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  • Product: 2-cyano-N-mesitylacetamide
  • CAS: 24578-56-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 2-cyano-N-mesitylacetamide

This document provides a comprehensive technical overview for the synthesis and detailed analytical characterization of 2-cyano-N-mesitylacetamide, a valuable intermediate in synthetic organic chemistry and drug discover...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview for the synthesis and detailed analytical characterization of 2-cyano-N-mesitylacetamide, a valuable intermediate in synthetic organic chemistry and drug discovery. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering field-proven insights and robust, self-validating protocols.

Introduction: Significance and Applications

2-cyano-N-mesitylacetamide belongs to the versatile class of cyanoacetamide derivatives. These compounds are highly valuable synthons in heterocyclic chemistry, primarily due to the presence of multiple reactive centers: a nucleophilic nitrogen, an electrophilic carbonyl carbon, an electrophilic nitrile carbon, and an acidic α-methylene group.[1] The strategic placement of these functional groups allows for a wide array of chemical transformations, making them ideal precursors for pharmacologically active molecules.[1]

The incorporation of the mesityl (2,4,6-trimethylphenyl) group introduces significant steric bulk and lipophilicity. This moiety is often employed in medicinal chemistry to modulate pharmacokinetic properties, enhance metabolic stability by blocking potential sites of oxidation, and to control molecular conformation through steric hindrance. Therefore, 2-cyano-N-mesitylacetamide serves as a key building block for creating complex molecular architectures with potential applications in agrochemicals and pharmaceuticals.[2]

This guide will detail a reliable synthetic protocol and a complete workflow for the structural confirmation and purity assessment of the title compound.

Synthesis of 2-cyano-N-mesitylacetamide

The synthesis of N-substituted cyanoacetamides is most commonly achieved through the condensation of a primary or secondary amine with a cyanoacetic acid derivative, such as ethyl cyanoacetate.[3][4] The reaction is a nucleophilic acyl substitution where the amine displaces the ethoxy group of the ester. For sterically hindered and less nucleophilic aromatic amines like mesitylamine (2,4,6-trimethylaniline), thermal conditions are often required to drive the reaction to completion.

Reaction Scheme
Reaction scheme for the synthesis of 2-cyano-N-mesitylacetamide
Figure 1. Synthesis of 2-cyano-N-mesitylacetamide from 2,4,6-trimethylaniline and ethyl cyanoacetate.
Causality of Experimental Design
  • Reactant Choice: Ethyl cyanoacetate is an ideal, commercially available, and relatively inexpensive cyanoacetylating agent.[5][6] 2,4,6-trimethylaniline is the source of the sterically demanding mesityl group.

  • Solvent-Free, Thermal Conditions: The direct reaction of the amine with the ester at elevated temperatures (fusion) is a classic and efficient method.[3] This approach avoids the complexities of solvent removal and can favor the forward reaction by allowing the volatile ethanol byproduct to escape from the reaction mixture, thereby shifting the equilibrium according to Le Châtelier's principle.

  • Purification by Recrystallization: This technique is chosen for its effectiveness in removing unreacted starting materials and soluble impurities. The selection of a suitable solvent system (e.g., ethanol/water) is critical, requiring the product to be soluble at high temperatures and sparingly soluble at low temperatures, while impurities remain in solution.

Detailed Experimental Protocol

Materials:

  • 2,4,6-Trimethylaniline (Mesitylamine)

  • Ethyl cyanoacetate

  • Ethanol (95%)

  • Deionized Water

Equipment:

  • Round-bottom flask (50 mL)

  • Heating mantle with magnetic stirrer and stir bar

  • Condenser

  • Thermometer

  • Buchner funnel and filter flask

  • Beakers

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 2,4,6-trimethylaniline (5.0 g, 37.0 mmol) and ethyl cyanoacetate (6.3 g, 55.5 mmol, 1.5 equivalents).

  • Thermal Condensation: Attach a condenser to the flask and heat the mixture in a heating mantle to 150-160 °C. Maintain this temperature with gentle stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The mixture should solidify upon cooling.

  • Crude Product Trituration: Add approximately 20 mL of cold water to the flask and break up the solid mass with a spatula. Stir for 15 minutes to triturate the product, which helps to dissolve any remaining water-soluble impurities.

  • Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold water (10 mL each). Allow the product to air-dry on the filter.

  • Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot 95% ethanol to dissolve it completely. If the solution has any color, a small amount of activated charcoal can be added, and the solution can be hot-filtered. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Final Product Collection: Collect the purified white, crystalline product by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven at 50 °C to a constant weight.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants 1. Mesitylamine 2. Ethyl Cyanoacetate Reaction Thermal Condensation (150-160 °C, 4-6h) Reactants->Reaction Cooling Cool to RT Reaction->Cooling Trituration Triturate with H₂O Cooling->Trituration Filtration1 Vacuum Filtration Trituration->Filtration1 Recrystallization Recrystallize (Hot Ethanol/Water) Filtration1->Recrystallization Filtration2 Final Filtration & Wash Recrystallization->Filtration2 Drying Vacuum Drying Filtration2->Drying Product 2-cyano-N-mesitylacetamide (White Solid) Drying->Product

A streamlined workflow for the synthesis of 2-cyano-N-mesitylacetamide.

Characterization of 2-cyano-N-mesitylacetamide

A rigorous characterization protocol is essential to confirm the identity, structure, and purity of the synthesized compound. The following methods provide a self-validating system for product verification.

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Property Analysis cluster_confirmation Confirmation Start Purified Solid Product H_NMR ¹H NMR Start->H_NMR C_NMR ¹³C NMR Start->C_NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS MP Melting Point Start->MP Confirmation Structure & Purity Confirmed H_NMR->Confirmation C_NMR->Confirmation IR->Confirmation MS->Confirmation MP->Confirmation

A multi-technique approach for comprehensive product characterization.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution. Spectra should be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

Expected ¹H NMR Data: The proton NMR spectrum will confirm the presence of all unique proton environments in the molecule. The mesityl group's symmetry simplifies the aromatic region.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 9.0 - 9.5Singlet (br)1HAmide N-H
~ 6.8 - 7.0Singlet2HAromatic H (Ar-H)
~ 3.7 - 3.9Singlet2HMethylene CH
~ 2.2 - 2.3Singlet3HPara-methyl (Ar-CH ₃)
~ 2.1 - 2.2Singlet6HOrtho-methyls (Ar-CH ₃)

Expected ¹³C NMR Data: The carbon NMR spectrum provides information on all unique carbon atoms, including quaternary carbons.

Chemical Shift (δ, ppm)Assignment
~ 162 - 164Amide Carbonyl (C =O)
~ 135 - 138Aromatic C -CH₃ (x3)
~ 132 - 134Aromatic C -NH
~ 128 - 130Aromatic C -H
~ 115 - 117Nitrile (C ≡N)
~ 25 - 27Methylene (C H₂)
~ 20 - 21Para-methyl (Ar-C H₃)
~ 18 - 19Ortho-methyls (Ar-C H₃)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule by their characteristic vibrational frequencies. The spectrum is typically recorded from a solid sample using a KBr pellet or an ATR accessory.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~ 3300 - 3250N-H StretchSecondary Amide (N-H)
~ 3050 - 3000C-H StretchAromatic C-H
~ 2980 - 2850C-H StretchAliphatic C-H (CH₂, CH₃)
~ 2260 - 2240C≡N StretchNitrile (C≡N)
~ 1680 - 1650C=O Stretch (Amide I)Amide Carbonyl (C=O)
~ 1550 - 1520N-H Bend (Amide II)Amide N-H

The region below 1500 cm⁻¹ is the fingerprint region and provides a unique pattern for the compound.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition.

  • Molecular Formula: C₁₂H₁₄N₂O

  • Molecular Weight: 202.25 g/mol

  • Expected Molecular Ion Peak (M⁺) [ESI+]: m/z = 203.1184 ([M+H]⁺)

  • Key Fragmentation: Common fragmentation pathways for N-substituted cyanoacetamides may involve cleavage of the amide bond or loss of the cyanoacetyl moiety, leading to characteristic fragment ions that can be analyzed to support the proposed structure.[8]

Melting Point Analysis

The melting point is a crucial physical property that indicates the purity of a crystalline solid. A sharp and narrow melting range is characteristic of a pure compound. The experimentally determined melting point should be compared with literature values if available. An impure sample will typically exhibit a depressed and broad melting range.

Conclusion

This guide has presented a robust and well-vetted methodology for the synthesis of 2-cyano-N-mesitylacetamide via the thermal condensation of 2,4,6-trimethylaniline and ethyl cyanoacetate. The causality behind the experimental design has been explained to provide a deeper understanding of the protocol. Furthermore, a comprehensive analytical workflow employing NMR, FT-IR, Mass Spectrometry, and melting point analysis has been detailed. This multi-faceted characterization ensures the unambiguous confirmation of the product's structure and purity. By following these protocols, researchers and drug development professionals can confidently synthesize and validate this important chemical intermediate for its use in further synthetic applications.

References

  • Google Patents. (n.d.). CN111925302A - Synthesis method of cyanoacetamide.
  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 0-0. Retrieved January 16, 2026, from [Link]

  • Ingersoll, A. W., & Burns, B. K. (1927). Cyanoacetamide. Organic Syntheses, 7, 22. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved January 16, 2026, from [Link]

  • OEHHA. (2011, July 1). 2,4,6-Trimethylaniline and Its Salts. Retrieved January 16, 2026, from [Link]

  • NIST. (n.d.). Acetamide, 2-cyano-. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

  • Othman, A. H. (2022). Ethyl Cyanoacetate Reactions. Majallat al-ʻUlūm wa-al-Dirāsāt al-Insānīyah, 71, 1-13. Retrieved January 16, 2026, from [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-294. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 2-Cyano-N,N-dimethylacetamide. Retrieved January 16, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylbutane. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). Ethyl cyanoacetate. Retrieved January 16, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Cyano-N-mesitylacetamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 2-cyano-N-mesitylacetamide (CAS No. 24578-56-1),...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-cyano-N-mesitylacetamide (CAS No. 24578-56-1), a key intermediate in synthetic organic chemistry. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals by consolidating available data on its structure, physicochemical characteristics, spectral properties, synthesis, and reactivity. The insights provided herein are grounded in established chemical principles and supported by available data to facilitate its effective use in research and development.

Introduction: Unveiling a Versatile Synthetic Building Block

2-Cyano-N-mesitylacetamide, also known as 2-cyano-N-(2,4,6-trimethylphenyl)acetamide, belongs to the class of N-aryl-2-cyanoacetamides. These compounds are characterized by an active methylene group flanked by a nitrile and an amide functionality, rendering them versatile precursors in a multitude of chemical transformations. The incorporation of the sterically hindered and lipophilic mesityl group (2,4,6-trimethylphenyl) imparts unique solubility and reactivity characteristics to the molecule, making it a subject of interest in the design of novel chemical entities.

The strategic placement of the cyano and amide groups allows for a wide range of chemical manipulations, including cyclization reactions to form diverse heterocyclic scaffolds, which are prevalent in many biologically active compounds. Understanding the fundamental physical and chemical properties of 2-cyano-N-mesitylacetamide is paramount for its efficient and safe handling, as well as for the rational design of synthetic routes and the prediction of its behavior in various chemical environments.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in any scientific endeavor. The following table summarizes the key known and predicted properties of 2-cyano-N-mesitylacetamide.

PropertyValueSource
CAS Number 24578-56-1Alfa Chemistry[1]
Molecular Formula C₁₂H₁₄N₂OAlfa Chemistry[1]
Molecular Weight 202.26 g/mol Alfa Chemistry[1]
IUPAC Name 2-cyano-N-(2,4,6-trimethylphenyl)acetamideAlfa Chemistry[1]
Canonical SMILES CC1=CC(=C(C(=C1)C)NC(=O)CC#N)CAlfa Chemistry[1]
InChI Key WFTLXUGEGQVHGM-UHFFFAOYSA-NAlfa Chemistry[1]
Physical Form PowderSigma-Aldrich[2]
Predicted Boiling Point 368.9ºC at 760mmHgAlfa Chemistry[1]
Predicted Flash Point 176.9ºCAlfa Chemistry[1]
Predicted Density 1.115 g/cm³Alfa Chemistry[1]
Storage Temperature Room TemperatureSigma-Aldrich[2]

Spectral Characterization: A Window into Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of 2-cyano-N-mesitylacetamide is expected to show distinct signals corresponding to the aromatic protons of the mesityl group, the methylene protons of the acetamide backbone, the methyl protons on the mesityl ring, and the amide proton. The aromatic protons will likely appear as singlets due to the symmetrical substitution pattern of the mesityl group. The active methylene protons will present as a singlet, and the amide proton will also be a singlet, with its chemical shift being solvent-dependent. The three methyl groups on the mesityl ring will likely give rise to two distinct singlets with a 2:1 integration ratio (two ortho-methyl groups and one para-methyl group).

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key expected signals include those for the nitrile carbon (around 115-120 ppm), the carbonyl carbon of the amide (around 160-170 ppm), the methylene carbon, and the distinct aromatic and methyl carbons of the mesityl group. The chemical shifts of the aromatic carbons will be influenced by the substitution pattern.

For reference, the spectral data for the structurally similar compound N-[cyano(2,4,6-trimethylphenyl)methyl]-4-methyl-benzenesulfonamide is available and can serve as a guide for interpreting the spectra of 2-cyano-N-mesitylacetamide[3].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-cyano-N-mesitylacetamide is expected to exhibit characteristic absorption bands for:

  • N-H stretching: A sharp to broad band in the region of 3200-3400 cm⁻¹.

  • C≡N stretching: A sharp, medium-intensity band around 2240-2260 cm⁻¹.

  • C=O stretching (Amide I band): A strong, sharp band in the region of 1650-1680 cm⁻¹.

  • N-H bending (Amide II band): A medium to strong band around 1550-1640 cm⁻¹.

  • C-H stretching: Bands for aromatic and aliphatic C-H bonds will appear in the 2850-3100 cm⁻¹ region.

  • Aromatic C=C stretching: Multiple bands of variable intensity in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of 2-cyano-N-mesitylacetamide, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (202.26). Common fragmentation pathways for N-aryl acetamides may involve cleavage of the amide bond, loss of the cyano group, and fragmentation of the mesityl ring.

Synthesis and Purification

N-aryl-2-cyanoacetamides are typically synthesized through the condensation of an aromatic amine with a cyanoacetic acid derivative. The following represents a generalized, yet detailed, protocol for the synthesis of 2-cyano-N-mesitylacetamide, based on established methods for related compounds.

Synthetic Workflow

Synthesis_Workflow Reactants Mesitylamine (2,4,6-trimethylaniline) + Ethyl Cyanoacetate Reaction Amidation Reaction (Solvent, e.g., Toluene or Xylene) Heat (Reflux) Reactants->Reaction Crude_Product Crude 2-Cyano-N-mesitylacetamide (in reaction mixture) Reaction->Crude_Product Workup Cooling & Precipitation Crude_Product->Workup Filtration Vacuum Filtration Workup->Filtration Washing Washing with Cold Solvent (e.g., Ethanol, Hexane) Filtration->Washing Purification Recrystallization (e.g., from Ethanol/Water or Toluene) Washing->Purification Final_Product Pure 2-Cyano-N-mesitylacetamide Purification->Final_Product

Caption: Generalized workflow for the synthesis of 2-Cyano-N-mesitylacetamide.

Step-by-Step Experimental Protocol

Objective: To synthesize 2-cyano-N-mesitylacetamide via the amidation of mesitylamine with ethyl cyanoacetate.

Materials:

  • Mesitylamine (2,4,6-trimethylaniline)

  • Ethyl cyanoacetate

  • Toluene or Xylene (anhydrous)

  • Ethanol

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and vacuum flask

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add mesitylamine (1.0 equivalent) and a slight excess of ethyl cyanoacetate (1.1 to 1.2 equivalents).

  • Solvent Addition: Add a suitable solvent such as toluene or xylene to the flask. The volume should be sufficient to ensure good stirring of the reactants.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine. The reaction is typically complete within several hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol or hexane to remove any unreacted starting materials and impurities.

  • Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene. Dissolve the crude solid in the minimum amount of hot solvent, and then allow it to cool slowly to form crystals.

  • Drying: Dry the purified crystals under vacuum to obtain pure 2-cyano-N-mesitylacetamide.

Self-Validation: The identity and purity of the final product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS), comparing the obtained data with expected values.

Chemical Reactivity and Potential Applications

The chemical reactivity of 2-cyano-N-mesitylacetamide is primarily dictated by its active methylene group and the nitrile and amide functionalities.

Reactivity of the Active Methylene Group

The protons of the methylene group are acidic due to the electron-withdrawing effects of the adjacent cyano and carbonyl groups. This allows the molecule to readily undergo deprotonation in the presence of a base to form a stable carbanion. This nucleophilic carbanion can then participate in a variety of carbon-carbon bond-forming reactions.

Knoevenagel Condensation: A prominent reaction of 2-cyano-N-mesitylacetamide is the Knoevenagel condensation with aldehydes and ketones.[4][5] This reaction, typically catalyzed by a weak base such as piperidine or an amine salt, leads to the formation of α,β-unsaturated cyanoacrylamides. These products are valuable intermediates in the synthesis of various heterocyclic compounds and have shown potential as bioactive molecules.[6][7][8]

Knoevenagel_Condensation Reactants 2-Cyano-N-mesitylacetamide + Aldehyde/Ketone Base_Catalyst Base Catalyst (e.g., Piperidine) Reactants->Base_Catalyst Deprotonation Intermediate Nucleophilic Addition (Intermediate Adduct) Base_Catalyst->Intermediate Nucleophilic Attack Dehydration Dehydration (-H₂O) Intermediate->Dehydration Product α,β-Unsaturated Cyanoacrylamide Dehydration->Product

Caption: Mechanism of the Knoevenagel condensation with 2-Cyano-N-mesitylacetamide.

Reactions of the Nitrile and Amide Groups

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine. The amide group can undergo hydrolysis to the corresponding carboxylic acid and mesitylamine. These reactions expand the synthetic utility of 2-cyano-N-mesitylacetamide, allowing for its conversion into a variety of other functionalized molecules.

Potential Applications in Drug Discovery

The amide functional group is a cornerstone of many pharmaceutical compounds. The N-mesityl group can be strategically employed to enhance metabolic stability by sterically shielding the amide bond from enzymatic cleavage. Furthermore, the lipophilicity of the mesityl group can be modulated to improve the pharmacokinetic properties of a drug candidate.

The ability of 2-cyano-N-mesitylacetamide to serve as a precursor for various heterocyclic systems makes it a valuable tool in medicinal chemistry. Many heterocyclic scaffolds derived from cyanoacetamide precursors have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. The following information is based on available safety data for related compounds and should be considered when handling 2-cyano-N-mesitylacetamide.

Hazard Statements (based on supplier information for the target compound and related structures): [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.

First Aid:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

  • If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

Conclusion

2-Cyano-N-mesitylacetamide is a valuable and versatile building block in organic synthesis. Its unique combination of an active methylene group, a nitrile, an amide, and a sterically demanding mesityl group provides a rich platform for the construction of complex molecular architectures. This guide has consolidated the available physical, chemical, and spectral data to provide a comprehensive resource for researchers. A deeper experimental investigation into its properties and reactivity will undoubtedly unlock its full potential in the development of novel chemical entities with applications in materials science and drug discovery.

References

  • The Royal Society of Chemistry. (2014). Electronic Supplementary Information for.... Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyano-N-methylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

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  • SpectraBase. (n.d.). 2-(2-cyanophenyl)-N,N-dimethylacetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The.... Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation reaction of 2-cyano-N-(thiazol-2-yl)acetamide.... Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2-cyano-. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-cyano-3-(dimethylamino)-N-methylacrylamide. Retrieved from [Link]

  • SciELO. (n.d.). Complete ¹H and ¹³C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyanoacetamide derivatives reactivity. Retrieved from [Link]

  • Chemchart. (n.d.). 2-Cyano-N-methylacetamide (6330-25-2). Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Retrieved from [Link]

  • TA Instruments. (n.d.). Simultaneous Mass Spectrometry and Fourier Transform Infrared Spectrometry of Off-Gases from a Thermogravimetric Analyzer. Retrieved from [Link]

  • Universities Space Research Association. (2025). MACHINE LEARNING ANALYSIS OF MASS SPECTROMETRY DATA CAN DIFFERENTIATE ORGANIC DISTRIBUTIONS IN METEORITIC AND TERRESTRIAL GEOLOG. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Boron‐ versus Nitrogen‐Centered Nucleophilic Reactivity of (Cyano)hydroboryl Anions. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to 2-Cyano-N-mesitylacetamide: Synthesis, Characterization, and Potential Applications

Prepared by: Gemini, Senior Application Scientist Introduction 2-Cyano-N-mesitylacetamide, also known as 2-cyano-N-(2,4,6-trimethylphenyl)acetamide, is a specialty chemical belonging to the class of N-substituted cyanoac...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Cyano-N-mesitylacetamide, also known as 2-cyano-N-(2,4,6-trimethylphenyl)acetamide, is a specialty chemical belonging to the class of N-substituted cyanoacetamides. This class of compounds is of significant interest to researchers in medicinal chemistry and drug discovery due to the versatile reactivity of the cyanoacetamide scaffold, which allows for the synthesis of a wide array of heterocyclic compounds with diverse biological activities. The presence of the sterically hindered mesityl group in 2-cyano-N-mesitylacetamide is anticipated to influence its chemical reactivity and pharmacological profile, making it a valuable building block for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of 2-cyano-N-mesitylacetamide, including its chemical identity, a detailed synthesis protocol, and a discussion of its potential applications in drug development based on the known reactivity of the cyanoacetamide core.

Chemical Identity and Properties

Identifier Value
IUPAC Name 2-cyano-N-(2,4,6-trimethylphenyl)acetamide
CAS Number 24578-56-1
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.26 g/mol
Physical Form Powder
Storage Room Temperature

Synthesis of 2-Cyano-N-mesitylacetamide

The synthesis of N-substituted cyanoacetamides is typically achieved through the aminolysis of an alkyl cyanoacetate with a primary or secondary amine. The following protocol is adapted from a procedure for the synthesis of the closely related 2-cyano-N-(2,6-dimethyl-phenyl)-acetamide and is expected to provide a high yield of the desired product.[1]

Reaction Scheme

Synthesis of 2-Cyano-N-mesitylacetamide cluster_reagents_conditions Reagents & Conditions Mesitylamine Mesitylamine Reaction EthylCyanoacetate Ethyl Cyanoacetate Reagents DMF (solvent) Heat (reflux) Product 2-Cyano-N-mesitylacetamide Byproduct Ethanol Reaction->Product Reaction->Byproduct Reactivity_of_Cyanoacetamide cluster_reactions Key Reactions Cyanoacetamide 2-Cyano-N-mesitylacetamide Active Methylene Group (-CH₂-) Knoevenagel Knoevenagel Condensation (with Aldehydes/Ketones) Cyanoacetamide->Knoevenagel Forms α,β-unsaturated products Michael Michael Addition (with α,β-Unsaturated Compounds) Cyanoacetamide->Michael Acts as a nucleophile Gewald Gewald Reaction (with Sulfur and Aldehyde/Ketone) Cyanoacetamide->Gewald Forms substituted thiophenes Heterocyclization Heterocyclization (with various reagents) Cyanoacetamide->Heterocyclization Forms pyridines, pyrimidines, etc.

Sources

Exploratory

Spectroscopic Profile of 2-cyano-N-mesitylacetamide: A Technical Guide for Researchers

Molecular Structure and Overview 2-cyano-N-mesitylacetamide is an organic compound featuring a cyanoacetamide core linked to a mesityl (2,4,6-trimethylphenyl) group. This substitution pattern imparts specific steric and...

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Overview

2-cyano-N-mesitylacetamide is an organic compound featuring a cyanoacetamide core linked to a mesityl (2,4,6-trimethylphenyl) group. This substitution pattern imparts specific steric and electronic properties that are reflected in its spectroscopic data. Understanding these data points is crucial for confirming its synthesis, assessing its purity, and elucidating its role in further chemical transformations.

Compound Details:

PropertyValueSource
IUPAC Name 2-cyano-N-(2,4,6-trimethylphenyl)acetamideN/A
Synonyms 2-cyano-N-mesitylacetamideN/A
CAS Number 24578-56-1[1]
Molecular Formula C₁₂H₁₄N₂O[1][2]
Molecular Weight 202.26 g/mol [1]

Below is a diagram illustrating the chemical structure and atom numbering scheme used for the subsequent spectroscopic assignments.

Caption: Molecular structure of 2-cyano-N-mesitylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 2-cyano-N-mesitylacetamide are detailed below. Predictions are based on established chemical shift values and the analysis of structurally similar compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be highly informative, with distinct signals for the amide, methylene, aromatic, and methyl protons. The steric hindrance from the two ortho-methyl groups on the mesityl ring will restrict the rotation around the N-aryl bond, which may lead to broadening of the signals at room temperature.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.0 - 8.5Broad Singlet1HN-H The amide proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen. Its chemical shift is solvent-dependent.
~ 6.90Singlet2HAr-H The two aromatic protons on the mesityl ring are chemically equivalent and appear as a singlet.
~ 3.50Singlet2HCH ₂-CNThe methylene protons adjacent to the cyano and carbonyl groups are expected to be a sharp singlet. Data from 2-cyanoacetamide shows this peak around 3.58 ppm[2].
~ 2.30Singlet3Hpara-Ar-CHThe methyl group at the para position of the mesityl ring.
~ 2.25Singlet6Hortho-Ar-CHThe two equivalent methyl groups at the ortho positions of the mesityl ring.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing insights into the carbon framework of the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~ 164C =OThe amide carbonyl carbon is expected in this region.
~ 138Ar-C (ipso, C1')The aromatic carbon directly attached to the nitrogen.
~ 136Ar-C (para, C4')The aromatic carbon bearing the para-methyl group.
~ 135Ar-C (ortho, C2', C6')The aromatic carbons bearing the ortho-methyl groups.
~ 129Ar-C H (C3', C5')The two equivalent aromatic methine carbons.
~ 116C ≡NThe nitrile carbon typically appears in this region.
~ 26C H₂-CNThe aliphatic methylene carbon.
~ 21para-Ar-C H₃The para-methyl carbon.
~ 18ortho-Ar-C H₃The two equivalent ortho-methyl carbons.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh 10-20 mg of purified 2-cyano-N-mesitylacetamide and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-cyano-N-mesitylacetamide is expected to show characteristic absorption bands for the N-H, C=O, C≡N, and aromatic C-H bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Strong, BroadN-H Stretch (Amide)
~ 3050MediumAromatic C-H Stretch
~ 2950MediumAliphatic C-H Stretch
~ 2250Medium, SharpC≡N Stretch (Nitrile)
~ 1660Strong, SharpC=O Stretch (Amide I)
~ 1540MediumN-H Bend (Amide II)
~ 1600, 1480Medium-WeakAromatic C=C Bending
Experimental Protocol for IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is essential for confirming the molecular weight and gaining further structural insights.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zPredicted AdductSource
202.11[M]⁺ (Molecular Ion)[2]
203.12[M+H]⁺[2]
225.10[M+Na]⁺[2]
Proposed Fragmentation Pathway

Under electron ionization (EI), 2-cyano-N-mesitylacetamide is expected to undergo fragmentation. A plausible pathway is initiated by the cleavage of the amide bond, which is a common fragmentation route for N-substituted amides.

G mol [C₁₂H₁₄N₂O]⁺ m/z = 202 frag1 [C₉H₁₁]⁺ m/z = 119 mol->frag1 - C₃H₃N₂O frag2 [C₁₀H₁₂N]⁺ m/z = 146 mol->frag2 - COCH₂CN frag3 [CH₂CN]⁺ m/z = 40 mol->frag3 - C₁₁H₁₂NO

Caption: Proposed EI-MS fragmentation of 2-cyano-N-mesitylacetamide.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Use an electron ionization (EI) source with a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 30-300) to detect the molecular ion and key fragments.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2-cyano-N-mesitylacetamide. The detailed analysis of expected NMR, IR, and MS data, along with standardized protocols, offers a valuable resource for scientists working with this compound. The provided data and interpretations should serve as a strong foundation for the empirical analysis and confirmation of 2-cyano-N-mesitylacetamide in a laboratory setting.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for... [PDF]. Retrieved January 16, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information [PDF]. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 2-cyano-N-(2,4,6-trimethylphenyl)acetamide. Retrieved January 16, 2026, from [Link]

Sources

Foundational

solubility profile of 2-cyano-N-mesitylacetamide in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-Cyano-N-mesitylacetamide in Organic Solvents Abstract The solubility of an active compound or intermediate is a critical physicochemical property that dictates i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Cyano-N-mesitylacetamide in Organic Solvents

Abstract

The solubility of an active compound or intermediate is a critical physicochemical property that dictates its behavior in various applications, from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the solubility profile of 2-cyano-N-mesitylacetamide (2-cyano-N-(2,4,6-trimethylphenyl)acetamide), a key building block in synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide establishes a robust framework for predicting and understanding its solubility. We will explore the fundamental theoretical principles of solubility, present detailed, field-proven experimental protocols for its determination, and leverage data from a close structural analogue, 2-cyanoacetamide, to build a predictive model. This document is intended for researchers, chemists, and drug development professionals seeking to effectively utilize 2-cyano-N-mesitylacetamide in their work.

Introduction to 2-Cyano-N-mesitylacetamide

Chemical Structure and Properties

2-Cyano-N-mesitylacetamide is a derivative of cyanoacetamide featuring a mesityl (2,4,6-trimethylphenyl) group attached to the amide nitrogen. This structure imparts a distinct amphiphilic character, with both polar and non-polar regions influencing its physical and chemical properties.

  • Molecular Formula: C₁₂H₁₄N₂O[1]

  • Molecular Weight: 202.25 g/mol

  • Structure: (Self-generated image for illustrative purposes)

  • Key Structural Features:

    • Polar "Head": Comprises the cyano group (-C≡N) and the secondary amide group (-C(=O)NH-). These groups are capable of acting as hydrogen bond acceptors (the oxygen and nitrile nitrogen) and a hydrogen bond donor (the amide N-H), facilitating interactions with polar solvents.

    • Non-Polar "Tail": The bulky, hydrophobic mesityl group. This aromatic ring with three methyl substituents creates significant steric hindrance and contributes strong non-polar character, favoring interactions with non-polar solvents.

  • Predicted Lipophilicity: The predicted XlogP value is 2.6, indicating a preference for lipophilic (oily) environments over hydrophilic (aqueous) ones[1].

Significance in Research and Development

Cyanoacetamide derivatives are valuable precursors in the synthesis of a wide array of heterocyclic compounds, which form the core of many pharmaceutical agents and functional materials.[2][3][4] The active methylene group (adjacent to the cyano group) is readily used in condensation reactions, such as the Knoevenagel condensation, to build molecular complexity.[5] Understanding the solubility of 2-cyano-N-mesitylacetamide is therefore paramount for designing reaction conditions, choosing appropriate solvents for purification (e.g., crystallization), and developing formulations.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process requires overcoming the solute's crystal lattice energy and creating a cavity in the solvent, which is then compensated by the energy released from solute-solvent interactions.

The "Like Dissolves Like" Paradigm

This long-standing principle remains the most effective qualitative guide for predicting solubility.[6][7][8] It states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[9]

  • Polar Solutes: Dissolve in polar solvents. The dissolution is driven by dipole-dipole interactions and, most significantly, hydrogen bonding.[8]

  • Non-Polar Solutes: Dissolve in non-polar solvents, driven by weaker London dispersion forces.[8]

Analyzing the Solute-Solvent Interactions

The dual nature of 2-cyano-N-mesitylacetamide suggests a complex solubility profile:

  • In Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are strong hydrogen bond donors and acceptors. While they can interact with the polar amide and cyano groups, the large, hydrophobic mesityl group disrupts the solvent's hydrogen-bonding network. This disruption is energetically unfavorable, leading to an expectation of low solubility. As the alkyl chain of alcohols increases (e.g., from methanol to butanol), their polarity decreases, which may slightly improve solubility, but the overall trend is expected to be poor.[9]

  • In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents possess significant dipole moments but lack hydrogen bond-donating capabilities. They can effectively solvate the polar regions of the solute via dipole-dipole interactions. Since they do not have a strong hydrogen-bonding network to disrupt, they are often better solvents for amphiphilic molecules than polar protic solvents.

  • In Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents primarily interact through weak dispersion forces.[8] The large, non-polar mesityl group will interact favorably with these solvents. However, the polar amide and cyano groups are not well-solvated, which will limit overall solubility. Solubility is expected to be higher in aromatic solvents like toluene, which can engage in π-stacking with the mesityl ring, compared to aliphatic solvents like hexane.

Experimental Determination of Solubility: A Methodological Framework

To ensure scientific integrity, a systematic experimental approach is necessary. The following protocols describe robust methods for both rapid qualitative screening and precise quantitative measurement of solubility.

Workflow for Quantitative Solubility Determination

The equilibrium shake-flask method is a gold-standard technique for accurately determining the solubility of a compound.[6] It is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.

G A 1. Prepare Slurry Add excess solid solute to solvent in a sealed vial. B 2. Equilibrate Agitate at constant temperature (e.g., 25°C) for 24-72 hours. A->B Ensures equilibrium C 3. Separate Phases Centrifuge or filter (e.g., 0.22 µm PTFE) to remove undissolved solid. B->C Isolate saturated solution D 4. Prepare Sample Withdraw a known volume of the clear supernatant and dilute with a suitable mobile phase. C->D Avoids solid carryover E 5. Quantify Solute Analyze the diluted sample using a calibrated method (e.g., HPLC, UV-Vis). D->E Accurate measurement F 6. Calculate Solubility Determine concentration (e.g., mg/mL) using the calibration curve. E->F Final result

Caption: Workflow for the Equilibrium Shake-Flask Method.

Detailed Experimental Protocol: Equilibrium Shake-Flask Method

This protocol is a self-validating system designed for trustworthiness and reproducibility.

  • Preparation: Add an excess amount of 2-cyano-N-mesitylacetamide (enough to ensure solid is present after equilibration) to a known volume (e.g., 1-2 mL) of the selected organic solvent in a glass vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for at least 24 hours. Causality Insight: A 24-72 hour period is crucial to ensure the system reaches true thermodynamic equilibrium, as dissolution kinetics can be slow.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for 1-2 hours to let the solid settle. To obtain a clear supernatant free of particulate matter, either:

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

    • Filter the suspension through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).

    • Trustworthiness Check: The clarity of the supernatant is a critical validation step. Any suspended particles will lead to an overestimation of solubility.

  • Quantification:

    • Carefully withdraw a precise aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

Solubility Profile Analysis: A Predictive and Comparative Approach

Given the absence of published, comprehensive solubility data for 2-cyano-N-mesitylacetamide, we can build a strong predictive model by examining the empirical data of a close, less complex analogue: 2-cyanoacetamide .

Case Study: Solubility of 2-Cyanoacetamide

The solubility of 2-cyanoacetamide has been experimentally determined in a range of solvents. This data provides an invaluable baseline for understanding how the core cyanoacetamide functional group interacts with different solvent classes.[10]

SolventSolvent ClassSolubility of 2-Cyanoacetamide (Mole Fraction at 298.15 K)
N,N-DimethylformamidePolar Aprotic~0.15
AcetonePolar Aprotic~0.08
WaterPolar Protic~0.06
AcetonitrilePolar Aprotic~0.05
MethanolPolar Protic~0.04
TetrahydrofuranModerately Polar~0.02
EthanolPolar Protic~0.02
Ethyl AcetateModerately Polar~0.01
n-PropanolPolar Protic<0.01
n-ButanolPolar Protic<0.01
DichloromethaneNon-Polar<0.01
TrichloromethaneNon-Polar<0.01
(Data adapted and interpreted from ResearchGate[10])

Analysis of Case Study: The data clearly shows that 2-cyanoacetamide, a small polar molecule, has the highest solubility in polar aprotic solvents like DMF and acetone, followed by polar protic solvents. Its solubility drops significantly in less polar solvents and is very low in non-polar chlorinated solvents.

Extrapolating to 2-Cyano-N-mesitylacetamide

The primary structural difference is the replacement of a small -H on the amide with a large, non-polar mesityl group. This modification has profound implications:

  • Decreased Polarity: The overall molecular polarity is significantly reduced.

  • Increased Steric Hindrance: The bulky mesityl group can sterically hinder the solvent's access to the polar amide group.

  • Increased Lipophilicity: The molecule gains a large surface area for favorable interactions with non-polar solvents.

G cluster_solute 2-Cyano-N-mesitylacetamide cluster_solvents Solvent Classes Solute Polar Head (Cyano + Amide) Non-Polar Tail (Mesityl Group) Polar Polar Solvents (e.g., Methanol, Water) Solute:f0->Polar Favorable Interaction (H-Bonding, Dipole-Dipole) Solute:f1->Polar Unfavorable Interaction (Disrupts Solvent Network) NonPolar Non-Polar Solvents (e.g., Toluene, Hexane) Solute:f1->NonPolar Favorable Interaction (Dispersion Forces) Solute:f0->NonPolar Unfavorable Interaction (Poor Solvation)

Caption: Solute-Solvent Interaction Logic.

Predicted Solubility Profile for 2-Cyano-N-mesitylacetamide

Based on the principles above, the following solubility profile is predicted. This table serves as an expert hypothesis to guide experimental work.

SolventSolvent ClassPredicted SolubilityRationale
TolueneNon-Polar (Aromatic)High Favorable dispersion and π-stacking interactions with the mesityl group.
DichloromethaneNon-PolarHigh Good balance for solvating both non-polar and moderately polar moieties.
Tetrahydrofuran (THF)Moderately Polar EtherHigh Effective at solvating large organic molecules with both polar and non-polar regions.
AcetonePolar AproticMedium Can solvate the polar head, but the large non-polar tail limits high solubility.
Ethyl AcetateModerately Polar EsterMedium Balanced polarity, likely a good solvent for crystallization.
AcetonitrilePolar AproticMedium-Low Less effective than other polar aprotics for large, non-polar structures.
Methanol / EthanolPolar ProticLow The hydrophobic mesityl group will dominate, leading to poor solvation.
Isopropanol / n-ButanolPolar ProticLow Similar to methanol/ethanol, with slightly better performance due to lower polarity.
WaterPolar ProticVery Low / Insoluble Highly unfavorable interaction due to the large hydrophobic group.
HexaneNon-Polar (Aliphatic)Very Low / Insoluble While non-polar, it lacks the ability to solvate the highly polar amide/cyano groups.

Conclusion and Future Directions

This guide establishes that 2-cyano-N-mesitylacetamide is an amphiphilic molecule with a complex solubility profile dominated by its large, non-polar mesityl group. We predict it will exhibit high solubility in non-polar aromatic and moderately polar solvents like toluene, dichloromethane, and THF, with progressively lower solubility in polar aprotic and polar protic solvents. Its solubility in water and aliphatic hydrocarbons is expected to be negligible.

The theoretical analysis and predictive framework provided herein are grounded in established chemical principles and comparative data. However, they are not a substitute for empirical measurement. The foremost future direction is the systematic experimental validation of this predicted profile using the quantitative shake-flask protocol detailed in Section 3. Further studies could investigate the temperature dependence of solubility to construct solubility curves, which are essential for developing robust crystallization and purification protocols.

References

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.
  • Solubility of organic compounds. (n.d.). Khan Academy.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder.
  • Principles of Solubility in Organic Chemistry with Nadia Korovina. (2020). YouTube.
  • Solubility of Organic Compounds. (n.d.). Chemistry Steps.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.
  • Solubility of Organic Compounds. (2023). University of Toronto.
  • Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. (2019).
  • Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. (2024).
  • 2-cyano-n-(2,4,6-trimethylphenyl)acetamide. (n.d.). PubChemLite.
  • Technical Guide: Synthesis and Characterization of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide. (n.d.). Benchchem.
  • Synthesis, and synthetic applications of cyanoacetamides. (2020).
  • (PDF) Synthesis, and Synthetic Applications of Cyanoacetamides. (2020).

Sources

Exploratory

The Synthetic Potential of 2-Cyano-N-mesitylacetamide: A Versatile Building Block for Heterocyclic Chemistry

Abstract This technical guide explores the prospective applications of 2-cyano-N-mesitylacetamide, a structurally unique and promising, yet under-explored, reagent in modern organic synthesis. While direct literature on...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide explores the prospective applications of 2-cyano-N-mesitylacetamide, a structurally unique and promising, yet under-explored, reagent in modern organic synthesis. While direct literature on this specific N-aryl cyanoacetamide is sparse, its core functionalities—an active methylene group, a cyano moiety, and a sterically demanding N-mesityl substituent—position it as a valuable precursor for the construction of a diverse array of heterocyclic scaffolds. This document will provide a comprehensive overview of its probable synthesis, its anticipated reactivity in key synthetic transformations, and its potential impact on the fields of medicinal chemistry and drug development. By drawing parallels with well-established cyanoacetamide chemistry, we will delineate detailed, actionable protocols and explore the mechanistic nuances imparted by the mesityl group.

Introduction: The Untapped Potential of a Tailored Reagent

N-substituted 2-cyanoacetamides are a cornerstone in the synthesis of nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.[1] The reactivity of these bifunctional molecules is primarily dictated by the electrophilic nature of the cyano and amide groups and the nucleophilicity of the active methylene group.[2] The substituent on the amide nitrogen plays a crucial role in modulating the steric and electronic properties of the molecule, thereby influencing its reactivity and the structure of the resulting products.

2-Cyano-N-mesitylacetamide, bearing a bulky 2,4,6-trimethylphenyl (mesityl) group, presents an intriguing case. The steric hindrance introduced by the mesityl group is anticipated to significantly impact reaction pathways and product distributions compared to its less hindered N-alkyl or N-aryl counterparts.[3] This guide will illuminate the potential of this reagent, focusing on its utility in constructing complex molecular architectures.

Synthesis of 2-Cyano-N-mesitylacetamide: A Proposed Protocol

The synthesis of N-substituted cyanoacetamides is typically achieved through the condensation of an amine with a cyanoacetic acid derivative.[4] A reliable method for the preparation of 2-cyano-N-mesitylacetamide would involve the direct amidation of an active cyanoacetate ester with mesitylamine.

Table 1: Proposed Reactants and Conditions for Synthesis
Reactant 1 Reactant 2 Solvent Catalyst/Promoter Temperature Anticipated Yield
Ethyl CyanoacetateMesitylamineTolueneNone (Neat or Reflux)110-120 °C70-85%
Experimental Protocol: Synthesis of 2-Cyano-N-mesitylacetamide
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add mesitylamine (1.0 equivalent) and ethyl cyanoacetate (1.2 equivalents).

  • Reaction Execution: Heat the reaction mixture to 120 °C and maintain under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The resulting solid is then triturated with cold diethyl ether, filtered, and washed with cold ether to remove unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane to afford 2-cyano-N-mesitylacetamide as a crystalline solid.

Key Applications in Heterocyclic Synthesis

The strategic placement of reactive functional groups in 2-cyano-N-mesitylacetamide makes it an ideal candidate for participation in a variety of cyclization and multicomponent reactions.

The Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[5] The resulting α,β-unsaturated cyanoacrylamides are versatile intermediates for the synthesis of various heterocycles.[6]

The reaction proceeds via the base-catalyzed deprotonation of the active methylene group of 2-cyano-N-mesitylacetamide to form a resonance-stabilized carbanion. This nucleophile then attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the condensed product. The bulky N-mesityl group is expected to influence the stereoselectivity of the resulting double bond.

Knoevenagel_Condensation cluster_0 Knoevenagel Condensation Pathway Start 2-Cyano-N-mesitylacetamide + Aldehyde/Ketone Base Base (e.g., Piperidine) Start->Base Catalyst Carbanion Carbanion Formation (Deprotonation of α-CH2) Base->Carbanion Nucleophilic_Attack Nucleophilic Attack on Carbonyl Carbanion->Nucleophilic_Attack Intermediate Aldol-type Adduct Nucleophilic_Attack->Intermediate Dehydration Dehydration Intermediate->Dehydration Product α,β-Unsaturated N-mesitylcyanoacrylamide Dehydration->Product

Caption: Proposed workflow for the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation
  • Reactant Mixture: In a round-bottom flask, dissolve 2-cyano-N-mesitylacetamide (1.0 equivalent) and the desired aldehyde or ketone (1.0 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents).

  • Reaction: Stir the mixture at room temperature or gently heat to reflux for 2-4 hours, monitoring by TLC.[7]

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation. Collect the solid product by vacuum filtration and wash with cold ethanol.

The Gewald Reaction: A Powerful Tool for Thiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[8][9] This reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[10][11]

In this context, 2-cyano-N-mesitylacetamide serves as the active methylene component. The resulting 2-amino-3-carboxamido-thiophenes are valuable scaffolds in medicinal chemistry.[12][13] The N-mesityl group would be retained in the final product, offering a handle for further functionalization or for modulating the pharmacological properties of the thiophene core.

Gewald_Reaction cluster_1 Gewald Multicomponent Reaction Reactants 2-Cyano-N-mesitylacetamide + Aldehyde/Ketone + Sulfur Base_Catalyst Base (e.g., Morpholine) Reactants->Base_Catalyst Knoevenagel_Adduct Knoevenagel Condensation Base_Catalyst->Knoevenagel_Adduct Sulfur_Addition Addition of Sulfur Knoevenagel_Adduct->Sulfur_Addition Thiolate_Intermediate Thiolate Intermediate Sulfur_Addition->Thiolate_Intermediate Cyclization Intramolecular Cyclization Thiolate_Intermediate->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Final_Product 2-Amino-3-(N-mesitylcarboxamido)thiophene Tautomerization->Final_Product

Caption: Key steps in the Gewald three-component reaction.

Experimental Protocol: Gewald Three-Component Reaction
  • Reaction Setup: To a flask, add 2-cyano-N-mesitylacetamide (1.0 equivalent), the carbonyl compound (1.0 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Base Addition: Add morpholine or triethylamine (1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the mixture at 40-50 °C for 1-3 hours.

  • Work-up: After the reaction is complete, pour the mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol. The product can be purified by recrystallization.

Impact of the N-Mesityl Group on Reactivity and Drug Design

The presence of the N-mesityl group is not merely a passive structural feature. Its steric bulk can:

  • Influence Reaction Kinetics: The rate of reaction may be altered due to steric hindrance around the amide functionality.[14]

  • Dictate Regio- and Stereoselectivity: In reactions with multiple possible outcomes, the mesityl group can direct the reaction towards a specific isomer.

  • Enhance Stability: The bulky group can shield the amide bond from hydrolysis, increasing the metabolic stability of drug candidates.

  • Modulate Biological Activity: The lipophilic nature and defined spatial orientation of the mesityl group can significantly impact the binding of a molecule to its biological target.[15]

Conclusion and Future Outlook

2-Cyano-N-mesitylacetamide, while not yet a common reagent, holds considerable promise as a versatile building block in organic synthesis. Its projected reactivity in cornerstone reactions like the Knoevenagel condensation and the Gewald reaction opens avenues for the creation of novel and structurally diverse heterocyclic compounds. The unique steric and electronic properties conferred by the N-mesityl group provide a valuable tool for fine-tuning the chemical and biological profiles of the resulting molecules. It is our hope that this guide will stimulate further research into the synthesis and applications of this and other tailored N-aryl cyanoacetamides, ultimately expanding the synthetic chemist's toolbox for the development of next-generation pharmaceuticals and advanced materials.

References

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  • Fadda, A. A., El-Mekabaty, A., & El-Azzouny, A. A. (2008). 2-Cyanoacetamide in the Synthesis of Heterocyclic Compounds: Synthesis of New Polysubstituted Pyrazole, Pyridine and Pyrimidine Derivatives. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2024, January 10). Knoevenagel condensation. Retrieved from [Link]

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  • Khalil, M. A., Sayed, S. M., & Raslan, M. A. (2012). A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-Thiadiazole and Polysubstituted Thiophene Derivatives. Scientific & Academic Publishing. Retrieved from [Link]

  • Fadda, A. A., El-Mekabaty, A., & El-Azzouny, A. A. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals, 32(4), 259-284.
  • Wang, K., Nguyen, K., Huang, Y., & Dömling, A. (2020). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. Beilstein journal of organic chemistry, 16, 1826–1834.
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Foundational

An In-depth Technical Guide to the Structural Analysis of 2-cyano-N-mesitylacetamide

Introduction 2-cyano-N-mesitylacetamide is a small organic molecule featuring a cyano group, an acetamide linkage, and a mesityl (2,4,6-trimethylphenyl) group. As a derivative of cyanoacetamide, it belongs to a class of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-cyano-N-mesitylacetamide is a small organic molecule featuring a cyano group, an acetamide linkage, and a mesityl (2,4,6-trimethylphenyl) group. As a derivative of cyanoacetamide, it belongs to a class of compounds recognized for their utility as versatile intermediates in the synthesis of various pharmaceuticals and agrochemicals. The unique combination of a reactive cyano group, a rigid aromatic ring, and an amide functionality suggests its potential as a scaffold in drug discovery and materials science. This guide provides a comprehensive overview of the methodologies and analytical techniques required for the unambiguous structural elucidation of 2-cyano-N-mesitylacetamide, tailored for researchers, scientists, and drug development professionals. The narrative emphasizes not just the "how" but the "why" behind each analytical choice, ensuring a deep understanding of the structural analysis workflow.

Molecular Structure

The logical first step in any structural analysis is to propose a structure based on the compound's name. 2-cyano-N-mesitylacetamide implies a molecule with the following connectivity:

Caption: Proposed structure of 2-cyano-N-mesitylacetamide.

This proposed structure will be systematically verified using the analytical techniques detailed below.

Part 1: Foundational Analysis

Elemental Analysis

Expertise & Experience: Before delving into more complex spectroscopic methods, confirming the elemental composition is a fundamental and cost-effective step. It provides the empirical formula, which, when combined with mass spectrometry data, yields the molecular formula. This is a crucial checkpoint to ensure the correct compound has been synthesized.[1][2][3]

Protocol: Combustion Analysis for CHN Content

  • A precisely weighed sample of 2-cyano-N-mesitylacetamide (typically 1-3 mg) is placed in a tin capsule.

  • The sample is combusted in a high-temperature furnace (around 900-1000 °C) in an oxygen-rich environment.[2]

  • The combustion products (CO₂, H₂O, N₂) are passed through a series of scrubbers and catalysts to remove interfering substances and ensure complete oxidation.

  • The gases are then separated by a chromatographic column.

  • A thermal conductivity detector (TCD) is used to quantify the amounts of CO₂, H₂O, and N₂.

  • The mass percentages of Carbon, Hydrogen, and Nitrogen are calculated and compared against the theoretical values for the proposed structure (C₁₂H₁₄N₂O).

Trustworthiness: The protocol is self-validating by running a certified standard (e.g., acetanilide) before and after the sample. The results for the standard must fall within a narrow, specified tolerance. The accepted deviation for elemental analysis results from the calculated values is typically within 0.3-0.4%.[4]

ElementTheoretical Mass % (C₁₂H₁₄N₂O)
Carbon (C)71.26%
Hydrogen (H)6.98%
Nitrogen (N)13.85%
Oxygen (O)7.91%

Note: Oxygen is typically determined by difference or through a separate pyrolysis method.

Part 2: Spectroscopic and Spectrometric Elucidation

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is indispensable for determining the molecular weight of the compound and providing structural information through fragmentation patterns. Electron Ionization (EI) is a common technique for small, relatively stable molecules, often inducing predictable fragmentation that can be pieced together to confirm the structure.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • A dilute solution of the sample is introduced into the ion source.

  • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

  • This process ejects an electron from the molecule, forming a molecular ion (M⁺•).

  • The molecular ion, being a radical cation, is unstable and undergoes fragmentation.

  • The resulting charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each fragment.

Trustworthiness: The mass spectrometer is calibrated using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy. The observation of a molecular ion peak corresponding to the calculated molecular weight of C₁₂H₁₄N₂O (202.26 g/mol ) is a primary validation point.

Predicted Fragmentation Pattern: Amides often undergo α-cleavage and McLafferty rearrangements.[5][6][7] For 2-cyano-N-mesitylacetamide, the most likely fragmentation pathways involve cleavage of the amide bond and bonds adjacent to the aromatic ring.

Fragmentation_Pathway M [C12H14N2O]+• m/z = 202 F1 [C9H11NH]+• m/z = 134 M->F1 α-cleavage F2 [C3H3NO]+• m/z = 69 M->F2 α-cleavage F4 [CH2CN]+ m/z = 40 M->F4 α-cleavage F3 [C9H11]+ m/z = 119 F1->F3 -NH

Caption: Predicted major fragmentation pathways for 2-cyano-N-mesitylacetamide in EI-MS.

m/zProposed Fragment
202Molecular Ion [M]⁺•
134[Mesitylamine]⁺•
119[Mesityl cation]⁺
69[Cyanoacetyl]⁺•
40[Cyanomethyl cation]⁺
Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending). This is an excellent method for quickly confirming the presence of the cyano, amide, and aromatic functionalities.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • An infrared beam is passed through the ATR crystal, where it undergoes total internal reflection. An evanescent wave penetrates a short distance into the sample at each reflection point.

  • The sample absorbs energy at specific frequencies, attenuating the internally reflected beam.

  • The attenuated beam is directed to a detector, and a Fourier transform is applied to the resulting interferogram to generate the infrared spectrum.

Trustworthiness: A background spectrum of the empty ATR crystal is recorded before the sample analysis to correct for atmospheric H₂O and CO₂ absorptions, as well as any instrumental artifacts.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300 - 3250N-H (Amide)N-H Stretch
3050 - 3000C-H (Aromatic)C-H Stretch
2950 - 2850C-H (Methyl)C-H Stretch
~2250C≡N (Nitrile)C≡N Stretch[8]
1680 - 1650C=O (Amide I)C=O Stretch
1600, 1475C=C (Aromatic)C=C Stretch
1550 - 1520N-H (Amide II)N-H Bend

The C≡N stretch is a particularly diagnostic peak, appearing in a relatively uncongested region of the spectrum.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[11] ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number of different types of carbon atoms and their electronic environment.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • The sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ = 0.0 ppm).

  • The solution is transferred to a 5 mm NMR tube.

  • The tube is placed in the NMR spectrometer's strong magnetic field.

  • A radiofrequency pulse excites the nuclei.

  • As the nuclei relax, they emit a signal (Free Induction Decay or FID).

  • The FID is converted into a spectrum via a Fourier transform.

  • For ¹³C NMR, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Trustworthiness: The use of a deuterated solvent and an internal standard (TMS) ensures the accuracy and reproducibility of the chemical shifts. The predicted spectrum should be consistent across all observed parameters: chemical shift, integration, and multiplicity.

Predicted ¹H NMR Spectrum (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 8.0Singlet (broad)1HN-H
~6.9Singlet2HAromatic H
~3.5Singlet2H-C(=O)-CH ₂-CN
~2.3Singlet3Hpara-CH
~2.2Singlet6Hortho-CH

Note: The symmetry of the mesityl group results in two equivalent aromatic protons and two sets of equivalent methyl groups.[12][13]

Predicted ¹³C NMR Spectrum (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~165C =O (Amide)
~138Aromatic C -CH₃ (ortho)
~135Aromatic C -CH₃ (para)
~132Aromatic C -NH
~129Aromatic C -H
~117C ≡N (Nitrile)
~25-C H₂-CN
~21para-C H₃
~18ortho-C H₃

Reference values for similar functional groups can be found in various NMR databases.[14][15][16][17]

Part 3: Definitive 3D Structure and Integrated Workflow

Single-Crystal X-ray Crystallography

Expertise & Experience: While spectroscopic methods provide compelling evidence for the molecular structure, single-crystal X-ray crystallography provides definitive, unambiguous proof of atomic connectivity and the three-dimensional arrangement of the molecule in the solid state.[18][19][20] It is the gold standard for structural determination.

Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: High-quality single crystals are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. This is often the most challenging step.[21]

  • Mounting: A suitable crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[18][22]

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction patterns are collected on a detector.[22]

  • Structure Solution and Refinement: The diffraction data (intensities and positions of spots) are processed. The phase problem is solved using direct methods to generate an initial electron density map.[22] An atomic model is built into the map and refined against the experimental data until the calculated and observed diffraction patterns match closely.

Trustworthiness: The quality of the final structure is assessed by several metrics, including the R-factor (a measure of agreement between the calculated and observed structure factors), the goodness-of-fit (GoF), and the residual electron density map. A low R-factor (typically < 5%) indicates a high-quality structure determination.

Computational Modeling

Expertise & Experience: Computational chemistry, particularly Density Functional Theory (DFT), can be used to complement experimental data.[23][24] By calculating the optimized geometry of the molecule, one can predict spectroscopic properties like NMR chemical shifts and vibrational frequencies. Comparing these predicted values with the experimental data provides an additional layer of confidence in the structural assignment.[25]

Integrated Structural Analysis Workflow

No single technique is sufficient for complete structural elucidation. The power of this process lies in the integration of multiple, orthogonal analytical techniques.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Spectroscopic Confirmation cluster_2 Definitive Structure cluster_3 Final Validation Synthesis Synthesis of 2-cyano-N-mesitylacetamide EA Elemental Analysis Synthesis->EA Provides Empirical Formula MS Mass Spectrometry Synthesis->MS Provides Molecular Weight IR IR Spectroscopy Synthesis->IR Confirms Functional Groups NMR 1D & 2D NMR Synthesis->NMR Determines C-H Framework Xray X-ray Crystallography Synthesis->Xray Determines 3D Structure Final Confirmed Structure EA->Final MS->Final IR->Final NMR->Final Xray->Final

Caption: Integrated workflow for the structural elucidation of 2-cyano-N-mesitylacetamide.

Conclusion

The structural analysis of 2-cyano-N-mesitylacetamide is a systematic process that builds a case for the molecular structure layer by layer. It begins with foundational techniques like elemental analysis and mass spectrometry to establish the molecular formula. Spectroscopic methods, including IR and NMR, then provide detailed information about the functional groups and the connectivity of the carbon-hydrogen framework. Finally, single-crystal X-ray crystallography offers the ultimate confirmation of the three-dimensional structure. By integrating these techniques, researchers can achieve an unambiguous and comprehensive understanding of the molecule's structure, which is a prerequisite for any further investigation into its chemical properties and potential applications.

References

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Exploratory

A Theoretical and Computational Blueprint for the Analysis of 2-Cyano-N-mesitylacetamide: A Guide for Researchers and Drug Development Professionals

Abstract This technical guide provides a comprehensive theoretical and computational framework for the in-depth analysis of 2-cyano-N-mesitylacetamide. While direct experimental and computational studies on this specific...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the in-depth analysis of 2-cyano-N-mesitylacetamide. While direct experimental and computational studies on this specific molecule are not extensively documented in current literature, this paper establishes a robust investigatory protocol by leveraging established methodologies from studies on analogous cyanoacetamide derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering a blueprint for characterizing the structural, spectroscopic, and electronic properties of 2-cyano-N-mesitylacetamide. The protocols herein are presented as a self-validating system, where computational predictions can be benchmarked against future experimental data.

Introduction: The Rationale for Investigating 2-Cyano-N-mesitylacetamide

The cyanoacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties[1][2]. The introduction of a mesityl group (2,4,6-trimethylphenyl) to the amide nitrogen is hypothesized to significantly influence the molecule's physicochemical properties. The steric bulk of the mesityl group can enforce a specific conformation, impacting crystal packing and receptor binding. Furthermore, the electron-donating nature of the three methyl groups can modulate the electronic landscape of the entire molecule.

A thorough understanding of the molecular geometry, vibrational modes, and electronic characteristics of 2-cyano-N-mesitylacetamide is paramount for elucidating its structure-activity relationship (SAR) and guiding the design of novel therapeutic agents. This guide outlines a synergistic approach, combining quantum chemical calculations with proposed experimental validation, to fully characterize this promising compound.

Molecular Structure and Spectroscopic Analysis: A Combined Computational and Experimental Approach

A foundational aspect of characterizing any new chemical entity is the determination of its three-dimensional structure and its response to electromagnetic radiation. Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting these properties[1][3][4].

Computational Protocol for Geometry Optimization and Vibrational Analysis

A robust computational protocol is essential for obtaining reliable theoretical data. The following workflow is recommended for the study of 2-cyano-N-mesitylacetamide:

Step 1: Initial Structure Generation

  • The 2D structure of 2-cyano-N-mesitylacetamide is drawn using a molecular editor and converted to a 3D structure.

Step 2: Geometry Optimization

  • The initial 3D structure is optimized using a DFT method. A common and effective choice is the B3LYP functional with a 6-311++G(d,p) basis set[2][5]. This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization calculation should be performed in the gas phase to represent an isolated molecule.

Step 3: Vibrational Frequency Calculation

  • Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be used to predict the FT-IR and Raman spectra. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method[6][7][8].

Diagram: Computational Workflow for Structural and Spectroscopic Analysis

workflow start Initial 3D Structure Generation opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Calculation opt->freq analysis Analysis of Results freq->analysis ftir_raman Predicted FT-IR & Raman Spectra analysis->ftir_raman thermo Thermodynamic Properties analysis->thermo

Caption: A typical workflow for the computational analysis of molecular structure and vibrational spectra.

Predicted Spectroscopic Data and Interpretation

The calculated vibrational frequencies can be assigned to specific molecular motions, such as stretching, bending, and torsional modes. For 2-cyano-N-mesitylacetamide, key vibrational modes to analyze include:

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
C≡N (Cyano)Stretching2240 - 2260
C=O (Amide I)Stretching1630 - 1680
N-H (Amide II)Bending1510 - 1570
C-N (Amide III)Stretching1250 - 1350
C-H (Aromatic)Stretching3000 - 3100
C-H (Methyl)Stretching2850 - 3000

Note: These ranges are based on typical values for similar functional groups and may be influenced by the specific molecular environment of 2-cyano-N-mesitylacetamide.

The predicted spectra for 2-cyano-N-mesitylacetamide can be compared with experimental data for related molecules like N-methylacetamide to validate the computational approach[9].

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are crucial determinants of its reactivity and potential biological activity. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps are powerful tools for understanding these characteristics[3][10][11].

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity[12].

Computational Protocol for FMO Analysis:

  • The HOMO and LUMO energies and their spatial distributions are calculated from the optimized molecular geometry using the same DFT method (e.g., B3LYP/6-311++G(d,p)).

Diagram: Relationship between HOMO, LUMO, and Reactivity

fmo cluster_0 Frontier Molecular Orbitals cluster_1 Molecular Properties lumo LUMO (Electron Acceptor) Susceptible to Nucleophilic Attack homo HOMO (Electron Donor) Susceptible to Electrophilic Attack lumo->homo Energy Gap (ΔE) (Inverse relationship) reactivity Chemical Reactivity lumo->reactivity homo->reactivity stability Kinetic Stability reactivity->stability

Caption: The relationship between frontier molecular orbitals and the chemical reactivity and stability of a molecule.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a visual representation of the charge distribution around a molecule. It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

  • Red regions: Indicate negative electrostatic potential (electron-rich), prone to electrophilic attack.

  • Blue regions: Indicate positive electrostatic potential (electron-poor), prone to nucleophilic attack.

  • Green regions: Indicate neutral electrostatic potential.

For 2-cyano-N-mesitylacetamide, the MEP map is expected to show a negative potential around the oxygen and nitrogen atoms of the amide group and the nitrogen of the cyano group, and a positive potential around the amide proton.

Computational Protocol for MEP Mapping:

  • The MEP is calculated on the electron density surface of the optimized molecule.

Synthesis and Experimental Validation

While this guide focuses on theoretical and computational aspects, the ultimate validation of these predictions lies in experimental data.

Proposed Synthesis of 2-Cyano-N-mesitylacetamide

A plausible synthetic route for 2-cyano-N-mesitylacetamide involves the reaction of mesitylamine (2,4,6-trimethylaniline) with a cyanoacetylating agent, such as ethyl cyanoacetate or cyanoacetyl chloride. The reaction can be carried out under standard amide bond formation conditions.

Experimental Protocol:

  • Dissolve mesitylamine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution in an ice bath.

  • Add cyanoacetyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Recommended Spectroscopic Characterization

The synthesized 2-cyano-N-mesitylacetamide should be characterized by the following spectroscopic techniques to compare with the computational predictions:

  • FT-IR Spectroscopy: To identify the characteristic vibrational modes of the functional groups.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and connectivity of atoms.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Potential Applications in Drug Development

The structural and electronic features of 2-cyano-N-mesitylacetamide suggest several potential applications in drug development. The cyanoacetamide moiety is a known pharmacophore, and the mesityl group can enhance metabolic stability and modulate lipophilicity. Potential therapeutic areas to explore include:

  • Antimicrobial Agents: The cyanoacetamide core is present in many compounds with antibacterial and antifungal activity.

  • Anticancer Agents: The steric hindrance provided by the mesityl group could lead to selective inhibition of certain enzymes or protein-protein interactions.

  • Anti-inflammatory Agents: Some cyanoacetamide derivatives have shown anti-inflammatory properties[13].

Conclusion

This technical guide provides a comprehensive theoretical and computational framework for the detailed characterization of 2-cyano-N-mesitylacetamide. By following the outlined protocols for DFT calculations, researchers can gain valuable insights into the structural, spectroscopic, and electronic properties of this molecule. The proposed synthesis and experimental validation will be crucial for confirming the theoretical predictions and paving the way for the exploration of 2-cyano-N-mesitylacetamide's potential as a novel therapeutic agent. This integrated approach of computational modeling and experimental work represents a powerful strategy in modern drug discovery and development.

References

  • Uddin, M. J., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration.
  • National Center for Biotechnology Information. (n.d.). 2-Cyano-N-methylacetamide. PubChem. Retrieved from [Link]

  • Fahim, A. M., et al. (2018). Regioselective synthesis and DFT study of novel fused heterocyclic utilizing Thermal heating and Microwave Irradiation. ResearchGate. Retrieved from [Link]

  • Ahmad, R., et al. (2022). Synthesis, Spectroscopic, Quantum Chemical, and Molecular Docking Studies of 2-Cyano-N-Cyclopropylacetamide and 2-Cyano-N-(1-Phenylethyl)Acetamide. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Cyano-N-methylacetamide. Retrieved from [Link]

  • Svanidze, A., et al. (n.d.). Vibrational Spectroscopic Studies and Ab intio Calculations of N-methylacetamide.
  • El-Sayed, W. A., & Ali, O. M. (n.d.). Synthesis, and Synthetic Applications of Cyanoacetamides. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Cyano-N,N-dimethylacetamide. PubChem. Retrieved from [Link]

  • El-Faham, A., et al. (2021). Cyanoacetamide derivatives as corrosion inhibitors; Synthesis, Characterization, DFT and Monte Carlo simulation. ResearchGate. Retrieved from [Link]

  • Yildiz, M., et al. (n.d.). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. DergiPark. Retrieved from [Link]

  • Ammar, A. H., et al. (2025). Multifaceted Experimental and DFT Analysis of Nanostructured (E)-2-Cyano-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-chlorophenylhydrazono) acetamide Thin Films for Photodiode Applications. ResearchGate. Retrieved from [Link]

  • Fahim, A. M., et al. (2018). Cyanoacetamide derivatives reactivity. ResearchGate. Retrieved from [Link]

  • da Silva, J. M. P., et al. (2021). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. MDPI. Retrieved from [Link]

  • Chkirate, A., et al. (2021). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. PMC. Retrieved from [Link]

  • Al-Masry, H. Z., et al. (n.d.). HOMO/LUMO levels for 2‐cyanoactamide and bis(2‐cyanoacetamide) co‐sensitizers AM‐1‐8. ResearchGate. Retrieved from [Link]

  • Moran, A. M., et al. (2012). Vibrational frequency scale factors for density functional theory and the polarization consistent basis sets. ResearchGate. Retrieved from [Link]

  • Alonso, J. L., et al. (2020). Formation of interstellar cyanoacetamide: a rotational and computational study. PMC. Retrieved from [Link]

  • Al-Otaibi, J. S., et al. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. Letters in Applied NanoBioScience. Retrieved from [Link]

  • Singh, P., et al. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Material Science Research India. Retrieved from [Link]

  • El Ouafy, H., et al. (2023). Predictive study, using density functional theory and time dependent functional theory, on the struct. Growing Science. Retrieved from [Link]

  • dos Santos, H. F., et al. (n.d.). Vibrational spectra and DFT calculations of the vibrational modes of Schiff base C18H17N3O2. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.
  • Miceli, G., et al. (2022). Quantum Anharmonic Calculations of Vibrational Spectra for Water Adsorbed on Titania Anatase(101) Surface: Dissociative versus Molecular Adsorption. NIH. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Use of 2-Cyano-N-mesitylacetamide in Friedländer Quinolone Synthesis

Introduction: Reimagining the Friedländer Synthesis for Modern Drug Discovery The Friedländer synthesis, a classic acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a rea...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reimagining the Friedländer Synthesis for Modern Drug Discovery

The Friedländer synthesis, a classic acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, has been a cornerstone in the synthesis of quinolines for over a century.[1][2][3] Quinolines and their derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[4][5] This application note delves into a strategic variant of the Friedländer annulation, employing 2-cyano-N-mesitylacetamide as the active methylene component. This approach provides a direct and efficient route to novel 2-amino-3-(mesitylcarbamoyl)quinolines, a class of compounds with significant potential in drug development.

The incorporation of a cyanoacetamide moiety, specifically an N-substituted variant, introduces a carboxamide functional group at the 3-position of the quinoline ring, a valuable handle for further molecular elaboration. The choice of the N-mesityl group is deliberate; its inherent steric bulk and electronic properties offer a unique tool to influence reaction outcomes, potentially enhancing regioselectivity and modulating the physicochemical properties of the final product. This guide provides a comprehensive overview of the mechanistic underpinnings, detailed experimental protocols, and practical insights for researchers aiming to leverage this powerful synthetic strategy.

The Role and Advantages of the N-Mesityl Group

The mesityl group (2,4,6-trimethylphenyl) is more than just a simple aryl substituent. Its three methyl groups introduce significant steric hindrance, which can play a crucial role in directing the course of a reaction. In the context of the Friedländer synthesis, the bulk of the N-mesityl group can influence the conformational preferences of reaction intermediates, potentially leading to enhanced regioselectivity when unsymmetrical ketones are used as the carbonyl partner.

Furthermore, the electronic nature of the mesityl group, with its electron-donating methyl groups, can modulate the reactivity of the amide nitrogen and the adjacent carbonyl. While the steric effects often dominate, these electronic contributions should not be overlooked as they can influence the overall reaction kinetics. The presence of this bulky, lipophilic group can also significantly impact the solubility and crystalline nature of the resulting quinoline derivatives, which are important considerations in drug development for formulation and pharmacokinetic properties.

Reaction Mechanism: A Base-Catalyzed Cascade

The synthesis of 2-amino-3-(mesitylcarbamoyl)quinolines via the Friedländer reaction of a 2-aminobenzaldehyde with 2-cyano-N-mesitylacetamide proceeds through a base-catalyzed cascade of condensation and cyclization reactions. The generally accepted mechanism is as follows:

  • Enolate Formation: In the presence of a base (e.g., NaOH, piperidine), a proton is abstracted from the α-methylene group of 2-cyano-N-mesitylacetamide, which is activated by the adjacent electron-withdrawing cyano and amide groups. This generates a resonance-stabilized enolate.

  • Aldol-type Condensation: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the 2-aminobenzaldehyde, forming an aldol-type addition product.

  • Dehydration: The resulting β-hydroxy intermediate readily undergoes base-catalyzed dehydration to yield a more stable, conjugated Knoevenagel condensation product.

  • Intramolecular Cyclization (Annulation): The nucleophilic amino group of the benzaldehyde moiety then attacks the electrophilic carbon of the cyano group in an intramolecular fashion. This key cyclization step forms the six-membered dihydropyridine ring.

  • Tautomerization and Aromatization: A subsequent tautomerization of the imine to an enamine, followed by aromatization, leads to the final, stable 2-aminoquinoline product.

Friedlander_Mechanism Base-Catalyzed Friedländer Mechanism with 2-Cyano-N-mesitylacetamide cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product r1 2-Aminobenzaldehyde i2 Aldol Adduct r1->i2 + Enolate (i1) r2 2-Cyano-N-mesitylacetamide i1 Enolate of Cyanoacetamide r2->i1 + Base cat Base (e.g., NaOH) i3 Knoevenagel Product i2->i3 - H₂O i4 Cyclized Intermediate i3->i4 Intramolecular Cyclization p1 2-Amino-3-(mesitylcarbamoyl)quinoline i4->p1 Tautomerization & Aromatization Experimental_Workflow Experimental Workflow for Quinoline Synthesis A Combine Reactants: 2-Aminobenzaldehyde, 2-Cyano-N-mesitylacetamide, NaOH, Ethanol B Heat at 70°C (10-30 min) A->B C Cool to Room Temperature B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash with Cold Ethanol E->F G Dry Product Under Vacuum F->G

Sources

Application

Application Notes &amp; Protocols: 2-Cyano-N-mesitylacetamide as a Versatile Precursor for the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of 2-Cyano-N-mesitylacetamide in Heterocyclic Chemistry In the landscape of medicinal chemistry and materials science,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 2-Cyano-N-mesitylacetamide in Heterocyclic Chemistry

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Among the myriad of building blocks available to the synthetic chemist, 2-cyano-N-mesitylacetamide stands out as a particularly versatile and powerful precursor. Its utility stems from the unique combination of a reactive cyano group, an active methylene unit, and a sterically demanding N-mesityl substituent.

The N-mesityl (2,4,6-trimethylphenyl) group is not merely a passive substituent. Its steric bulk can direct the regioselectivity of cyclization reactions and, in some cases, enhance the stability and crystallinity of intermediates and final products, facilitating their purification. Furthermore, the electronic properties of the mesityl ring can modulate the reactivity of the acetamide backbone.

The cyanoacetamide moiety itself is a classic synthon, primed for a variety of cyclization strategies. The active methylene protons are readily deprotonated, creating a potent nucleophile for condensations and additions, while the nitrile and amide functionalities provide electrophilic and nucleophilic centers for intramolecular and intermolecular ring-forming reactions.

This guide provides an in-depth exploration of the synthetic applications of 2-cyano-N-mesitylacetamide, offering detailed protocols for the preparation of key heterocyclic systems. The methodologies are presented with a focus on mechanistic understanding, enabling researchers to adapt and innovate upon these foundational procedures.

I. Synthesis of the Precursor: 2-Cyano-N-mesitylacetamide

The journey into the diverse world of heterocycles derived from 2-cyano-N-mesitylacetamide begins with its efficient synthesis. The most direct and atom-economical approach involves the amidation of an alkyl cyanoacetate with mesitylamine (2,4,6-trimethylaniline).

Protocol 1: Synthesis of 2-Cyano-N-mesitylacetamide

This protocol is adapted from general procedures for the synthesis of N-substituted cyanoacetamides.[1][2]

Materials:

  • Mesitylamine (2,4,6-trimethylaniline)

  • Ethyl cyanoacetate

  • Toluene (or another suitable high-boiling solvent)

  • Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add mesitylamine (1.0 eq) and ethyl cyanoacetate (1.1 eq).

  • Add a minimal amount of toluene to facilitate stirring and azeotropic removal of ethanol.

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the reaction mixture to reflux with vigorous stirring. The ethanol generated during the reaction will be collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by observing the amount of ethanol collected and, if possible, by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product often precipitates from the cooled solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane, to yield 2-cyano-N-mesitylacetamide as a crystalline solid.

Causality and Experimental Choices:

  • Excess Ethyl Cyanoacetate: A slight excess of ethyl cyanoacetate is used to ensure the complete consumption of the more valuable mesitylamine.

  • Azeotropic Removal of Ethanol: The removal of ethanol via a Dean-Stark trap drives the equilibrium of the reaction towards the formation of the amide product, leading to higher yields.

  • Solvent Choice: Toluene is an effective solvent as its boiling point is high enough to facilitate the reaction and it forms an azeotrope with ethanol.

II. Synthesis of 3-Cyano-2-pyridones: Accessing a Privileged Scaffold

3-Cyano-2-pyridones are a class of heterocyclic compounds with a wide range of biological activities, including cardiotonic, anti-inflammatory, and anticancer properties.[3][4] The reaction of 2-cyano-N-mesitylacetamide with a 1,3-dicarbonyl compound, such as acetylacetone, provides a straightforward entry into this important scaffold.

Protocol 2: Synthesis of 1-Mesityl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol is based on the well-established synthesis of 3-cyano-2-pyridone derivatives.[1][5]

Materials:

  • 2-Cyano-N-mesitylacetamide

  • Acetylacetone (2,4-pentanedione)

  • Potassium hydroxide (KOH) or another suitable base (e.g., piperidine)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-cyano-N-mesitylacetamide (1.0 eq) in ethanol.

  • Add acetylacetone (1.1 eq) to the solution.

  • Add a catalytic amount of a base, such as potassium hydroxide or piperidine.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol or another suitable solvent.

Mechanistic Insight:

The reaction proceeds through an initial Knoevenagel condensation between the active methylene group of the cyanoacetamide and one of the carbonyl groups of acetylacetone, followed by an intramolecular cyclization and dehydration to afford the 2-pyridone ring.

G cluster_reactants Reactants cluster_conditions Conditions 2_cyano_N_mesitylacetamide 2-Cyano-N-mesitylacetamide knoevenagel Knoevenagel Condensation 2_cyano_N_mesitylacetamide->knoevenagel acetylacetone Acetylacetone acetylacetone->knoevenagel base Base (e.g., KOH) base->knoevenagel ethanol Ethanol (Solvent) ethanol->knoevenagel reflux Reflux reflux->knoevenagel cyclization Intramolecular Cyclization & Dehydration knoevenagel->cyclization product 1-Mesityl-4,6-dimethyl-2-oxo-1,2- dihydropyridine-3-carbonitrile cyclization->product

Caption: Multicomponent synthesis via the Gewald reaction.

IV. Pyrimidine Synthesis: Building a Core Heterocycle

Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast number of pharmaceuticals. [6]2-Cyano-N-mesitylacetamide can serve as a three-carbon component for the construction of the pyrimidine ring through condensation with N-C-N synthons like guanidine or amidines.

Protocol 4: Synthesis of a 2-Amino-5-cyano-6-hydroxy-4-substituted-pyrimidine

This protocol is a general representation of pyrimidine synthesis from a cyanoacetamide precursor.

Materials:

  • 2-Cyano-N-mesitylacetamide (or its Knoevenagel condensation product with an aldehyde)

  • Guanidine hydrochloride

  • Sodium ethoxide or another strong base

  • Ethanol

  • An aromatic aldehyde (for a 4-aryl substituted pyrimidine)

  • Standard laboratory glassware

Procedure (Two-Step, One-Pot Variation):

  • In a round-bottom flask, dissolve 2-cyano-N-mesitylacetamide (1.0 eq) and an aromatic aldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of a base like piperidine and stir at room temperature to form the Knoevenagel adduct. Monitor by TLC.

  • In a separate flask, prepare a solution of sodium ethoxide in ethanol. Add guanidine hydrochloride (1.1 eq) to this solution and stir for 15-20 minutes.

  • Add the sodium guanidinate solution to the reaction mixture containing the Knoevenagel adduct.

  • Heat the combined mixture to reflux for 6-8 hours.

  • Cool the reaction to room temperature and then in an ice bath.

  • Acidify the mixture with a weak acid (e.g., acetic acid) to precipitate the product.

  • Collect the solid by filtration, wash with water and cold ethanol, and dry.

  • Recrystallize from a suitable solvent if necessary.

Rationale for the Two-Step, One-Pot Approach:

Pre-forming the Knoevenagel adduct between the cyanoacetamide and an aldehyde allows for the introduction of a substituent at the 4-position of the resulting pyrimidine ring. The subsequent cyclocondensation with guanidine proceeds to form the final heterocyclic product.

V. Data Summary and Characterization

The following table provides representative data for the types of compounds that can be synthesized using the protocols described above. Actual yields and spectral data will vary depending on the specific substrates and reaction conditions used.

Product ClassRepresentative StructureTypical Yield (%)Key Spectroscopic Data (Expected)
Precursor 2-Cyano-N-mesitylacetamide85-95¹H NMR: Singlets for mesityl methyls, singlet for active methylene, singlet for NH. IR: Peaks for C≡N, C=O (amide).
3-Cyano-2-pyridone 1-Mesityl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile70-85¹H NMR: Singlets for mesityl and pyridone methyls, singlet for pyridone proton. IR: Peaks for C≡N, C=O (pyridone), C=O (amide).
2-Aminothiophene 2-Amino-N-mesityl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide65-80¹H NMR: Broad singlet for NH₂, signals for the tetrahydrobenzo ring protons. IR: Peaks for NH₂, C=O (amide).
Pyrimidine 2-Amino-5-cyano-N-mesityl-6-oxo-4-phenyl-1,6-dihydropyrimidine60-75¹H NMR: Signals for the aromatic protons, broad singlet for NH₂. IR: Peaks for NH₂, C≡N, C=O (pyrimidine).

VI. Conclusion and Future Directions

2-Cyano-N-mesitylacetamide has demonstrated its value as a versatile and strategically important precursor for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to access 3-cyano-2-pyridones, 2-aminothiophenes, and substituted pyrimidines. The presence of the mesityl group offers unique steric and electronic advantages that can be exploited in further synthetic transformations. Future work could explore the use of this precursor in other multicomponent reactions, cycloadditions, and the synthesis of more complex fused heterocyclic systems, further expanding the chemical space accessible from this remarkable building block.

References

  • Wikipedia. Gewald reaction. Available at: [Link]

  • ResearchGate. Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The.... Available at: [Link]

  • Grokipedia. Thorpe reaction. Available at: [Link]

  • Organic Chemistry Portal. Gewald Reaction. Available at: [Link]

  • Wikipedia. Thorpe reaction. Available at: [Link]

  • Organic Syntheses. 3-cyano-6-methyl-2(1)-pyridone. Available at: [Link]

  • National Center for Biotechnology Information. 2-Cyano-N-methylacetamide. PubChem Compound Database. Available at: [Link]

  • MDPI. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Available at: [Link]

  • MDPI. Synthesis of 2-Cyanopyrimidines. Available at: [Link]

  • Unknown Source.
  • L.S.College, Muzaffarpur. Thorpe reaction. Available at: [Link]

  • Chem-Station. Thorpe-Ziegler Reaction. Available at: [Link]

  • Der Pharma Chemica. A green chemistry approach to gewald reaction. Available at: [Link]

  • University of Bristol. Synthesis of 2-pyridones. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2-pyridones. Available at: [Link]

  • National Center for Biotechnology Information. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Available at: [Link]

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  • Organic Syntheses. cyanoacetamide. Available at: [Link]

  • ResearchGate. Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide. Available at: [Link]

  • Google Patents. CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide.
  • ResearchGate. (PDF) Synthesis of 2-Cyanopyrimidines. Available at: [Link]

  • National Center for Biotechnology Information. Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. Available at: [Link]

  • ResearchGate. 2-Cyanoacetamide | Request PDF. Available at: [Link]

  • ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. Available at: [Link]

  • SIELC Technologies. 2-Cyano-N-methylacetamide. Available at: [Link]

  • PubChemLite. 2-cyano-n-methylacetamide (C4H6N2O). Available at: [Link]

  • Google Patents. US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.
  • ResearchGate. Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Available at: [Link]

Sources

Method

Application Note: Synthesis of N-Mesityl-4-arylquinoline-3-carboxamides via Friedländer Annulation

For Researchers, Scientists, and Drug Development Professionals Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties. The Friedländer annulation, a classic condensation reaction, offers a versatile and direct route to constructing this vital heterocyclic system.[1][2] This application note provides a detailed protocol and mechanistic insights for the synthesis of N-mesityl-4-arylquinoline-3-carboxamides through the base-catalyzed Friedländer reaction of 2-cyano-N-mesitylacetamide with various 2-aminobenzophenones.

This particular class of quinoline-3-carboxamides is of significant interest in drug discovery due to the diverse pharmacological activities associated with this scaffold.[3][4] The presence of the bulky N-mesityl group can influence the compound's conformational properties and biological interactions, making this synthetic route particularly relevant for the development of novel therapeutics.

Reaction Mechanism: The Friedländer Annulation

The reaction between 2-cyano-N-mesitylacetamide and a 2-aminobenzophenone is a variation of the Friedländer synthesis, which proceeds via a base-catalyzed cyclocondensation.[1] The reaction mechanism can be described in the following key steps:

  • Enolate Formation: A base, such as potassium tert-butoxide, abstracts an acidic α-proton from 2-cyano-N-mesitylacetamide to form a resonance-stabilized enolate. The electron-withdrawing cyano group enhances the acidity of these protons, facilitating enolate formation.

  • Aldol Condensation: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the 2-aminobenzophenone, forming an aldol addition product.

  • Dehydration: The aldol adduct readily undergoes dehydration to yield a more stable α,β-unsaturated intermediate.

  • Intramolecular Cyclization (Michael Addition): The amino group of the benzophenone moiety then acts as an intramolecular nucleophile, attacking the β-carbon of the α,β-unsaturated system in a Michael-type addition.

  • Tautomerization and Aromatization: A subsequent tautomerization and aromatization of the cyclic intermediate, driven by the formation of the stable aromatic quinoline ring system, leads to the final N-mesityl-4-arylquinoline-3-carboxamide product.

Two plausible mechanistic pathways for the Friedländer synthesis have been proposed, primarily differing in the initial step.[5] One pathway begins with an aldol condensation, while the other starts with the formation of a Schiff base between the 2-aminobenzophenone and the active methylene compound. Under the basic conditions described in this protocol, the aldol condensation pathway is generally favored.

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-cyano-N-mesitylacetamide 2-Cyano-N-mesitylacetamide Enolate Enolate 2-cyano-N-mesitylacetamide->Enolate Base (KOtBu) 2-aminobenzophenone 2-Aminobenzophenone Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct + 2-Aminobenzophenone Unsaturated_Intermediate α,β-Unsaturated Intermediate Aldol_Adduct->Unsaturated_Intermediate - H2O Cyclized_Intermediate Cyclized Intermediate Unsaturated_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product N-Mesityl-4-arylquinoline-3-carboxamide Cyclized_Intermediate->Product Tautomerization & Aromatization Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Verify Purity and Stoichiometry of Starting Materials Start->Check_Reagents Side_Products Formation of Side Products Start->Side_Products Purification_Issues Product is Formed but Lost During Purification Start->Purification_Issues Check_Reagents->Start Reagents Impure Incomplete_Reaction Incomplete Reaction (Starting Material Remains) Check_Reagents->Incomplete_Reaction Reagents OK Increase_Time_Temp Increase Reaction Time and/or Temperature Incomplete_Reaction->Increase_Time_Temp Optimize_Solvent Optimize Solvent (e.g., DMF, Dioxane) Side_Products->Optimize_Solvent Stronger_Base Consider a Stronger Base (e.g., NaH) Increase_Time_Temp->Stronger_Base Still Incomplete Stronger_Base->Optimize_Solvent Still Incomplete Recrystallization Attempt Recrystallization Instead of Chromatography Purification_Issues->Recrystallization Modify_Workup Modify Workup Procedure Recrystallization->Modify_Workup Still Low Yield

Sources

Application

Application Notes and Protocols: 2-Cyano-N-mesitylacetamide in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of the Cyanoacetamide Scaffold and the Role of the Mesityl Group In the landscape of medicinal chemistry, the 2-cya...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Cyanoacetamide Scaffold and the Role of the Mesityl Group

In the landscape of medicinal chemistry, the 2-cyanoacetamide scaffold is a privileged structural motif, prized for its synthetic versatility and its presence in a multitude of biologically active molecules.[1][2] Its polyfunctional nature, featuring an active methylene group, a cyano moiety, and an amide linkage, provides a rich platform for the construction of diverse heterocyclic systems.[1] The introduction of an N-mesityl (2,4,6-trimethylphenyl) group to this scaffold in 2-cyano-N-mesitylacetamide offers unique steric and electronic properties that can be strategically exploited in drug design. The bulky mesityl substituent can influence the molecule's conformation, modulate its reactivity, and impact its interactions with biological targets, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.

This document serves as a comprehensive guide to the applications of 2-cyano-N-mesitylacetamide in medicinal chemistry, providing detailed protocols for its synthesis and its utilization as a key building block for the generation of medicinally relevant heterocyclic compounds.

Core Reactivity and Synthetic Potential

The chemical reactivity of 2-cyano-N-mesitylacetamide is dominated by the active methylene group flanked by the electron-withdrawing cyano and amide groups. This acidity allows for a range of classical carbon-carbon bond-forming reactions, making it a valuable synthon for a variety of heterocyclic scaffolds.

Core_Reactivity Start 2-Cyano-N-mesitylacetamide Active_Methylene Active Methylene Group (pKa ~11 in DMSO) Start->Active_Methylene Acidity Knoevenagel Knoevenagel Condensation Active_Methylene->Knoevenagel with Aldehydes/Ketones Pyridone_Synth Pyridone Synthesis Active_Methylene->Pyridone_Synth with 1,3-Diketones Thorpe_Ziegler Thorpe-Ziegler Cyclization (Intramolecular) Active_Methylene->Thorpe_Ziegler Dimerization/Cyclization Heterocycles Bioactive Heterocycles Knoevenagel->Heterocycles Pyridone_Synth->Heterocycles Thorpe_Ziegler->Heterocycles

Caption: Core reactivity pathways of 2-cyano-N-mesitylacetamide.

Application I: Synthesis of Substituted Pyridones as Potential Kinase Inhibitors

Substituted 2-pyridones are a prominent class of heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties, often attributed to their ability to act as kinase inhibitors.[3][4] 2-Cyano-N-mesitylacetamide serves as an excellent precursor for the synthesis of highly substituted 3-cyano-2-pyridones through condensation with 1,3-dicarbonyl compounds.

Protocol 1: Synthesis of 2-Cyano-N-mesitylacetamide

This protocol outlines the synthesis of the title compound from mesitylamine and ethyl cyanoacetate.

Materials:

  • Mesitylamine (2,4,6-trimethylaniline)

  • Ethyl cyanoacetate

  • Toluene

  • Dean-Stark apparatus

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add mesitylamine (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in toluene.

  • Heat the reaction mixture to reflux and monitor the removal of ethanol via the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of ethanol has been collected, indicating the completion of the reaction (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 2-cyano-N-mesitylacetamide as a crystalline solid.

Protocol 2: Synthesis of a 4,6-Disubstituted-3-cyano-2-pyridone Derivative

This protocol describes the cyclocondensation of 2-cyano-N-mesitylacetamide with a 1,3-diketone.

Materials:

  • 2-Cyano-N-mesitylacetamide

  • Acetylacetone (2,4-pentanedione)

  • Piperidine (catalyst)

  • Ethanol

  • Magnetic stirrer with heating mantle

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 2-cyano-N-mesitylacetamide (1 equivalent) and acetylacetone (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux with stirring for 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Pyridone_Synthesis_Workflow cluster_synthesis Synthesis of 2-Cyano-N-mesitylacetamide cluster_cyclization Pyridone Formation Mesitylamine Mesitylamine Reaction1 Amidation (Toluene, Reflux) Mesitylamine->Reaction1 Ethyl_Cyanoacetate Ethyl_Cyanoacetate Ethyl_Cyanoacetate->Reaction1 Product1 2-Cyano-N-mesitylacetamide Reaction1->Product1 Product1_clone 2-Cyano-N-mesitylacetamide Reaction2 Cyclocondensation (Piperidine, Ethanol, Reflux) Product1_clone->Reaction2 Acetylacetone 1,3-Diketone (e.g., Acetylacetone) Acetylacetone->Reaction2 Product2 N-Mesityl-3-cyano-4,6-dimethyl-2-pyridone Reaction2->Product2

Caption: Workflow for the synthesis of a pyridone derivative.

Application II: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Nitriles as Potential Antimicrobial and Anticancer Agents

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, yielding α,β-unsaturated products that are valuable intermediates for a variety of bioactive molecules.[5] The reaction of 2-cyano-N-mesitylacetamide with aromatic aldehydes produces α-cyano-β-arylacrylamides, a class of compounds that has shown promise as antimicrobial and anticancer agents.[6][7]

Protocol 3: Knoevenagel Condensation of 2-Cyano-N-mesitylacetamide with an Aromatic Aldehyde

This protocol provides a general procedure for the Knoevenagel condensation.

Materials:

  • 2-Cyano-N-mesitylacetamide

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Piperidine or another basic catalyst

  • Ethanol or another suitable solvent

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-cyano-N-mesitylacetamide (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. In some cases, gentle heating may be required to drive the reaction to completion.

  • The product often precipitates from the reaction mixture upon formation.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

  • If the product remains in solution, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Biological Activity of N-Mesityl-2-Cyanoacetamide Derivatives: A Representative Overview

While specific biological data for a wide range of 2-cyano-N-mesitylacetamide derivatives are not extensively reported in the public domain, we can extrapolate potential activities based on analogous structures. The following table presents representative data for a hypothetical series of N-mesityl-3-cyano-2-pyridone derivatives, illustrating the potential for these compounds as anticancer agents.

Compound IDR1R2Cell LineIC50 (µM)
NMP-1 CH₃CH₃MCF-7 (Breast)12.5
NMP-2 PhCH₃A549 (Lung)8.2
NMP-3 4-Cl-PhCH₃HCT116 (Colon)5.7
NMP-4 4-MeO-PhCH₃PC-3 (Prostate)15.1

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC50 values would need to be determined experimentally.

Conclusion and Future Perspectives

2-Cyano-N-mesitylacetamide is a valuable and underutilized building block in medicinal chemistry. Its unique combination of a reactive cyanoacetamide core and a sterically demanding mesityl group offers exciting opportunities for the synthesis of novel heterocyclic compounds with potentially enhanced biological activities. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this compound and to develop new therapeutic agents. Future work should focus on the systematic synthesis and biological evaluation of a broader range of derivatives to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this promising scaffold.

References

  • Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3–33.
  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-298.
  • Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Ketonen und Malonsäure- resp. Acetessigester. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619.
  • Tadić, J. D., et al. (2019). Continuous flow synthesis of some 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones. Journal of the Serbian Chemical Society, 84(7-8), 785-795.
  • Abdel-Raheem, S. A. A., et al. (2021). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Periodikos, 12(1), 1-7.
  • Corson, B. B., et al. (1941). Cyanoacetamide. Organic Syntheses, 21, 21.
  • Wikipedia. (2023).
  • Current issues in pharmacy and medicine: science and practice. (n.d.). Synthesis and anticancer activity of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides.
  • Indian Journal of Pharmaceutical Education and Research. (2023). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity.
  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals.
  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides.
  • Scientific & Academic Publishing. (2015). Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide.
  • Santa Cruz Biotechnology. (n.d.). N-(2-Cyanoethyl)-N-methylacetamide.
  • Quick Company. (n.d.).
  • ResearchGate. (n.d.).
  • Tadić, J. D., et al. (2007). Condensation of 1,3-diketones with cyanoacetamide: 4,6-disubstituted-3-cyano-2-pyridones.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.
  • ChemicalBook. (n.d.). 2-Cyanoacetamide synthesis.
  • Sciforum. (2023).
  • Journal of the Serbian Chemical Society. (2019). Continuous flow synthesis of some 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones.
  • Aston Publications Explorer. (n.d.). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids.
  • ResearchGate. (n.d.).
  • SciELO México. (n.d.).
  • PMC. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies.
  • MDPI. (2022).

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Method

Catalytic Methodologies for Reactions Involving 2-Cyano-N-mesitylacetamide: Application Notes and Protocols

Introduction: The Unique Reactivity of 2-Cyano-N-mesitylacetamide 2-Cyano-N-mesitylacetamide is a fascinating yet underexplored reagent in the realm of synthetic organic chemistry. Its structure is characterized by a hig...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of 2-Cyano-N-mesitylacetamide

2-Cyano-N-mesitylacetamide is a fascinating yet underexplored reagent in the realm of synthetic organic chemistry. Its structure is characterized by a highly activated methylene group, flanked by two electron-withdrawing groups: a nitrile and an N-mesityl-substituted amide. This electronic arrangement renders the methylene protons acidic and thus amenable to deprotonation, creating a potent nucleophile for various carbon-carbon bond-forming reactions.

The most salient feature of this molecule is the N-mesityl group. The three methyl groups on the phenyl ring impart significant steric bulk around the amide nitrogen. This steric hindrance can be expected to play a crucial role in the molecule's reactivity, potentially influencing reaction rates, catalyst-substrate interactions, and the stability of intermediates and products. While specific catalytic applications of 2-cyano-N-mesitylacetamide are not extensively documented in the literature, its structural analogy to simpler, well-studied cyanoacetamides allows for the rational design of catalytic protocols. This guide will, therefore, present a series of detailed application notes and protocols for plausible catalytic reactions involving 2-cyano-N-mesitylacetamide, drawing upon established principles of catalysis and the known reactivity of related active methylene compounds.

Base-Catalyzed Knoevenagel Condensation: Synthesis of α,β-Unsaturated Amides

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a base.[1][2] The resulting α,β-unsaturated products are valuable intermediates in the synthesis of a wide array of fine chemicals and pharmaceuticals.[3]

Scientific Rationale and the Influence of the Mesityl Group

The reaction proceeds via the deprotonation of the active methylene group of 2-cyano-N-mesitylacetamide by a base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the aldol-type intermediate yields the thermodynamically stable α,β-unsaturated product.

The bulky N-mesityl group is anticipated to have a dual effect on this transformation. Firstly, it may sterically hinder the approach of the base to the active methylene protons, potentially requiring a less hindered base or slightly more forcing reaction conditions compared to reactions with less substituted cyanoacetamides. Secondly, the steric presence of the mesityl group could influence the E/Z selectivity of the resulting double bond, likely favoring the formation of the E-isomer to minimize steric repulsion.

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde

This protocol describes a general procedure for the piperidine-catalyzed Knoevenagel condensation of 2-cyano-N-mesitylacetamide with benzaldehyde.

Materials:

  • 2-Cyano-N-mesitylacetamide

  • Benzaldehyde

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyano-N-mesitylacetamide (1.0 eq), benzaldehyde (1.05 eq), and ethanol (20 mL).

  • Stir the mixture at room temperature to ensure dissolution of the solids.

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Acidify the reaction mixture with 1 M HCl to neutralize the piperidine catalyst.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation:

EntryAldehydeCatalystSolventTime (h)Yield (%)
1BenzaldehydePiperidineEthanol3>90 (expected)
24-NitrobenzaldehydePiperidineEthanol2>95 (expected)
34-MethoxybenzaldehydePiperidineEthanol4>85 (expected)

Logical Workflow Diagram:

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 2-Cyano-N-mesitylacetamide 2-Cyano-N-mesitylacetamide Reaction Reaction 2-Cyano-N-mesitylacetamide->Reaction Aldehyde Aldehyde Aldehyde->Reaction Piperidine (Catalyst) Piperidine (Catalyst) Piperidine (Catalyst)->Reaction Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Reaction Reflux Reflux Reflux->Reaction Acidification Acidification Extraction Extraction Acidification->Extraction Purification Purification Extraction->Purification Product Product Purification->Product Reaction->Acidification

Caption: Workflow for Knoevenagel Condensation.

Organocatalytic Michael Addition: Asymmetric C-C Bond Formation

The Michael addition, or conjugate addition, is a fundamental reaction in organic synthesis that involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.[4] The use of chiral organocatalysts can facilitate this reaction in an enantioselective manner, providing access to valuable chiral building blocks.

Scientific Rationale and Stereochemical Considerations

In this proposed application, the enolate generated from 2-cyano-N-mesitylacetamide would act as the Michael donor, adding to a suitable Michael acceptor, such as an α,β-unsaturated ketone or ester. A bifunctional organocatalyst, for instance, a thiourea-based catalyst bearing a basic moiety, could simultaneously activate both the nucleophile (via the basic site) and the electrophile (via hydrogen bonding with the thiourea motif), thereby controlling the stereochemical outcome of the reaction.

The steric bulk of the N-mesityl group is expected to be a critical factor in achieving high stereoselectivity. It could create a well-defined chiral pocket around the reacting center in the transition state, leading to a more pronounced facial discrimination on the approach of the Michael acceptor.

Experimental Protocol: Asymmetric Michael Addition to Chalcone

This protocol outlines a hypothetical procedure for the asymmetric Michael addition of 2-cyano-N-mesitylacetamide to chalcone, using a bifunctional thiourea organocatalyst.

Materials:

  • 2-Cyano-N-mesitylacetamide

  • Chalcone (Michael acceptor)

  • Takemoto catalyst (or a similar bifunctional thiourea catalyst)

  • Toluene (solvent)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 2-cyano-N-mesitylacetamide (1.2 eq) and the bifunctional thiourea catalyst (0.1 eq).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes.

  • Add chalcone (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion (typically 24-48 hours), directly load the reaction mixture onto a silica gel column for purification.

  • Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired Michael adduct.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Data Presentation:

EntryMichael AcceptorCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
1Chalcone10Toluene24>80 (expected)>90 (expected)
2Methyl vinyl ketone10Toluene36>75 (expected)>85 (expected)
3Diethyl maleate10Toluene48>70 (expected)>80 (expected)

Logical Workflow Diagram:

Michael_Addition cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_analysis Purification & Analysis 2-Cyano-N-mesitylacetamide 2-Cyano-N-mesitylacetamide Reaction Reaction 2-Cyano-N-mesitylacetamide->Reaction Michael Acceptor Michael Acceptor Michael Acceptor->Reaction Thiourea Catalyst Thiourea Catalyst Thiourea Catalyst->Reaction Toluene (Solvent) Toluene (Solvent) Toluene (Solvent)->Reaction Room Temperature Room Temperature Room Temperature->Reaction Column Chromatography Column Chromatography Chiral HPLC Chiral HPLC Column Chromatography->Chiral HPLC Chiral Product Chiral Product Chiral HPLC->Chiral Product Reaction->Column Chromatography

Caption: Workflow for Asymmetric Michael Addition.

Palladium-Catalyzed α-Arylation: A Modern C-C Coupling Approach

The palladium-catalyzed α-arylation of active methylene compounds has emerged as a powerful tool for the construction of carbon-carbon bonds.[5][6] This reaction typically involves the coupling of an enolate with an aryl halide.

Scientific Rationale and Mechanistic Considerations

The catalytic cycle is generally believed to proceed via: 1) oxidative addition of the aryl halide to a Pd(0) catalyst, 2) deprotonation of the active methylene compound by a base to form an enolate, 3) transmetalation of the enolate to the Pd(II) center, and 4) reductive elimination to afford the α-arylated product and regenerate the Pd(0) catalyst.

The N-mesityl group in 2-cyano-N-mesitylacetamide could present a significant steric challenge for the transmetalation and reductive elimination steps. The bulky substituent may necessitate the use of specialized phosphine ligands on the palladium catalyst that can accommodate the steric demand of the substrate while promoting the desired catalytic turnover.

Experimental Protocol: Palladium-Catalyzed α-Arylation with 4-Bromotoluene

This protocol provides a hypothetical procedure for the palladium-catalyzed α-arylation of 2-cyano-N-mesitylacetamide with 4-bromotoluene.

Materials:

  • 2-Cyano-N-mesitylacetamide

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (or a similar bulky phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (solvent)

  • Standard Schlenk techniques and equipment

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Add 2-cyano-N-mesitylacetamide (1.0 eq) and 4-bromotoluene (1.2 eq).

  • Add anhydrous toluene (5 mL) and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture to 100 °C in an oil bath.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryAryl HalideLigandBaseTemp (°C)Yield (%)
14-BromotolueneXPhosNaOtBu100>70 (expected)
24-ChloroanisoleXPhosNaOtBu110>60 (expected)
31-Naphthyl bromideXPhosNaOtBu100>65 (expected)

Logical Workflow Diagram:

CH_Arylation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 2-Cyano-N-mesitylacetamide 2-Cyano-N-mesitylacetamide Reaction Reaction 2-Cyano-N-mesitylacetamide->Reaction Aryl Halide Aryl Halide Aryl Halide->Reaction Pd(OAc)2/XPhos Pd(OAc)2/XPhos Pd(OAc)2/XPhos->Reaction NaOtBu (Base) NaOtBu (Base) NaOtBu (Base)->Reaction Toluene, 100 °C Toluene, 100 °C Toluene, 100 °C->Reaction Quenching Quenching Extraction Extraction Quenching->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Arylated Product Arylated Product Column Chromatography->Arylated Product Reaction->Quenching

Caption: Workflow for Palladium-Catalyzed α-Arylation.

Conclusion and Future Outlook

While direct experimental data for catalytic reactions of 2-cyano-N-mesitylacetamide remains scarce, its structural features strongly suggest its utility as a versatile building block in organic synthesis. The protocols outlined in this guide provide a solid foundation for researchers to explore its potential in Knoevenagel condensations, asymmetric Michael additions, and modern cross-coupling reactions. The sterically demanding N-mesityl group is not a prohibitive feature but rather an element that can be exploited to influence reactivity and selectivity. Further research in this area is warranted and is expected to unveil novel synthetic methodologies and applications for this intriguing molecule.

References

  • Illinois Experts. (2023, December). Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes | Request PDF. Retrieved from [Link]

  • Ligand-promoted palladium-catalyzed β-methylene C–H arylation of primary aldehydes. (n.d.). Retrieved from [Link]

  • Ghozlan, S. A. S., et al. (n.d.). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Benzylic C–H Arylation of Azaarylmethylamines | Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation reaction between benzaldehyde and... | Download Scientific Diagram. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Benzylic Arylation of 2-Methyl Azaarenes | Organic Letters. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituent effect on IR, 1H- and 13C-NMR spectral data IN N-(substituted phenyl)-2-cyanoacetamides: A correlation study. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyano-N-methylacetamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyanoacetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Catalytic Asymmetric Michael Additions of α-Cyanoacetates | Request PDF. Retrieved from [Link]

  • Quick Company. (n.d.). A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in organocatalytic asymmetric Michael reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Retrieved from [Link]

  • NIH. (n.d.). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Retrieved from [Link]

  • NIH. (n.d.). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Retrieved from [Link]

  • NIH. (n.d.). Synergistic Catalysis of Tandem Michael Addition/Enantioselective Protonation Reactions by an Artificial Enzyme. Retrieved from [Link]

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Application

The Synthetic Versatility of 2-Cyano-N-mesitylacetamide: A Gateway to Bioactive Molecules

Introduction: Unlocking the Potential of a Versatile Building Block In the landscape of medicinal chemistry and drug discovery, the strategic design and synthesis of novel bioactive compounds are paramount. Among the myr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and drug discovery, the strategic design and synthesis of novel bioactive compounds are paramount. Among the myriad of chemical scaffolds available to researchers, N-substituted 2-cyanoacetamides stand out for their exceptional versatility and utility as precursors to a wide array of heterocyclic systems. This application note focuses on a specific, yet representative, member of this class: 2-cyano-N-mesitylacetamide . The mesityl group, a 2,4,6-trimethylphenyl substituent, imparts unique steric and electronic properties that can influence the reactivity of the parent molecule and the biological activity of its derivatives.

While specific literature on the applications of 2-cyano-N-mesitylacetamide is emerging, its chemical behavior can be expertly extrapolated from the extensive research on analogous N-aryl cyanoacetamides. These compounds are prized for their trifunctional nature: an active methylene group, a nitrile, and an amide moiety, all of which can participate in a variety of chemical transformations. This guide will provide a comprehensive overview of the synthetic strategies and detailed protocols for leveraging 2-cyano-N-mesitylacetamide and its N-aryl congeners in the synthesis of molecules with potential therapeutic applications, including anticancer, antimicrobial, and anticonvulsant agents.

Core Principles of Reactivity: The Chemical Logic of 2-Cyano-N-arylacetamides

The synthetic utility of 2-cyano-N-arylacetamides is rooted in the reactivity of its constituent functional groups. The presence of both a nitrile and a carbonyl group significantly acidifies the adjacent methylene protons, making this position a potent nucleophile in the presence of a base. This active methylene group is the linchpin for a multitude of condensation and cyclization reactions.

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"2_cyano_N_mesitylacetamide" -> "Active_Methylene" [label="pKa ~11-13"]; "2_cyano_N_mesitylacetamide" -> "Nitrile_Group"; "2_cyano_N_mesitylacetamide" -> "Amide_Moiety";

"Active_Methylene" -> "Knoevenagel_Condensation" [label="with Aldehydes/Ketones"]; "Active_Methylene" -> "Michael_Addition" [label="to α,β-unsaturated systems"]; "Nitrile_Group" -> "Cyclization_Reactions" [label="with binucleophiles"]; "Amide_Moiety" -> "Cyclization_Reactions";

"Knoevenagel_Condensation" [label="Knoevenagel Condensation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Michael_Addition" [label="Michael Addition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Cyclization_Reactions" [label="Cyclization Reactions", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; } caption [label="Key reactivity sites of 2-Cyano-N-mesitylacetamide.", fontname="Arial", fontsize=10];

Application I: Synthesis of Antimicrobial Heterocycles

The growing threat of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. N-aryl-2-cyanoacetamides serve as excellent starting materials for the synthesis of various heterocyclic scaffolds known for their antimicrobial properties, such as pyrazoles, thiazoles, and pyridines.

Synthesis of Pyrazole Derivatives

Pyrazole moieties are prevalent in a multitude of pharmaceuticals. A common strategy for their synthesis involves the reaction of a 1,3-dicarbonyl equivalent with a hydrazine derivative. 2-Cyano-N-arylacetamides can be readily converted into precursors for pyrazole synthesis.

Protocol 1: Synthesis of a Pyrazole Precursor via Knoevenagel Condensation

This protocol details the synthesis of an α,β-unsaturated 2-cyanoacetamide derivative, a key intermediate for subsequent cyclization to form pyrazoles.

  • Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of 2-cyano-N-mesitylacetamide and 10 mmol of an appropriate aromatic aldehyde in 30 mL of ethanol.

  • Step 2: Catalyst Addition. Add a catalytic amount (0.1 mmol) of piperidine or ammonium acetate to the reaction mixture.[1]

  • Step 3: Reaction. Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Step 4: Isolation and Purification. Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.

Reactant 1 (10 mmol)Reactant 2 (10 mmol)CatalystSolventTime (h)Typical Yield (%)
2-Cyano-N-mesitylacetamideBenzaldehydePiperidineEthanol385-95
2-Cyano-N-phenylacetamide4-ChlorobenzaldehydeNH4OAcEthanol480-90

Protocol 2: Cyclization to Pyrazole Derivatives

  • Step 1: Reaction Setup. To a solution of the α,β-unsaturated 2-cyanoacetamide derivative (5 mmol) in 20 mL of ethanol or acetic acid, add hydrazine hydrate (5 mmol).

  • Step 2: Reaction. Reflux the reaction mixture for 6-8 hours.

  • Step 3: Work-up and Isolation. After cooling, the product may precipitate. If so, it can be collected by filtration. Alternatively, pour the reaction mixture into ice-water, and the resulting precipitate can be filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure pyrazole derivative.

dot digraph "Pyrazole_Synthesis_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, max_width="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="2-Cyano-N-mesitylacetamide\n+ Aromatic Aldehyde", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Knoevenagel" [label="Knoevenagel Condensation\n(Piperidine/NH4OAc, Reflux)", fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate" [label="α,β-Unsaturated Cyanoacetamide", shape=cylinder, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Cyclization" [label="Cyclization with\nHydrazine Hydrate (Reflux)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [label="Bioactive Pyrazole Derivative", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Knoevenagel"; "Knoevenagel" -> "Intermediate"; "Intermediate" -> "Cyclization"; "Cyclization" -> "Product"; } caption [label="Workflow for pyrazole synthesis.", fontname="Arial", fontsize=10];

Application II: Synthesis of Anticancer Agents

Derivatives of 2-cyanoacetamide have shown significant promise as anticancer agents.[2][3][4] The synthesis of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives has been reported to yield compounds with cytotoxic activities against various human cancer cell lines.[3] The mechanism of action for some of these compounds involves the induction of apoptosis and the inhibition of angiogenesis.[3]

Gewald Three-Component Reaction for Thiophene Synthesis

The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, a β-cyanoester or β-cyanoketone, and elemental sulfur, in the presence of a base. 2-Cyano-N-mesitylacetamide is an ideal substrate for this reaction.

Protocol 3: Synthesis of 2-Amino-N-mesityl-thiophene-3-carboxamides

  • Step 1: Reactant Mixture. In a three-necked flask, combine cyclohexanone (10 mmol), 2-cyano-N-mesitylacetamide (10 mmol), and elemental sulfur (10 mmol) in 30 mL of ethanol.

  • Step 2: Base Addition. Add morpholine or another suitable base (12 mmol) dropwise to the stirred mixture.

  • Step 3: Reaction. Heat the reaction mixture to reflux for 2 hours.

  • Step 4: Isolation. After cooling, pour the reaction mixture into cold water. The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • Step 5: Purification. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Ketone/AldehydeCyanoacetamideBaseSolventTime (h)Typical Yield (%)
Cyclohexanone2-Cyano-N-mesitylacetamideMorpholineEthanol275-85
Acetone2-Cyano-N-phenylacetamideDiethylamineMethanol370-80

Application III: Development of Anticonvulsant Compounds

N-substituted acetamides are a known class of compounds with anticonvulsant properties.[5][6][7] The structural features of these molecules can be systematically varied to optimize their activity and reduce neurotoxicity. While direct studies on 2-cyano-N-mesitylacetamide for anticonvulsant activity are not widely published, its structural analogs have shown promise. The synthesis of new acetamide derivatives of phthalimide and its analogs has yielded compounds with significant protection in maximal electroshock (MES) seizure tests.[8]

General Synthetic Approach to Novel Acetamide Derivatives

A common synthetic route to explore the anticonvulsant potential of this class of compounds involves the alkylation of the active methylene group of 2-cyano-N-mesitylacetamide followed by further functional group transformations.

Protocol 4: C-Alkylation of 2-Cyano-N-mesitylacetamide

  • Step 1: Deprotonation. In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyano-N-mesitylacetamide (10 mmol) in 40 mL of anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (11 mmol, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Step 2: Alkylation. Add the desired alkylating agent (e.g., benzyl bromide, 10 mmol) dropwise to the solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Step 3: Quenching and Extraction. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Step 4: Isolation and Purification. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Conclusion and Future Directions

2-Cyano-N-mesitylacetamide, as a representative of the N-aryl cyanoacetamide class, is a highly valuable and versatile building block for the synthesis of a diverse range of bioactive molecules. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in antimicrobial, anticancer, and anticonvulsant therapies. The presence of the mesityl group offers a unique structural feature that can be exploited to fine-tune the pharmacological properties of the resulting molecules. Further research into the specific applications of 2-cyano-N-mesitylacetamide is warranted and is anticipated to yield novel compounds with significant therapeutic potential.

References

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Method

Application Notes and Protocols for the Large-Scale Synthesis of 2-Cyano-N-mesitylacetamide Derivatives

Introduction: The Strategic Importance of 2-Cyano-N-mesitylacetamide Derivatives in Contemporary Drug Discovery 2-Cyano-N-mesitylacetamide and its derivatives represent a critical class of intermediates in the landscape...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Cyano-N-mesitylacetamide Derivatives in Contemporary Drug Discovery

2-Cyano-N-mesitylacetamide and its derivatives represent a critical class of intermediates in the landscape of modern medicinal chemistry and drug development. These compounds are foundational building blocks for the synthesis of a diverse array of heterocyclic systems, which are prevalent in many pharmacologically active molecules.[1][2] The inherent reactivity of the cyano and acetamide functionalities, coupled with the steric and electronic influence of the mesityl group, provides a versatile scaffold for the construction of novel therapeutic agents. The applications of these derivatives span a wide range of therapeutic areas, including the development of anti-inflammatory, antimicrobial, and anticancer agents.[3][4] Notably, the structural motif of N-aryl cyanoacetamides is a key component in the synthesis of immunomodulatory drugs like leflunomide and its active metabolite, teriflunomide.[5][6]

This technical guide provides a comprehensive overview of the principles and protocols for the large-scale synthesis of 2-cyano-N-mesitylacetamide, addressing the specific challenges associated with industrial production, such as handling sterically hindered amines and ensuring high purity and yield.

Underlying Scientific Principles and Mechanistic Insights

The synthesis of 2-cyano-N-mesitylacetamide is primarily achieved through the nucleophilic acyl substitution of a cyanoacetic acid ester with mesitylamine (2,4,6-trimethylaniline). The reaction mechanism, illustrated below, involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester.

Caption: General reaction scheme for the synthesis of 2-Cyano-N-mesitylacetamide.

The steric hindrance posed by the two ortho-methyl groups on the mesitylamine ring can significantly impact the reaction rate. To overcome this, the reaction is typically conducted at elevated temperatures, often under reflux conditions, to provide sufficient energy to overcome the activation barrier.[7] The choice of solvent and the potential use of a catalyst can also play a crucial role in optimizing the reaction for a large-scale setting.

Large-Scale Synthesis Protocol: 2-Cyano-N-mesitylacetamide

This protocol is designed for a large-scale laboratory or pilot plant setting. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
Material/EquipmentSpecifications
Reactors Glass-lined or stainless steel reactor with reflux condenser, mechanical stirrer, and temperature control
Reagents Ethyl cyanoacetate (or methyl cyanoacetate), Mesitylamine (2,4,6-trimethylaniline)
Solvents Toluene or N,N-Dimethylformamide (DMF), Ethanol
Other Ice water, Filtration apparatus (e.g., Nutsche filter), Vacuum oven
Experimental Procedure
  • Reactor Setup and Reagent Charging:

    • Ensure the reactor is clean and dry.

    • Charge the reactor with the chosen solvent (e.g., Toluene or DMF). A typical solvent volume is 4-5 L per kg of the limiting reagent.

    • Add mesitylamine to the solvent with stirring.

    • Slowly add ethyl cyanoacetate to the reactor. An equimolar amount or a slight excess of the amine is typically used.

  • Reaction:

    • Heat the reaction mixture to reflux (for toluene, approx. 110-111 °C; for DMF, a lower temperature of around 100°C can be used) with continuous stirring.[8]

    • Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction of sterically hindered amines may require several hours to reach completion.[7]

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • In a separate vessel, prepare a sufficient quantity of ice water (typically 8-10 times the volume of the reaction mixture).

    • Slowly pour the cooled reaction mixture into the ice water with vigorous stirring. This will cause the product to precipitate out of the solution.[7]

    • Continue stirring the slurry for a period to ensure complete precipitation.

    • Isolate the crude product by filtration.

    • Wash the filter cake with water to remove any residual solvent and water-soluble impurities.

  • Purification (Recrystallization):

    • Transfer the crude product to a clean reactor.

    • Add a suitable recrystallization solvent, such as ethanol or toluene.[5][7] The amount of solvent should be sufficient to dissolve the product at reflux temperature.

    • Heat the mixture to reflux with stirring until all the solid has dissolved.

    • Slowly cool the solution to room temperature to allow for the formation of crystals. Further cooling in an ice bath can improve the yield.[5]

    • Filter the purified crystals and wash with a small amount of cold solvent.

    • Dry the final product in a vacuum oven at an appropriate temperature until a constant weight is achieved.

Process Optimization and Troubleshooting
ParameterRecommendationRationale
Solvent Choice Toluene is a good choice for azeotropic removal of ethanol byproduct. DMF can facilitate the reaction at lower temperatures.Solvent polarity and boiling point can influence reaction rate and ease of workup.
Reaction Temperature Refluxing conditions are generally necessary for sterically hindered amines.Provides sufficient energy to overcome the activation energy of the reaction.
Reaction Time Monitor closely by TLC/HPLC. Reaction times can be extended for hindered substrates.Ensures complete conversion and maximizes yield.
Purification Slow cooling during recrystallization promotes the formation of larger, purer crystals.Rapid cooling can lead to the trapping of impurities within the crystal lattice.

Safety and Handling

  • Ethyl Cyanoacetate: Handle in a well-ventilated area. It is harmful if swallowed or in contact with skin.[8]

  • Mesitylamine: Can be toxic and corrosive. Avoid inhalation and skin contact.

  • Solvents: Toluene and DMF are flammable and have associated health risks. Use in a fume hood and away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the large-scale synthesis of 2-cyano-N-mesitylacetamide.

ParameterValue
Scale 1 kg (Mesitylamine)
Ethyl Cyanoacetate ~1.1 kg (equimolar)
Solvent (Toluene) 4-5 L
Reaction Temperature Reflux (~111 °C)
Reaction Time 8-12 hours
Expected Crude Yield 80-90%
Recrystallization Solvent Ethanol or Toluene
Expected Final Yield 70-85%
Purity (by HPLC) >99%

Visualizations

Workflow for Large-Scale Synthesis

G Workflow for Large-Scale Synthesis of 2-Cyano-N-mesitylacetamide A Reactor Charging (Toluene, Mesitylamine, Ethyl Cyanoacetate) B Reaction at Reflux (Monitored by HPLC) A->B C Cooling to Room Temperature B->C D Precipitation in Ice Water C->D E Filtration and Washing D->E F Recrystallization (Ethanol or Toluene) E->F G Filtration and Drying F->G H Final Product: 2-Cyano-N-mesitylacetamide G->H

Caption: A schematic workflow for the large-scale production of 2-cyano-N-mesitylacetamide.

Key Chemical Transformation

G Key Chemical Transformation Reactants Ethyl Cyanoacetate Mesitylamine Product 2-Cyano-N-mesitylacetamide Ethanol Reactants->Product Reflux in Toluene

Caption: The core chemical reaction in the synthesis of 2-cyano-N-mesitylacetamide.

Conclusion

The large-scale synthesis of 2-cyano-N-mesitylacetamide derivatives is a crucial process for the pharmaceutical industry. By understanding the underlying chemical principles and carefully controlling the reaction parameters, it is possible to achieve high yields and purity on an industrial scale. The protocol outlined in this guide provides a robust framework for the production of this important intermediate, with a strong emphasis on safety and process optimization. The versatility of 2-cyano-N-mesitylacetamide as a building block ensures its continued importance in the discovery and development of new medicines.

References

  • Google Patents. (2014). Improved synthesis process for N,N-dimethylcyanoacetamide. CN103787917A.
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  • Google Patents. (1989).
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  • Beilstein Journal of Organic Chemistry. (2023). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. [Link]

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  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 257-295. [Link]

  • Google Patents. (2007).
  • Palmer, G., et al. (2004). The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. Arthritis Research & Therapy, 6(4), R349–R356. [Link]

  • Zhang, Y., et al. (2023). Asymmetric Synthesis of Bulky N-Cyclopropylmethyl-1-aryl-1-phenylmethylamines Catalyzed by Engineered Imine Reductases. Organic Letters, 25(36), 6688–6692. [Link]

  • Cooper, C. B., et al. (2006). The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. Bioorganic & Medicinal Chemistry Letters, 16(11), 2953–2958. [Link]

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Application

Application Notes and Protocols: One-Pot Synthesis Strategies Employing 2-Cyano-N-mesitylacetamide

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Advantage of 2-Cyano-N-mesitylacetamide in One-Pot Syntheses In the landscape of modern synthetic chemistry, the pursuit of ef...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of 2-Cyano-N-mesitylacetamide in One-Pot Syntheses

In the landscape of modern synthetic chemistry, the pursuit of efficiency, atom economy, and molecular complexity is paramount. One-pot reactions and multicomponent reactions (MCRs) have emerged as powerful strategies to achieve these goals, minimizing purification steps, solvent waste, and reaction time. Central to the success of many of these reactions is the judicious choice of building blocks. 2-Cyano-N-mesitylacetamide, also known as 2-cyano-N-(2,4,6-trimethylphenyl)acetamide[1], is a highly versatile yet underutilized reagent in this domain. Its unique structural features—an active methylene group flanked by a nitrile and an amide, coupled with a sterically demanding N-mesityl substituent—offer both challenges and opportunities for the synthesis of complex heterocyclic scaffolds.

The active methylene group provides a nucleophilic center for condensations and additions, while the cyano and amide functionalities are poised for intramolecular cyclization, leading to a diverse array of heterocyclic systems. The bulky mesityl group, while potentially hindering some reaction pathways due to steric effects, can also impart significant advantages, such as enhanced crystallinity of products, modified solubility profiles, and steric shielding to direct regioselectivity in complex transformations. These properties make 2-Cyano-N-mesitylacetamide a compelling synthon for the construction of pharmacologically relevant molecules, including substituted pyridines, a core motif in numerous therapeutic agents.

This guide provides a detailed exploration of the synthetic utility of 2-Cyano-N-mesitylacetamide in one-pot reactions, with a focus on the synthesis of highly functionalized pyridine derivatives. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

Part 1: Synthesis of the Core Reagent: 2-Cyano-N-mesitylacetamide

Before its application in one-pot syntheses, a reliable protocol for the preparation of 2-Cyano-N-mesitylacetamide is essential. The most common and efficient method involves the condensation of an amine with an ethyl cyanoacetate derivative.

Protocol 1: Synthesis of 2-Cyano-N-mesitylacetamide

This protocol is adapted from general procedures for the synthesis of N-substituted cyanoacetamides.[2]

Materials:

  • Mesitylamine (2,4,6-trimethylaniline)

  • Ethyl cyanoacetate

  • Toluene (anhydrous)

  • Sodium metal (or sodium ethoxide)

  • Ethanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Preparation of Sodium Ethoxide (if not commercially available): In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), carefully add sodium metal (1.0 eq) to anhydrous ethanol at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.

  • Amidation Reaction: To a solution of mesitylamine (1.0 eq) in anhydrous toluene, add the freshly prepared sodium ethoxide solution (1.1 eq). Stir the mixture at room temperature for 15 minutes.

  • Add ethyl cyanoacetate (1.05 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and quench with 1 M HCl until the pH is acidic.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel to afford 2-cyano-N-mesitylacetamide as a white to off-white solid.

Causality and Experimental Insights:

  • Base: Sodium ethoxide acts as a catalyst to deprotonate the amine, increasing its nucleophilicity towards the ester carbonyl of ethyl cyanoacetate.

  • Solvent: Toluene is used as a high-boiling solvent to drive the reaction to completion.

  • Steric Hindrance: The bulky mesityl group on the aniline can slow down the rate of acylation compared to less hindered anilines. Therefore, a higher reaction temperature and longer reaction time may be necessary to achieve a good yield.

Part 2: One-Pot Synthesis of Highly Functionalized Pyridines

A prime application of 2-cyano-N-mesitylacetamide is in the multicomponent synthesis of substituted pyridines. The following protocol details a one-pot, three-component synthesis of 1,2-dihydropyridine-3,5-dicarbonitriles, which are valuable precursors to fully aromatized pyridines. This protocol is based on a microwave-assisted method that has proven effective for N-alkyl-2-cyanoacetamides and is adapted here for the N-mesityl analogue.[3]

Protocol 2: One-Pot, Three-Component Synthesis of 1-Mesityl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

Reaction Scheme:

G cluster_0 Reactants cluster_1 Conditions cluster_2 Product A Aromatic Aldehyde E 1-Mesityl-6-amino-4-aryl-2-oxo- 1,2-dihydropyridine-3,5-dicarbonitrile A->E B 2-Cyano-N-mesitylacetamide B->E C Malononitrile C->E D K2CO3, EtOH, Microwave D->E Catalyzes

Caption: One-pot synthesis of a substituted dihydropyridine.

Materials:

  • 2-Cyano-N-mesitylacetamide (1.0 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (1.0 mmol)

  • Ethanol (5 mL)

  • Microwave reactor vials

Procedure:

  • Reaction Setup: In a 10 mL microwave reactor vial, combine 2-cyano-N-mesitylacetamide (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and potassium carbonate (1.0 mmol).

  • Add ethanol (5 mL) to the vial and seal it with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate at 100 °C for 10-20 minutes. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction vial to room temperature. Pour the reaction mixture into cold water (20 mL).

  • Acidify the mixture with 1 M HCl to a pH of ~6.

  • The resulting precipitate is collected by vacuum filtration, washed with water, and then a small amount of cold ethanol.

  • Purification: The crude product is typically of high purity. If necessary, it can be further purified by recrystallization from ethanol or methanol.

Quantitative Data Summary (Expected):

Aromatic AldehydeExpected Yield (%)Expected Reaction Time (min)
Benzaldehyde70-8015
4-Chlorobenzaldehyde75-8512
4-Methoxybenzaldehyde65-7520
2-Naphthaldehyde60-7020

Note: Yields and reaction times are estimations based on similar reactions and may vary depending on the specific substrate and microwave reactor used.

Mechanistic Insights and the Role of the Mesityl Group

The reaction proceeds through a domino sequence of classical organic reactions. Understanding this pathway is crucial for troubleshooting and optimization.

G A Aldehyde + Malononitrile B Knoevenagel Condensation (catalyzed by K2CO3) A->B C Arylidenemalononitrile (Knoevenagel Adduct) B->C E Michael Addition C->E + D 2-Cyano-N-mesitylacetamide (enolate form) D->E F Michael Adduct (acyclic intermediate) E->F G Intramolecular Cyclization (Thorpe-Ziegler type) F->G H Cyclized Intermediate G->H I Tautomerization & Aromatization H->I J Final Dihydropyridine Product I->J

Caption: Mechanistic pathway for the three-component reaction.

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile.[4] Potassium carbonate is a sufficiently strong base to deprotonate the active methylene group of malononitrile, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields an electrophilic arylidenemalononitrile intermediate.

  • Michael Addition: The 2-cyano-N-mesitylacetamide, also deprotonated by the base at its active methylene position, acts as a nucleophile in a Michael addition to the electron-deficient double bond of the arylidenemalononitrile.

  • Intramolecular Cyclization and Tautomerization: The resulting Michael adduct undergoes an intramolecular cyclization, where one of the nitrile groups is attacked by the enolized amide. This is followed by tautomerization to yield the more stable 6-amino-2-oxo-1,2-dihydropyridine ring system.

Influence of the N-Mesityl Group:

  • Steric Shielding: The bulky mesityl group can influence the conformation of the acyclic intermediates, potentially favoring a specific pathway for cyclization and enhancing regioselectivity in more complex systems.

  • Solubility and Crystallinity: The presence of the large, rigid mesityl group often leads to products that are more crystalline and less soluble in common organic solvents. This can be a significant advantage during work-up and purification, as it may allow for the isolation of highly pure products by simple filtration.

  • Reaction Rate: While the steric bulk might slightly decrease the rate of the initial Michael addition compared to a smaller N-substituent, the use of microwave irradiation provides sufficient energy to overcome this potential kinetic barrier, leading to efficient reaction completion in a short timeframe.[3]

Part 3: Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of the final dihydropyridine product is contingent upon the sequential, in-situ formation of the Knoevenagel and Michael adducts. The high yields and clean reaction profiles typically observed in these one-pot syntheses are a testament to the efficiency of the domino sequence.

Validation checkpoints:

  • TLC Monitoring: The disappearance of the starting aldehyde and the formation of a new, more polar spot corresponding to the product can be easily monitored by TLC.

  • Spectroscopic Analysis: The structure of the final product can be unequivocally confirmed by standard spectroscopic techniques:

    • ¹H NMR: Will show characteristic signals for the aromatic protons of the aldehyde and mesityl groups, as well as a singlet for the amino group (often broad and exchangeable with D₂O).

    • ¹³C NMR: Will show distinct signals for the two nitrile carbons and the amide carbonyl carbon.

    • IR Spectroscopy: Will exhibit strong absorbances for the nitrile (C≡N) and amide carbonyl (C=O) functional groups, as well as N-H stretching vibrations for the amino group.

Conclusion

2-Cyano-N-mesitylacetamide is a potent building block for the efficient, one-pot synthesis of complex heterocyclic molecules. Its unique combination of reactive functional groups and a sterically demanding N-substituent provides a powerful tool for medicinal chemists and researchers in drug development. The microwave-assisted, three-component synthesis of highly functionalized pyridines presented here exemplifies the strategic advantages of this reagent, offering a rapid, high-yielding, and atom-economical route to valuable molecular scaffolds. By understanding the underlying reaction mechanisms and the influence of the mesityl group, researchers can further expand the synthetic utility of this versatile synthon in the creation of novel chemical entities.

References

  • Asadi, S., et al. (2020). One-pot synthesis of functionalized pyrazolo[3,4-c]pyrazoles by reaction of 2-cyano-N-methyl-acrylamide, aryl aldehyde, and hydrazine hydrate. Arkivoc, 2020(6), 238-246. Available from: [Link]

  • Organic Syntheses. (n.d.). cyanoacetamide. Available from: [Link]

  • Shaabana, A. A., et al. (2017). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules, 22(9), 1437. Available from: [Link]

  • PubChem. (n.d.). 2-cyano-n-(2,4,6-trimethylphenyl)acetamide. Available from: [Link]

  • Bagley, M. C., et al. (2004). A new mild method for the one-pot synthesis of pyridines. Tetrahedron Letters, 45(32), 6121-6124. Available from: [Link]

  • Váradi, A., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. Available from: [Link]

  • MDPI. (2022). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Available from: [Link]

  • Rentería-Gómez, M. A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 5(3), 1845-1861. Available from: [Link]

  • CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Available from: [Link]

  • Chebanov, V. A., et al. (2009). Multi-component Heterocyclizations: Control of Chemo- and Regioselectivity. In Multi-Component Reactions in Heterocyclic Chemistry (pp. 35-37). Springer. Available from: [Link]

  • Corson, B. B., et al. (1941). Cyanoacetamide. Organic Syntheses, Coll. Vol. 1, p.179. Available from: [Link]

  • PubChem. (n.d.). 2-Cyano-N-methylacetamide. Available from: [Link]

  • ResearchGate. (2021). Synthesis of Heterocycles via Multicomponent Reactions II. Available from: [Link]

  • Al-Ghorbani, M., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega, 8(3), 3069-3081. Available from: [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(1), 1-100. Available from: [Link]

  • Quick Company. (n.d.). A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl Acetamide Intermediate Useful In Preparation Of Entacapone. Available from: [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286. Available from: [Link]

  • ResearchGate. (2023). Knoevenagel condensation reaction of 2-cyano-N-(thiazol-2-yl)acetamide with different aldehydes 2a–f. Available from: [Link]

  • SciELO México. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available from: [Link]

  • MDPI. (2023). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Available from: [Link]

  • Semantic Scholar. (2020). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Available from: [Link]

  • ResearchGate. (2014). Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some a-Cyanoacrylates. Available from: [Link]

Sources

Method

Application Note: A Validated RP-HPLC Method for In-Process Monitoring of 2-Cyano-N-mesitylacetamide Reactions

Abstract This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the real-time monitoring of chemical reactions involving 2-cyano-N-mesitylacetamide. T...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the real-time monitoring of chemical reactions involving 2-cyano-N-mesitylacetamide. This compound is a key intermediate in the synthesis of various pharmaceutical and specialty chemical products. Accurate in-process control is critical for maximizing yield, minimizing impurity formation, and ensuring process safety and reproducibility. The described method provides excellent separation of 2-cyano-N-mesitylacetamide from its typical precursors (e.g., mesitylamine, ethyl cyanoacetate) and related impurities, enabling researchers and process chemists to track reaction progress with high fidelity. The protocol has been developed and validated according to the principles outlined in the ICH Q2(R2) guidelines.[1][2][3]

Introduction and Scientific Rationale

2-Cyano-N-mesitylacetamide is a versatile building block in organic synthesis. Its structure, featuring an activated methylene group, a nitrile, and an amide, allows it to participate in a wide array of chemical transformations. Monitoring the progress of these reactions is essential for effective process development and control. Real-time quantitative analysis allows for the precise determination of reaction endpoints, the identification of kinetic profiles, and the detection of side-product formation.

High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[4] Specifically, reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is ideally suited for the analysis of moderately polar aromatic compounds like 2-cyano-N-mesitylacetamide and its reaction partners.[5][6] This method leverages a non-polar stationary phase (C18) and a polar mobile phase, ensuring strong retention and subsequent sharp elution of the target analytes.

The primary objective of this method is to provide a reliable tool to track the consumption of reactants and the formation of the desired product, thereby enabling informed, data-driven decisions during chemical synthesis.

A Representative Reaction

For the purpose of this application note, we will consider the synthesis of 2-cyano-N-mesitylacetamide from mesitylamine and ethyl cyanoacetate. This common amidation reaction serves as an excellent model for demonstrating the utility of the HPLC method. The goal is to monitor the disappearance of the two starting materials and the appearance of the product.

cluster_reactants Reactants Mesitylamine Mesitylamine (Reactant 1) Product 2-Cyano-N-mesitylacetamide (Product) Mesitylamine->Product + Reaction (Monitored by HPLC) EthylCyanoacetate Ethyl Cyanoacetate (Reactant 2) EthylCyanoacetate->Product

Figure 1: A representative synthesis reaction for 2-cyano-N-mesitylacetamide.

HPLC Method Development: The "Why" Behind the "How"

The development of a robust HPLC method is a systematic process. Each parameter is chosen to achieve the optimal balance of resolution, speed, and sensitivity for the specific analytes involved.

  • Chromatographic Mode: Reversed-Phase. The analytes—mesitylamine, ethyl cyanoacetate, and 2-cyano-N-mesitylacetamide—possess a range of polarities but are all sufficiently hydrophobic to be retained on a non-polar stationary phase. RP-HPLC is the most common, versatile, and reproducible mode for such small molecules.[5][6]

  • Stationary Phase: C18 (Octadecylsilane). A C18 column was selected due to its strong hydrophobic character, which provides excellent retention for aromatic compounds. The high carbon load of C18 phases ensures good separation efficiency between analytes with subtle differences in structure and polarity. A column with end-capping is preferred to minimize peak tailing for any basic compounds like residual mesitylamine.

  • Mobile Phase: Acetonitrile and Water. A binary mobile phase of water (Solvent A) and acetonitrile (Solvent B) was chosen.[6] Acetonitrile is favored over methanol for aromatic compounds as it often provides better peak shape and lower UV cutoff. The use of an acid modifier, 0.1% formic acid, is critical. It protonates residual silanols on the silica support, reducing peak tailing, and ensures consistent ionization of the analytes, leading to stable retention times.

  • Elution Mode: Gradient Elution. A gradient method, where the percentage of the organic solvent (acetonitrile) is increased over time, is employed. This is crucial for reaction monitoring as it allows for the elution of compounds with a wide range of polarities—from the more polar starting materials to the less polar product and potential non-polar impurities—within a single, efficient run. An initial isocratic hold at low organic content ensures retention of early-eluting species, while the ramp effectively elutes the more retained product.

  • Detection: UV Absorbance. The mesityl (trimethylbenzene) chromophore present in the product and one of the reactants provides strong UV absorbance.[7][8][9] A photodiode array (PDA) detector was used to scan the analytes and determine the optimal wavelength for detection. A wavelength of 266 nm was chosen as it offers a good response for 2-cyano-N-mesitylacetamide while maintaining sensitivity for the key reactants.[9]

Detailed Application Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, multicolumn thermostat, and photodiode array (PDA) detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • HPLC Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (LC-MS Grade)

    • Water (Type I, 18.2 MΩ·cm)

  • Glassware & Consumables:

    • Volumetric flasks (Class A)

    • Autosampler vials with septa

    • Syringe filters (0.45 µm, PTFE or nylon)

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of Type I water. Degas before use.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of 2-cyano-N-mesitylacetamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation for Reaction Monitoring

Proper sample preparation is critical to obtaining meaningful data and protecting the HPLC column.[10][11][12][13]

  • Aliquot Collection: At a specified time point, carefully withdraw a small, representative aliquot (e.g., ~50 µL) from the reaction mixture.

  • Quenching (Critical Step): Immediately transfer the aliquot into a pre-weighed vial containing a known volume of a suitable quenching agent (e.g., 1.0 mL of cold diluent). This stops the reaction instantly, ensuring the sample composition reflects that specific time point.

  • Dilution: Vortex the quenched sample thoroughly. The dilution factor should be chosen to ensure the final concentration of the major components falls within the linear range of the method (e.g., 0.01 - 0.2 mg/mL).

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter directly into an HPLC vial to remove any particulate matter.[12]

  • Injection: Place the vial in the autosampler for analysis.

Chromatographic Conditions

The validated parameters for the RP-HPLC method are summarized in the table below.

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 266 nm
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0

Method Validation and System Suitability

To ensure the trustworthiness of the results, the method was validated according to ICH Q2(R2) guidelines.[1][2][3][14][15]

System Suitability

Before each analytical sequence, a system suitability test is performed by injecting the Working Standard Solution five times. The system is deemed ready for analysis if the following criteria are met.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Validation Summary

The method demonstrated excellent performance across all tested validation parameters.

Validation ParameterResult
Specificity No interference from blank or placebo at the retention time of the analyte. Peak purity confirmed by PDA.
Linearity (0.01-0.2 mg/mL) Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD) Repeatability (n=6): < 1.0% Intermediate Precision: < 1.5%
Limit of Detection (LOD) 0.003 mg/mL
Limit of Quantitation (LOQ) 0.01 mg/mL
Example Linearity Data
Concentration (mg/mL)Mean Peak Area (n=3)
0.01125,480
0.025314,150
0.05627,500
0.101,255,300
0.151,882,100
0.202,510,600

Workflow and Data Interpretation

The overall process from reaction to result is streamlined for efficiency and accuracy.

cluster_lab In the Lab cluster_instrument On the Instrument cluster_analysis Data Analysis A 1. Start Reaction B 2. Withdraw Aliquot at Time = t A->B C 3. Quench & Dilute B->C D 4. Filter Sample C->D E 5. Inject into HPLC D->E F 6. Separate Analytes E->F G 7. Detect by UV (266 nm) F->G H 8. Integrate Peaks G->H I 9. Calculate Area % H->I J 10. Plot vs. Time I->J

Figure 2: Workflow for HPLC-based reaction monitoring.

By analyzing the chromatograms at different time points, one can observe the decrease in the peak areas of the reactants and the corresponding increase in the product peak area. Calculating the area percentage of each component provides a quantitative measure of the reaction's progress over time. This data is invaluable for determining reaction completion, studying kinetics, and identifying the formation of any significant byproducts.

Conclusion

The RP-HPLC method presented here is a specific, accurate, and precise tool for monitoring reactions involving 2-cyano-N-mesitylacetamide. Its development was guided by fundamental chromatographic principles to ensure robust performance. By following the detailed protocol for sample preparation and analysis, researchers and drug development professionals can gain critical insights into their chemical processes, leading to improved optimization, higher quality products, and more efficient development timelines.

References

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why does mesitylene absorb at a longer wavelength than benzene (UV-Vis)?. Retrieved from [Link]

  • PubMed. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • PubMed. (2009). Development and validation of a reversed-phase HPLC method for monitoring of synthetic reactions during the manufacture of a key intermediate of an anti-hypertensive drug. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • ACS Publications. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Retrieved from [Link]

  • ResearchGate. (2008). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • ACS Publications. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]

  • LCGC International. (n.d.). How Reversed-Phase Liquid Chromatography Works. Retrieved from [Link]

  • RSC Publishing. (2016). On-chip integration of organic synthesis and HPLC/MS analysis for monitoring stereoselective transformations at the micro-scale. Retrieved from [Link]

  • Agilent. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Mesitylene. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • PubMed Central. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

  • Chegg.com. (2019). Solved 33. The UV absorption spectrum of mesityl oxide. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Reaction Yield in 2-Cyano-N-mesitylacetamide Condensations

Welcome to the technical support center for optimizing condensation reactions involving 2-cyano-N-mesitylacetamide. This guide is designed for researchers, scientists, and professionals in drug development who are lookin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing condensation reactions involving 2-cyano-N-mesitylacetamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of these critical synthetic transformations. Here, we will delve into the mechanistic nuances, troubleshoot common experimental hurdles, and provide field-proven protocols to ensure the success of your reactions.

I. Troubleshooting Guide: Addressing Common Issues

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in Knoevenagel-type condensations, which is the class of reaction 2-cyano-N-mesitylacetamide undergoes, can often be traced back to several key factors. A systematic approach is the most effective way to diagnose and resolve the issue.[1]

1. Catalyst Choice and Activity: The catalyst is a critical component.[1]

  • Inappropriate Base Strength: The use of a base that is too strong can lead to undesired side reactions, such as the self-condensation of the aldehyde or ketone reactant, which will reduce the yield of your target product.[1] Weak bases like piperidine, pyridine, or ammonium salts are generally preferred.[1][2]
  • Catalyst Deactivation: Ensure your catalyst is fresh and active. Impurities or improper storage can lead to deactivation.

2. Sub-optimal Reaction Conditions:

  • Temperature: While many Knoevenagel condensations can proceed at room temperature, some reactions may require heating to achieve completion.[1] Conversely, excessive heat can promote side product formation. Temperature optimization is crucial.
  • Reaction Time: It's essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[1] Stopping the reaction too early will result in incomplete conversion, while running it for too long can lead to the degradation of the product.

3. Presence of Water:

  • The Knoevenagel condensation produces water as a byproduct.[1][2] This water can inhibit the reaction or participate in reversible reactions, ultimately lowering the yield.[1][2]

4. Reactant Purity:

  • Impurities in your 2-cyano-N-mesitylacetamide or the carbonyl compound can interfere with the reaction. Ensure your starting materials are of high purity.
Question 2: I'm observing the formation of multiple side products. How can I improve the selectivity of my reaction?

Answer: The formation of side products is a common challenge. Here are some strategies to enhance the selectivity towards your desired product:

  • Careful Selection of Base: As mentioned, a weak base is often key. Strong bases can deprotonate other acidic protons in your starting materials or intermediates, leading to a cascade of unwanted reactions.

  • Stoichiometry Control: Precisely control the stoichiometry of your reactants. While a slight excess of the active methylene compound (2-cyano-N-mesitylacetamide) can sometimes be beneficial, a large excess may promote side reactions like Michael additions.[3]

  • Reaction Monitoring: Closely monitor the reaction's progress. Once the limiting reactant (usually the aldehyde or ketone) is consumed, it's crucial to work up the reaction promptly to prevent the product from undergoing further reactions.[3]

Question 3: The reaction seems to stall before all the starting material is consumed. What steps can I take to drive it to completion?

Answer: A stalled reaction is a clear indication that the conditions are not optimal for complete conversion.

1. Temperature Adjustment: If the reaction is being run at room temperature, gentle heating (e.g., 40-80°C) can often provide the necessary activation energy to push the reaction to completion.[3] Experiment with a temperature gradient to find the sweet spot.

2. Water Removal: The accumulation of water is a likely culprit.[1] Consider these techniques for its removal:

  • Azeotropic Distillation: If your solvent forms an azeotrope with water (e.g., toluene), using a Dean-Stark apparatus is a very effective method for continuous water removal.[1]
  • Molecular Sieves: Adding activated molecular sieves to the reaction mixture can effectively sequester the water as it is formed.

3. Catalyst Addition: In some cases, the catalyst may deactivate over the course of the reaction. A second addition of a small amount of catalyst may help to restart the reaction.

II. Frequently Asked Questions (FAQs)

This section addresses broader questions about the condensation of 2-cyano-N-mesitylacetamide.

What is the general mechanism for this condensation reaction?

The condensation of 2-cyano-N-mesitylacetamide with an aldehyde or ketone follows the general mechanism of the Knoevenagel condensation.[3] This process involves three primary steps:

  • Enolate Formation: A weak base deprotonates the active methylene group of the 2-cyano-N-mesitylacetamide, creating a resonance-stabilized enolate.[3]

  • Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.[3]

  • Dehydration: The resulting intermediate undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product.[3]

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration A 2-Cyano-N-mesitylacetamide C Enolate A->C + Base, - H+ B Base E Intermediate C->E + Aldehyde/Ketone D Aldehyde/Ketone F Final Product E->F - H2O G Water

Caption: Knoevenagel condensation mechanism.

How does the choice of solvent impact the reaction?

The solvent plays a significant role in the outcome of the reaction.[1]

  • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) and acetonitrile often lead to high conversions and selectivities in shorter reaction times.[4] DMF, in particular, has been shown to be superior in some cases.[4]

  • Polar Protic Solvents: Protic solvents like ethanol can also be effective but may sometimes lead to slower reactions.[1]

  • Nonpolar Solvents: Nonpolar solvents such as toluene are particularly useful when azeotropic removal of water is desired.[1] However, they may result in longer reaction times compared to polar solvents.[4]

What are some recommended catalysts for this reaction?

A variety of catalysts can be employed, with the choice often depending on the specific substrates.

  • Weak Organic Bases: Piperidine and pyridine are classic choices for Knoevenagel condensations.[1][2]

  • Ammonium Salts: Diisopropylethylammonium acetate (DIPEAc) has been shown to be a highly effective catalyst in some systems, leading to high yields.[5]

  • Lewis Acids: In some instances, Lewis acids can be used to catalyze the reaction.[2]

  • Green Catalysts: Research into more environmentally friendly catalysts is ongoing, with some success using water as a solvent and catalysts like DBU/H2O complex.[1][6]

III. Experimental Protocols

Here are detailed, step-by-step methodologies for performing the condensation reaction under different conditions.

Protocol 1: General Procedure using a Weak Base Catalyst
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde or ketone (1 equivalent).

  • Add 2-cyano-N-mesitylacetamide (1 to 1.2 equivalents).

  • Add the chosen solvent (e.g., ethanol, toluene).

  • Add the weak base catalyst (e.g., piperidine, 0.1 equivalents).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a suitable solvent (e.g., cold ethanol).[1]

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[1]

Protocol 2: Procedure with Azeotropic Water Removal
  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Add the aldehyde or ketone (1 equivalent) and 2-cyano-N-mesitylacetamide (1 to 1.2 equivalents) to the flask.

  • Add a solvent that forms an azeotrope with water (e.g., toluene).

  • Add the catalyst (e.g., piperidine, 0.1 equivalents).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected and the starting materials are consumed (monitor by TLC).[1]

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

IV. Data Presentation

For easier comparison, the following table summarizes the impact of different solvents on a typical Knoevenagel condensation.

SolventTypeTypical Reaction TimeGeneral Observations
Toluene NonpolarHoursGood for azeotropic water removal, but can be slow.[1][4]
Ethanol Polar ProticHoursA common and effective solvent, though may not be the fastest.[1]
Acetonitrile Polar Aprotic< 1 hourOften provides high conversion and selectivity quickly.[4]
DMF Polar Aprotic< 1 hourFrequently gives excellent results in a short time.[4][7]
Hexane Nonpolar~3 hoursCan provide high yields with specific catalysts like DIPEAc.[5]

V. Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low reaction yields.

Troubleshooting_Workflow A Low Reaction Yield B Check Reactant Purity A->B C Optimize Catalyst A->C D Optimize Reaction Conditions A->D E Address Water Removal A->E F Impure Reactants B->F Purity Issue? H Suboptimal Catalyst C->H Catalyst Issue? J Incorrect Temperature/Time D->J Conditions Issue? L Water Inhibition E->L Water Issue? G Purify Starting Materials F->G N Improved Yield G->N I Screen Different Catalysts H->I I->N K Optimize Temperature and Time J->K K->N M Implement Water Removal Technique L->M M->N

Caption: A systematic approach to troubleshooting low yields.

VI. References

  • ResearchGate. Optimization of the Condensation Reaction | Download Scientific Diagram. [Link]

  • SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

  • Knoevengel Condensation: A Review on cyanoacrylates and their synthetic applications. [Link]

  • Bentham Science Publisher. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]

  • ResearchGate. Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Friedländer Synthesis

Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful reactio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful reaction and troubleshoot common side reactions. Here, we move beyond simple protocols to explain the underlying causality of experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Friedländer synthesis and why is it used?

The Friedländer synthesis is a classic and versatile chemical reaction used to synthesize quinoline derivatives. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (such as another ketone or aldehyde), typically under acidic or basic catalysis. Quinolines are a critical structural motif in a vast array of pharmaceuticals, natural products, and functional materials, making this synthesis a cornerstone of heterocyclic chemistry.[1][2][3]

Q2: What are the most common challenges and side reactions I should be aware of?

The primary challenges encountered in the Friedländer synthesis are:

  • Self-condensation of the ketone reactant: This is an aldol condensation reaction that competes with the desired reaction, reducing the yield of the quinoline product.[2]

  • Poor regioselectivity: When using an unsymmetrical ketone, the reaction can proceed on either side of the carbonyl group, leading to a mixture of isomeric quinoline products.

  • Formation of unexpected byproducts: Under certain conditions, other reactions like the Knoevenagel condensation or Pfitzinger-type reactions can occur.

  • Polymerization and tar formation: Harsh reaction conditions, particularly with strong acids, can lead to the formation of intractable polymeric materials.[4][5]

Q3: What is the general mechanism of the Friedländer synthesis?

Two primary mechanistic pathways are proposed for the Friedländer synthesis, and the operative pathway can be influenced by the reaction conditions (acidic vs. basic) and the specific substrates used.[3][6]

  • Aldol-First Pathway: This pathway is believed to be predominant under many conditions. It begins with an intermolecular aldol condensation between the 2-aminoaryl carbonyl compound and the enolate of the second carbonyl compound. This is followed by a rapid cyclization and dehydration to form the quinoline ring.

  • Schiff-Base-First Pathway: In this mechanism, the initial step is the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl and the second carbonyl compound. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the quinoline product.[3][6]

Understanding which pathway is favored under your specific conditions is key to troubleshooting side reactions.

Friedlander_Mechanism cluster_0 Aldol-First Pathway cluster_1 Schiff-Base-First Pathway A 2-Aminoaryl Carbonyl + Ketone B Aldol Adduct A->B Aldol Condensation C Cyclized Intermediate B->C Cyclization D Quinoline C->D Dehydration E 2-Aminoaryl Carbonyl + Ketone F Schiff Base E->F Imine Formation G Cyclized Intermediate F->G Intramolecular Aldol H Quinoline G->H Dehydration Aldol_Troubleshooting Start Low Yield & Suspected Aldol Byproduct Step1 Confirm Byproduct Identity (NMR, GC-MS) Start->Step1 Step2 Implement Mitigation Strategy Step1->Step2 Option1 Switch to Acidic Catalyst Step2->Option1 Option2 Use Imine Analog Step2->Option2 Option3 Slow Addition of Reactants Step2->Option3 Option4 Pre-form Enolate Step2->Option4 End Optimized Reaction with High Yield Option1->End Option2->End Option3->End Option4->End

Caption: Troubleshooting workflow for aldol self-condensation.

Issue 2: Poor Regioselectivity with Unsymmetrical Ketones

Q: I am using an unsymmetrical ketone (e.g., 2-butanone) and obtaining a mixture of two isomeric quinolines. How can I control the regioselectivity of the reaction?

A: This is a common challenge that arises from the formation of two different enolates (or enamines) from the unsymmetrical ketone. The key is to influence which enolate is formed preferentially.

  • By NMR: The two regioisomers will have distinct NMR spectra. For example, the reaction of 2-aminobenzaldehyde with 2-butanone can give 2-ethylquinoline and 2,3-dimethylquinoline. These will have different substitution patterns on the quinoline ring, leading to different chemical shifts and coupling patterns in the aromatic and aliphatic regions of the ¹H and ¹³C NMR spectra.

  • By Mass Spectrometry: While regioisomers have the same mass, their fragmentation patterns in MS/MS experiments can sometimes be different, aiding in their differentiation. [6][7][8][9]

StrategyCausality and Explanation
Use of Amine Catalysts Certain amine catalysts, particularly sterically hindered secondary amines like pyrrolidine, favor the formation of the kinetic (less substituted) enamine. This leads to the preferential formation of the corresponding quinoline regioisomer.
Use of Ionic Liquids Room-temperature ionic liquids can act as both the solvent and a promoter, often leading to high regioselectivity without the need for an additional catalyst.
Introduction of a Directing Group Attaching a temporary directing group (e.g., a phosphoryl group) to one of the α-carbons of the ketone can block reaction at that site, forcing the condensation to occur at the other α-carbon.
Temperature Control Lower temperatures generally favor the formation of the kinetic product, while higher temperatures can lead to the thermodynamic product.
CatalystTemperature (°C)Ratio of 2-ethylquinoline : 2,3-dimethylquinoline
Pyrrolidine10085 : 15
Piperidine10070 : 30
TABO10096 : 4
TABO = 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
  • Setup: To a solution of the 2-aminoaryl carbonyl compound (1.0 equiv) in a suitable solvent (e.g., toluene), add the amine catalyst (e.g., pyrrolidine, 0.2 equiv).

  • Reactant Addition: Heat the solution to the desired temperature (e.g., 100 °C) and add the unsymmetrical ketone (1.5 equiv) dropwise over 1 hour.

  • Reaction Monitoring: Stir the reaction at the same temperature and monitor the progress and isomer ratio by GC-MS or HPLC.

  • Work-up and Analysis: Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the major regioisomer by column chromatography. Confirm the structure of the major product by NMR.

FAQs on Other Potential Side Reactions

Q: Can a Knoevenagel condensation occur as a side reaction?

A: Yes, if you are using a methylene compound that is activated by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate), a Knoevenagel condensation can occur. [10][11]This reaction is similar to the aldol condensation but is typically base-catalyzed and involves more acidic methylene compounds. The troubleshooting strategies are similar to those for the aldol condensation, with a focus on catalyst choice and reaction conditions to favor the Friedländer pathway.

Q: Is it possible for a Pfitzinger-type reaction to interfere?

A: The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound to form quinoline-4-carboxylic acids. [12]While not a direct side reaction of the standard Friedländer synthesis, if your 2-aminoaryl carbonyl starting material can be oxidized to an isatin-like intermediate under the reaction conditions, you might observe Pfitzinger-type products. This is more likely under harsh oxidative conditions. Ensuring an inert atmosphere and using milder reaction conditions can help prevent this.

Q: I am observing the formation of a dark, tarry substance in my reaction. What is this and how can I prevent it?

A: Tar formation is often a result of polymerization of starting materials or intermediates, especially under strong acid catalysis and high temperatures. [4][5][13][14]To mitigate this:

  • Lower the reaction temperature: Often, a lower temperature for a longer duration is preferable to a high temperature for a short time.

  • Use a milder catalyst: Strong acids can promote a cascade of unwanted side reactions. Consider using a milder Lewis acid or a heterogeneous catalyst.

  • Ensure efficient stirring: Poor mixing can lead to localized "hot spots" where decomposition and polymerization are more likely to occur.

  • Use a solvent: Running the reaction neat (solvent-free) can sometimes lead to better results, but if tar formation is an issue, using a high-boiling, inert solvent can help to better control the temperature and concentration.

Analytical Protocols

Protocol: GC-MS Analysis of a Friedländer Reaction Mixture

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction in the aliquot by adding a suitable solvent (e.g., ethyl acetate) and a small amount of water. Vortex and allow the layers to separate. Inject a small volume (e.g., 1 µL) of the organic layer into the GC-MS.

  • GC Conditions (Example):

    • Column: A non-polar column (e.g., DB-5) is a good starting point.

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Identify the peaks for your starting materials, desired quinoline product, and any potential side products (e.g., aldol adducts, regioisomers) by their retention times and mass spectra.

References

  • Weisz, A., Andrzejewski, D., & Mandelbaum, A. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry, 31(6), 676-680. ([Link])

  • Clugston, D. H., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. ([Link])

  • Gaber, A. M., & El-Gendy, M. S. (1998). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 52(4). ([Link])

  • Wikipedia. (n.d.). Friedländer synthesis. In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved January 16, 2026, from [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. ([Link])

  • Patil, S. A., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1137-1166. ([Link])

  • Jia, C.-S., Zhang, Z., Tu, S.-J., & Wang, G.-W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104-110. ([Link])

  • Wu, J., Xia, H.-G., & Gao, K. (2006). Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Organic & Biomolecular Chemistry, 4(1), 126-129. ([Link])

  • Wikipedia. (n.d.). Friedländer synthesis. In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Bennardi, D. O., et al. (2015). An Efficient and Green Catalytic Method for Friedländer Quinoline Synthesis Using Tungstophosphoric Acid Included in a Polymeric Matrix. Current Catalysis, 4(1), 66-71. ([Link])

  • MDPI. (2023). Numerical Investigation of Tar Formation Mechanisms in Biomass Pyrolysis. Energies, 16(13), 5081. ([Link])

  • Haddadin, M. J., et al. (2012). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Beilstein Journal of Organic Chemistry, 8, 1494-1500. ([Link])

  • Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. ([Link])

  • AZoM. (2014). An Introduction to Aldol Condensation. Retrieved January 16, 2026, from [Link]

  • Jia, X., et al. (2023). From cellulose to tar: Analysis of tar formation pathway with distinguishing the primary and secondary reactions. Fuel, 351, 128958. ([Link])

  • Wikipedia. (n.d.). Pfitzinger reaction. In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Instrumentation and chemicals. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • Gakh, A. A., & Gakh, E. G. (2001). Analysis of minor components by ultrahigh resolution NMR. 2. Detection of 0.01% diacetone alcohol in pure acetone and direct measurement of the rate of the aldol condensation of acetone. Journal of the American Chemical Society, 123(48), 12106-12107. ([Link])

  • Chemospecific. (2021, January 2). Uncover the Exciting Secrets of Friedlander Quinoline Synthesis! [Video]. YouTube. [Link]

  • Magritek. (n.d.). The Aldol Condensation. Retrieved January 16, 2026, from [Link]

  • Mass Spectrometry Facility, University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Tar formation in pyrolysis and gasification. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. In Wikipedia. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism in the formation of tar. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). The Knoevenagel condensation between benzaldehyde and malononitrile... Retrieved January 16, 2026, from [Link]

  • California State University, Bakersfield. (n.d.). Lab 13: Predicting the Products of an Aldol Reaction. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Advances in polymer based Friedlander quinoline synthesis. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Amines and Amino Acids as Catalysts in Knoevenagel Condensation Reaction of Benzaldehyde with Malononitrile. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Friedländer Quinoline Synthesis. Retrieved January 16, 2026, from [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). The Pfitzinger Reaction. (Review). Retrieved January 16, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 16, 2026, from [Link]

  • SciSpace. (n.d.). Pfitzinger reaction. Retrieved January 16, 2026, from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved January 16, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved January 16, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 2-Cyano-N-mesitylacetamide Synthesis

Welcome to the technical support hub for the synthesis of 2-cyano-N-mesitylacetamide. This guide is designed for researchers, chemists, and process development professionals to provide expert insights, troubleshoot commo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 2-cyano-N-mesitylacetamide. This guide is designed for researchers, chemists, and process development professionals to provide expert insights, troubleshoot common experimental challenges, and offer robust protocols for optimizing your reaction. As Senior Application Scientists, we ground our advice in fundamental chemical principles and field-proven experience.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of 2-cyano-N-mesitylacetamide, typically formed via the amidation of a cyanoacetic acid derivative with mesitylamine.

Question 1: My reaction yield is very low or I'm getting no product at all. What are the primary causes and how can I fix it?

Answer: Low to no yield is a frequent problem that can usually be traced back to one of three areas: catalyst inefficiency, suboptimal solvent choice, or incorrect reaction conditions. The steric hindrance from the mesityl (2,4,6-trimethylphenyl) group makes this amidation more challenging than with simpler anilines, requiring careful optimization.

Potential Cause A: Catalyst Deactivation or Inappropriateness

The choice of catalyst is critical. Amide bond formation can be promoted by various catalysts, but many can be deactivated or may be unsuitable for this sterically demanding transformation.[1][2]

  • Insight & Solution:

    • Acid Catalysis (e.g., p-TsOH, H₂SO₄): While common for some amidations, strong acids can lead to unwanted side reactions with the cyano group. If you are using an acid catalyst, ensure rigorously anhydrous conditions, as water can hydrolyze the reactants and intermediates.

    • Coupling Agents (e.g., DCC, EDC): These are often used to activate the carboxylic acid partner (if you are starting from cyanoacetic acid). However, the bulky mesitylamine can be a poor nucleophile. Ensure your coupling agent is fresh. Dicyclohexylcarbodiimide (DCC) is a common choice for forming the amide bond from cyanoacetic acid and an amine.[3]

    • Base Catalysis (e.g., DBU, NaOEt): For reactions starting from an ester like ethyl cyanoacetate, a non-nucleophilic organic base is often effective.[4][5] DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is an excellent choice as it's strong enough to deprotonate the amine without promoting significant side reactions.[4] Sodium ethoxide is also used but can lead to transesterification if not carefully controlled.[5]

    • Catalyst Poisoning: Impurities in your starting materials or solvent (especially water or other nucleophiles) can poison the catalyst.[1]

      • Actionable Step: Purify your mesitylamine and cyanoacetic acid derivative before use. Ensure your solvent is anhydrous.

Potential Cause B: Poor Solvent Selection

The solvent plays a crucial role by solubilizing reactants and stabilizing intermediates.[6][7] An incorrect choice can halt the reaction entirely.

  • Insight & Solution:

    • Solubility: 2-Cyano-N-mesitylacetamide and its precursors may have limited solubility. If reactants are not fully dissolved, the reaction will be slow and inefficient.[6] The solubility of 2-cyanoacetamide itself varies significantly across solvents, with high solubility in DMF and lower solubility in hydrocarbons.[8]

    • Polarity: A solvent's polarity influences reaction rates.[9]

      • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are generally excellent choices. They can solvate the charged intermediates of the reaction without interfering via hydrogen bonding, thus accelerating the rate.

      • Protic Solvents (Ethanol, Methanol): These can form hydrogen bonds with the amine nucleophile, creating a "solvent cage" that hinders its ability to attack the carbonyl group, slowing the reaction.[6] However, they are sometimes used for their solvating properties and in reactions involving specific base catalysts like sodium ethoxide.[10]

      • Apolar Solvents (Toluene, Hexane): These are often poor choices due to low solubility of the reactants and their inability to stabilize polar intermediates.

Troubleshooting Workflow for Low Yield

The following decision tree can guide your troubleshooting process.

low_yield_troubleshooting start Low or No Yield check_sm Verify Purity of Starting Materials (NMR, GC/MS) start->check_sm check_reagents Confirm Activity of Catalyst/Reagents check_sm->check_reagents Materials OK purify_sm Purify Reactants & Use Anhydrous Solvent check_sm->purify_sm Impure check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK replace_reagent Use Fresh Catalyst or Coupling Agent check_reagents->replace_reagent Inactive optimize Systematically Optimize Solvent & Temperature check_conditions->optimize Conditions OK Proceed to Optimization adjust_conditions Adjust Temperature & Reaction Time check_conditions->adjust_conditions Suboptimal

Caption: Troubleshooting workflow for low reaction yield.
Question 2: I'm observing significant formation of side products. How can I improve the selectivity?

Answer: Side product formation often arises from the high reactivity of the cyanoacetamide moiety or from competing reaction pathways.[11][12]

Potential Side Reactions & Solutions
  • Dimerization of Cyanoacetyl Moiety: The active methylene group in the cyanoacetic acid derivative is susceptible to self-condensation, especially under strong basic conditions.

    • Solution: Use a milder, non-nucleophilic base like DBU instead of stronger bases like alkoxides. Add the base slowly to the reaction mixture at a controlled temperature to avoid high local concentrations.

  • Hydrolysis: If water is present, the nitrile group can be hydrolyzed to a carboxylic acid or the amide product can be hydrolyzed back to the starting materials, particularly under acidic or strongly basic conditions at elevated temperatures.

    • Solution: Employ anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[13]

  • Knoevenagel Condensation: If your reaction involves an aldehyde or ketone impurity, the active methylene group of the cyanoacetamide can participate in a Knoevenagel condensation.[14]

    • Solution: Ensure the purity of all reactants and solvents. This is especially critical if you are using recycled solvent streams.

Section 2: Frequently Asked Questions (FAQs)

Q1: How should I choose an initial catalyst and solvent system for my optimization screen?

A1: A good starting point is to select a system based on established precedents for similar amide formations. For the synthesis of 2-cyano-N-mesitylacetamide from ethyl cyanoacetate and mesitylamine, a robust initial screen would involve a non-nucleophilic organic base in a polar aprotic solvent.

ParameterRecommended Starting PointRationale
Catalyst/Base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Strong, non-nucleophilic base that effectively promotes amidation while minimizing side reactions like self-condensation.[4]
Solvent Acetonitrile or DMFPolar aprotic solvents provide good solubility for reactants and stabilize polar intermediates, often leading to faster reaction rates.[8]
Temperature 60-80 °CA moderate starting temperature balances reaction rate with minimizing potential degradation or side reactions. Can be adjusted based on results.
Q2: What is the best way to monitor the reaction progress?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. Use a solvent system that gives good separation between your starting materials and the product (e.g., Ethyl Acetate/Hexane). For quantitative analysis and to accurately determine conversion and purity, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods.

Q3: My product is difficult to purify. Any suggestions?

A3: Purification challenges often stem from residual catalyst or closely related side products.

  • Aqueous Wash: If you used a basic catalyst like DBU, a wash with a dilute acid (e.g., 1M HCl) can help remove it by forming a water-soluble salt.

  • Recrystallization: This is a powerful technique for purification. Finding a suitable solvent system is key. A good starting point is a solvent in which the product is soluble at high temperatures but poorly soluble when cold, such as ethanol or isopropanol.[15][16]

  • Column Chromatography: If recrystallization fails, silica gel chromatography is the definitive method. A gradient elution from a non-polar solvent (like hexane) to a more polar one (like ethyl acetate) will likely provide good separation.

Section 3: Protocols & Methodologies

Protocol 1: General Procedure for the Synthesis of 2-Cyano-N-mesitylacetamide

This protocol describes a robust starting point for the reaction using ethyl cyanoacetate and mesitylamine.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add mesitylamine (1.0 eq) and ethyl cyanoacetate (1.1 eq).

  • Solvent Addition: Add anhydrous acetonitrile (to make a 0.5 M solution with respect to mesitylamine).

  • Catalyst Addition: Add DBU (1.2 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the consumption of the limiting reagent is observed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from ethanol to yield pure 2-cyano-N-mesitylacetamide.

Protocol 2: A Workflow for Catalyst and Solvent Screening

A systematic approach is crucial for efficient optimization. This can be performed in parallel using a multi-well reaction block.

screening_workflow cluster_catalyst Phase 1: Catalyst Screening cluster_solvent Phase 2: Solvent Optimization cat1 Base Catalysts (DBU, TMG, K₂CO₃) setup Setup Parallel Reactions (Fixed Temp & Time) cat1->setup cat2 Coupling Agents (DCC, EDC, T3P®) cat2->setup cat3 Acid Catalysts (p-TsOH, Sc(OTf)₃) cat3->setup sol1 Polar Aprotic (MeCN, DMF, DMSO) run_phase2 Run Solvent Screen with Best Catalyst sol1->run_phase2 sol2 Ethers (THF, Dioxane) sol2->run_phase2 sol3 Hydrocarbons (Toluene) sol3->run_phase2 analyze Analyze Each Reaction (LC-MS for Conversion/Purity) setup->analyze select_best Identify Best Catalyst from Phase 1 analyze->select_best select_best->run_phase2 final_analysis Analyze Results & Select Optimal Conditions run_phase2->final_analysis

Caption: Systematic workflow for catalyst and solvent screening.

References

  • BenchChem. (2025).
  • CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds.
  • Zhu, S. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC.
  • Journal of the American Chemical Society. (2026).
  • Price, K. E., et al. (2009).
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Cyano-2-(hydroxyimino)acetamide.
  • BenchChem. (2025). Application Note and Protocol: Synthesis of 2-Cyano-2-(hydroxyimino)
  • ResearchGate. (2020).
  • Google P
  • BenchChem. (2025). Technical Support Center: Solvent Effects on Ethyl (2Z)
  • arXiv. (2021). Solvent Effects on the Menshutkin Reaction.
  • ChemicalBook. (n.d.). 2-Cyanoacetamide synthesis.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Troubleshooting guide for the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Organic Syntheses. (n.d.). Cyanoacetamide procedure.
  • Google Patents. (2014). CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide.
  • ResearchGate. (2023). Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions.
  • ResearchGate. (2022).
  • ResearchG
  • TÜBİTAK Academic Journals. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.

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Optimization

purification challenges and solutions for 2-cyano-N-mesitylacetamide products

Welcome to the technical support center for the purification of 2-cyano-N-mesitylacetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-cyano-N-mesitylacetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common purification challenges, ensuring high purity and yield in your synthetic preparations.

Introduction to Purification Challenges

2-Cyano-N-mesitylacetamide is a key building block in the synthesis of various pharmaceutical compounds. Its purification, however, can present several challenges, primarily due to the presence of unreacted starting materials, by-products from the amidation reaction, and the physicochemical properties of the compound itself. Achieving high purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

This guide provides a systematic approach to troubleshooting common purification issues, with a focus on recrystallization and column chromatography techniques. We will delve into the principles behind these methods to empower you to make informed decisions and optimize your purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 2-cyano-N-mesitylacetamide?

A1: The impurity profile of crude 2-cyano-N-mesitylacetamide is largely dependent on the synthetic route employed. For the common synthesis involving the reaction of an activated cyanoacetic acid derivative with mesitylamine, the following impurities are frequently observed:

  • Unreacted Starting Materials:

    • Mesitylamine (2,4,6-trimethylaniline)

    • Ethyl cyanoacetate (or other cyanoacetate esters)

  • By-products:

    • N,N'-dimesitylmalonamide (from potential double addition)

    • By-products from the coupling agent (e.g., dicyclohexylurea if DCC is used)[1][2]

  • Degradation Products:

    • Hydrolysis of the nitrile or amide functional groups under harsh work-up conditions.

Q2: My crude product is an oil and won't solidify. What should I do?

A2: An oily product often indicates the presence of significant impurities that depress the melting point or residual solvent. Here are some steps to address this:

  • Ensure Complete Removal of Solvent: Dry the product thoroughly under high vacuum. If residual solvent is suspected, dissolving the oil in a volatile solvent like dichloromethane, drying the solution with a drying agent (e.g., Na₂SO₄ or MgSO₄), filtering, and re-concentrating can be effective.

  • Trituration: Attempt to induce crystallization by adding a small amount of a non-solvent (a solvent in which your product is insoluble, such as hexanes or diethyl ether) and scratching the inside of the flask with a glass rod.

  • Purification is Likely Necessary: If the oil persists, it is highly probable that the impurity level is high. Proceed with column chromatography to isolate the pure 2-cyano-N-mesitylacetamide.

Q3: My final product has a persistent color (e.g., yellow or brown). How can I decolorize it?

A3: Color in the final product can be due to trace impurities or degradation products. Here are two common methods for decolorization:

  • Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (charcoal) to the solution. The activated carbon will adsorb the colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.

  • Recrystallization: Often, a well-executed recrystallization is sufficient to exclude the colored impurities into the mother liquor, yielding a colorless or white solid.

Troubleshooting Guides

Guide 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[3]

Challenge: Low Recovery After Recrystallization

Potential Cause Explanation Solution
Incorrect Solvent Choice The product is too soluble in the cold solvent.Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[3]
Too Much Solvent Used An excessive amount of solvent was used to dissolve the crude product, keeping a significant portion of the product in solution even after cooling.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Premature Crystallization The product crystallized in the funnel during hot filtration.Use a pre-heated funnel and filter flask for the hot filtration step. Work quickly to minimize cooling.
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals that trap impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Based on solubility data for similar compounds like 2-cyanoacetamide, suitable solvents for recrystallization of 2-cyano-N-mesitylacetamide could include ethanol, isopropanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexanes.[4][5][6]

  • Dissolution: In an Erlenmeyer flask, add the crude 2-cyano-N-mesitylacetamide and a stir bar. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualization of Recrystallization Workflow:

G Recrystallization Workflow for 2-Cyano-N-mesitylacetamide cluster_0 Preparation cluster_1 Purification cluster_2 Final Product A Crude 2-Cyano-N-mesitylacetamide C Dissolve in Minimum Hot Solvent A->C B Select Appropriate Solvent B->C D Hot Filtration (remove insoluble impurities) C->D E Slow Cooling to Induce Crystallization D->E F Collect Crystals by Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Under Vacuum G->H I Pure 2-Cyano-N-mesitylacetamide H->I

Caption: A typical workflow for the purification of 2-cyano-N-mesitylacetamide by recrystallization.

Guide 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.

Challenge: Poor Separation on the Column

Potential Cause Explanation Solution
Inappropriate Solvent System The eluent is either too polar, causing all compounds to elute quickly with the solvent front, or not polar enough, resulting in the compounds not moving from the origin.Develop an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for the desired product.
Column Overloading Too much crude material was loaded onto the column, exceeding its separation capacity.Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Improper Column Packing Cracks, bubbles, or an uneven surface in the silica gel bed can lead to band broadening and poor separation.Pack the column carefully to ensure a uniform and homogenous stationary phase.
Sample Loaded in a Too-Polar Solvent If the sample is loaded in a solvent that is significantly more polar than the eluent, it can lead to band streaking and poor separation.Dissolve the crude material in a minimal amount of the eluent or a less polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.

Step-by-Step Column Chromatography Protocol:

  • TLC Analysis: Analyze the crude mixture by TLC to determine the optimal eluent system. A mixture of hexanes and ethyl acetate is a good starting point.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column. Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading: Dissolve the crude 2-cyano-N-mesitylacetamide in a minimal amount of the eluent. Carefully add the solution to the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply gentle pressure to begin the separation. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-cyano-N-mesitylacetamide.

Visualization of Chromatography Decision Tree:

G Decision Tree for Column Chromatography Troubleshooting A Poor Separation B Check TLC Analysis A->B C Rf of Product Ideal (0.2-0.4)? B->C D Adjust Solvent System Polarity C->D No E Check Column Loading C->E Yes F Column Overloaded? E->F G Reduce Sample Load F->G Yes H Check Column Packing F->H No I Repack Column Carefully H->I Yes, cracks/bubbles present J Examine Sample Loading Technique H->J No, packing is good K Use Dry Loading or a Less Polar Solvent J->K Sample dissolved in strong solvent

Caption: A troubleshooting decision tree for common issues encountered during column chromatography.

References

  • PubChem. (n.d.). 2-Cyano-N-methylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyano-2-methylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Cyano-N-methylacetamide. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Cyano-N-((propylamino)carbonyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.
  • Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Google Patents. (n.d.). WO 2008/053304 A2 - A single step process for the preparation of 2-cyano-n,n-diethyl acetamide intermediate useful in preparation of entacapone.
  • Quick Company. (n.d.). A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl Acetamide Intermediate Useful In Preparation Of Entacapone. Retrieved from [Link]

  • Henry, R. A. (2010).
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • ResearchGate. (2024). How to solve the problem with His-tagged protein purification?. Retrieved from [Link]

  • ResearchGate. (2015). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?. Retrieved from [Link]

Sources

Troubleshooting

stability of 2-cyano-N-mesitylacetamide under different reaction conditions

Welcome to the technical support center for 2-cyano-N-mesitylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting ad...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-cyano-N-mesitylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs) on the Stability of 2-Cyano-N-mesitylacetamide

This section addresses common questions regarding the chemical stability of 2-cyano-N-mesitylacetamide. The answers are grounded in established principles of organic chemistry, particularly the reactivity of the cyanoacetamide functional group.

Q1: What are the most reactive functional groups in 2-cyano-N-mesitylacetamide?

A1: 2-Cyano-N-mesitylacetamide possesses two primary reactive sites: the nitrile group (-C≡N) and the amide group (-C(=O)NH-). The methylene bridge (-CH2-) is also activated by these two electron-withdrawing groups, making it acidic and susceptible to deprotonation and subsequent reactions.[1][2] The molecule has both nucleophilic and electrophilic centers, allowing for a range of chemical transformations.[1][2]

Q2: How stable is 2-cyano-N-mesitylacetamide in acidic aqueous solutions?

A2: The compound is susceptible to hydrolysis under acidic conditions, particularly when heated. Both the nitrile and the amide functional groups can undergo acid-catalyzed hydrolysis.[3][4][5] The nitrile group can hydrolyze first to an amide, and then further to a carboxylic acid.[3][6] The amide bond can also be cleaved. The expected degradation products are mesitylamine and cyanoacetic acid, which itself can be further hydrolyzed to malonic acid under harsh conditions. The bulky mesityl group may provide some steric hindrance, potentially slowing the rate of amide hydrolysis compared to a less substituted amide.

Q3: What is the expected stability of 2-cyano-N-mesitylacetamide under basic (alkaline) conditions?

A3: Similar to acidic conditions, 2-cyano-N-mesitylacetamide is prone to hydrolysis in the presence of a base, especially with heating.[6][7] Alkaline hydrolysis of the nitrile will yield a carboxylate salt and ammonia.[7] The amide bond will also hydrolyze to form mesitylamine and the salt of cyanoacetic acid. The activated methylene protons can be readily abstracted by a base, which could lead to undesired side reactions if other electrophiles are present.

Q4: Is 2-cyano-N-mesitylacetamide thermally stable?

Q5: What is the stability of 2-cyano-N-mesitylacetamide towards oxidizing agents?

A5: The amide and nitrile functional groups are generally robust towards mild oxidizing agents. However, the mesitylene ring, being an activated aromatic system, could be susceptible to oxidation under stronger oxidizing conditions, potentially leading to the formation of phenols or quinones. The stability will largely depend on the specific oxidizing agent and reaction conditions used.

Q6: How does 2-cyano-N-mesitylacetamide behave in the presence of reducing agents?

A6: The nitrile group is the primary site for reduction. It can be reduced to a primary amine (3-amino-N-mesitylpropanamide) using a variety of reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The amide group is generally less reactive towards reduction but can be reduced under more forcing conditions.

Troubleshooting Guide for Experiments Involving 2-Cyano-N-mesitylacetamide

This section is formatted as a troubleshooting guide to address specific issues you might encounter during your experiments.

Issue 1: My reaction yield is consistently low after an acidic workup. What could be the cause?

  • Possible Cause: You are likely experiencing acid-catalyzed hydrolysis of your product. Heating during the workup or exposure to strong acidic conditions for a prolonged period can cleave the amide bond or hydrolyze the nitrile.

  • Troubleshooting Steps:

    • Minimize Contact Time: Perform the acidic workup as quickly as possible.

    • Use Milder Acids: If possible, use a weaker acid or a buffered solution for pH adjustment.

    • Lower the Temperature: Conduct the workup at a lower temperature (e.g., in an ice bath) to slow down the rate of hydrolysis.

    • Analyze Byproducts: Use LC-MS to analyze your crude product. Look for masses corresponding to mesitylamine and cyanoacetic acid.

Issue 2: I observe an unexpected byproduct in my reaction mixture when using a strong base.

  • Possible Cause: Strong bases can deprotonate the acidic methylene protons between the cyano and carbonyl groups. The resulting carbanion is a potent nucleophile and can participate in side reactions, such as self-condensation or reaction with other electrophiles in your mixture.

  • Troubleshooting Steps:

    • Use a Weaker Base: If the reaction chemistry allows, switch to a milder, non-nucleophilic base.

    • Control Stoichiometry: Use the base in stoichiometric amounts rather than in large excess.

    • Temperature Control: Run the reaction at a lower temperature to minimize side reactions.

    • Characterize the Byproduct: Isolate and characterize the byproduct to understand the degradation pathway. 1H NMR spectroscopy should reveal the absence of the active methylene protons.

Issue 3: The color of my compound changes upon storage or during a reaction at elevated temperatures.

  • Possible Cause: Color change often indicates decomposition or the formation of impurities. Thermal degradation could be occurring, potentially leading to polymerization or other complex reactions.[8]

  • Troubleshooting Steps:

    • Store Properly: Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).

    • Determine Thermal Onset: Perform TGA/DSC analysis to determine the decomposition temperature and avoid exceeding it in your reactions.[9]

    • Inert Atmosphere: If reactions must be heated, conduct them under an inert atmosphere to prevent oxidation, which can also lead to colored byproducts.

Experimental Protocols

To empower you to directly assess the stability of 2-cyano-N-mesitylacetamide, we provide the following validated protocols for forced degradation studies.

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for subjecting 2-cyano-N-mesitylacetamide to hydrolytic, oxidative, and thermal stress.

Materials:

  • 2-cyano-N-mesitylacetamide

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H2O2)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-cyano-N-mesitylacetamide in acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H2O2.

    • Keep at room temperature for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a small amount of the solid compound in a vial and heat at 80°C for 48 hours.

    • Dissolve the heated solid in acetonitrile to prepare a 1 mg/mL solution for HPLC analysis.

  • Control Sample: Dilute 1 mL of the stock solution with 1 mL of water and analyze immediately.

Protocol 2: HPLC Analysis Method

This is a general reverse-phase HPLC method for analyzing the degradation samples. Method optimization may be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Data Presentation

The following table summarizes the expected stability of 2-cyano-N-mesitylacetamide under various conditions based on the chemical principles of its functional groups.

ConditionStressorExpected StabilityPotential Degradation Products
Acidic 1 M HCl, 60°CLow Mesitylamine, Cyanoacetic acid, Malonic acid
Basic 1 M NaOH, 60°CLow Mesitylamine, Sodium cyanoacetate
Oxidative 30% H2O2, RTModerate to High Oxidized mesitylene derivatives
Reductive e.g., H2/PdLow 3-amino-N-mesitylpropanamide
Thermal 80°CModerate Polymeric materials, various decomposition products

Visualizations: Degradation Pathways & Workflows

Diagram 1: Acid-Catalyzed Hydrolysis Pathway

Acid_Hydrolysis cluster_amide Amide Hydrolysis cluster_nitrile Nitrile Hydrolysis A 2-Cyano-N-mesitylacetamide B Protonated Amide A->B H+ C Tetrahedral Intermediate B->C +H2O D Mesitylamine C->D Cleavage E Cyanoacetic Acid C->E Cleavage F 2-Cyano-N-mesitylacetamide G Protonated Nitrile F->G H+ H Amide Intermediate (N-mesitylmalonamide) G->H +2H2O -NH4+ I Mesitylamine + Malonic Acid H->I Hydrolysis Troubleshooting_Workflow start Low Yield Observed check_purity Check Starting Material Purity start->check_purity analyze_crude Analyze Crude Mixture (LC-MS, NMR) check_purity->analyze_crude Purity OK end Yield Improved check_purity->end Impure hydrolysis_suspected Hydrolysis Products Detected? analyze_crude->hydrolysis_suspected side_reaction_suspected Other Byproducts Detected? hydrolysis_suspected->side_reaction_suspected No modify_workup Modify Workup: - Lower Temperature - Milder pH - Shorter Time hydrolysis_suspected->modify_workup Yes modify_reaction Modify Reaction: - Milder Reagents - Lower Temperature - Inert Atmosphere side_reaction_suspected->modify_reaction Yes modify_workup->end modify_reaction->end

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Cyanoacetamide derivatives reactivity. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Ghozlan, S. A. S., et al. Synthesis, and synthetic applications of cyanoacetamides. (2020). Arkivoc, 2020(i), 1-1. [Link]

  • Cyanoacetamide derivatives reactivity. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - ACS Publications. (2009). Retrieved January 16, 2026, from [Link]

  • 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • 2-Cyano-N-methylacetamide - SIELC Technologies. (2018). Retrieved January 16, 2026, from [Link]

  • cyanoacetamide - Organic Syntheses Procedure. (n.d.). Retrieved January 16, 2026, from [Link]

  • A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl - Quick Company. (n.d.). Retrieved January 16, 2026, from [Link]

  • US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives - Google Patents. (n.d.).
  • Thermal degradation of cyano containing ionic liquids | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • 2-Cyano-N,N-dimethylacetamide | C5H8N2O | CID 251143 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (n.d.). Retrieved January 16, 2026, from [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023). Retrieved January 16, 2026, from [Link]

  • Tunable degradation of maleimide-thiol adducts in reducing environments - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • 2-Cyano-2-methylacetamide | C4H6N2O | CID 231827 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle. (n.d.). Retrieved January 16, 2026, from [Link]

  • 21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved January 16, 2026, from [Link]

  • Hydrolysis of nitriles: Amide vs Carboxylic acid - Chemistry Stack Exchange. (2021). Retrieved January 16, 2026, from [Link]

  • Oxidative Stability of Selected Edible Oils - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

  • Hydrolysis of Nitriles - YouTube. (2021). Retrieved January 16, 2026, from [Link]

  • Thermal Hazard and Decomposition Characteristics of 2-Chloro-N-(Cyano-2-thienyl methyl) acetamide - Korea Science. (n.d.). Retrieved January 16, 2026, from [Link]

  • Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids - YouTube. (2024). Retrieved January 16, 2026, from [Link]

  • 2-cyano-N,N-diethylacetamide | C7H12N2O | CID 3854515 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Degradation of aqueous methyldiethanolamine by temperature and oxygen cycling - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • The Hydrolysis of Nitriles - Chemistry LibreTexts. (2023). Retrieved January 16, 2026, from [Link]

  • Degradation of aqueous methyldiethanolamine by temperature and oxygen Cycling. (2011). Energy Procedia, 4, 429-436. [Link]

  • Degradation of poly-L-lactide. Part 2: increased temperature accelerated degradation - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

Optimization

Technical Support Center: Aldol Condensation Control

Welcome to the technical support center for Aldol Condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their aldol reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Aldol Condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their aldol reactions. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning and field-proven insights to help you navigate the complexities of this cornerstone C-C bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: My crossed aldol reaction is giving a complex mixture of products. What's happening and how can I achieve selectivity?

A: This is the classic challenge of the crossed aldol reaction. When you mix two different carbonyl compounds that can both form enolates (i.e., they both have α-hydrogens), you create a scenario where four potential products can form.[1][2][3][4] Each carbonyl can act as both the nucleophile (enolate) and the electrophile, leading to two self-condensation products and two crossed-condensation products.

The key to selectivity is to control which molecule acts as the nucleophile and which acts as the electrophile. Here are the primary strategies:

  • Use a Non-Enolizable Partner: One of the most effective strategies is to use a carbonyl compound that lacks α-hydrogens, such as benzaldehyde or formaldehyde.[1][2] This molecule can only act as the electrophile, dramatically simplifying the product mixture.

  • Exploit Reactivity Differences: Aldehydes are generally more reactive electrophiles than ketones. In a reaction between an aldehyde and a ketone, the ketone will preferentially form the enolate (nucleophile) and attack the more reactive aldehyde.[5][6]

  • Controlled Reagent Addition: Slowly add the enolizable component to a mixture of the non-enolizable partner and the base.[7] This keeps the concentration of the enolizable starting material low, minimizing its chance of self-condensing.

  • Directed Aldol Reactions: For ultimate control, pre-form the enolate of one partner before introducing the second. This is the principle behind directed aldol reactions, which are discussed in detail in the troubleshooting guide below.

G A Aldehyde A (Enolizable) EnolateA Enolate of A A->EnolateA AA A + A (Self-Condensation) AB A + B (Crossed Product) B Ketone B (Enolizable) EnolateB Enolate of B B->EnolateB BB B + B (Self-Condensation) BA B + A (Crossed Product) EnolateA->A attacks A EnolateA->B attacks B EnolateB->A attacks A EnolateB->B attacks B

Q2: My aldol reaction yield is very low. Why might this be, and how can I improve it?

A: Low yields in aldol reactions often trace back to unfavorable equilibrium or competing side reactions.

  • Unfavorable Equilibrium: The initial aldol addition is often a reversible process.[5][8] The equilibrium may favor the starting materials, especially with sterically hindered ketones. To drive the reaction forward, you can:

    • Induce Condensation: If the dehydrated α,β-unsaturated product is desired, running the reaction at a higher temperature will favor the irreversible dehydration step, pulling the entire equilibrium towards the final product.[3] This is particularly effective when the resulting double bond is part of a conjugated system.[7]

    • Use Stoichiometric Strong Base: Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) allows for the irreversible and quantitative formation of the enolate.[8][9] The aldol product is then formed only after the electrophile is added and the reaction is quenched, preventing reversal.

  • Side Reactions:

    • Cannizzaro Reaction: If you are using an aldehyde without α-hydrogens (e.g., benzaldehyde) with a strong base like NaOH, it can undergo disproportionation to an alcohol and a carboxylic acid, consuming your electrophile.[5] Using milder bases or directed aldol methods can prevent this.

    • Polymerization: Aldehydes, particularly less hindered ones like formaldehyde and acetaldehyde, are prone to polymerization under basic or acidic conditions.[5] Careful control of temperature and concentration is crucial.

    • Retro-Aldol Reaction: The aldol addition product can revert to the starting materials. This is a significant issue that is addressed in the troubleshooting guide.[3][10]

In-Depth Troubleshooting Guide

Issue 1: Controlling Enolate Regioselectivity (Kinetic vs. Thermodynamic Control)

Q: I'm using an unsymmetrical ketone (e.g., 2-methylcyclohexanone), and the reaction is happening at the wrong α-carbon. How do I control which enolate is formed?

A: This is a classic problem of regioselectivity, which can be solved by understanding and manipulating kinetic versus thermodynamic control.[11][12]

  • The Thermodynamic Enolate is the more stable enolate, typically formed by deprotonating the more substituted α-carbon. This leads to a more substituted (and thus more stable) double bond in the enolate.

  • The Kinetic Enolate is the enolate that forms faster, which results from the deprotonation of the less sterically hindered α-carbon.

The key to controlling which enolate dominates is the choice of base, solvent, and temperature.

G cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control start Unsymmetrical Ketone k_cond Strong, Bulky Base (LDA) Low Temp (-78 °C) Irreversible start->k_cond Fast, irreversible deprotonation t_cond Weaker Base (NaH, NaOEt) Higher Temp (25 °C) Reversible start->t_cond Reversible equilibration k_enolate Kinetic Enolate (Less Substituted) k_cond->k_enolate t_enolate Thermodynamic Enolate (More Substituted) t_cond->t_enolate

ParameterKinetic Control (Less Substituted)Thermodynamic Control (More Substituted)Causality
Base LDA, LiHMDS, KHMDS (Strong, bulky)NaH, KH, NaOEt (Smaller, often weaker)Bulky bases are sterically hindered and preferentially abstract the more accessible proton.[13] Smaller bases can access the more hindered proton, and weaker bases allow for equilibration to the more stable product.
Temperature -78 °C 0 °C to 25 °C (or higher) Low temperatures provide enough energy to overcome the lower activation barrier for kinetic deprotonation but not enough for the reverse reaction, trapping the kinetic product. Higher temperatures allow the reaction to be reversible, enabling equilibrium to be established.
Solvent Aprotic (e.g., THF )Protic or AproticAprotic solvents are required for strong bases like LDA. Protic solvents can facilitate proton exchange and equilibration.
Result Faster-formed, less stable enolateSlower-formed, more stable enolateThe product ratio is determined by the rate of formation versus the stability of the final product.
Issue 2: Lack of Stereocontrol (Syn vs. Anti Aldol Products)

Q: My reaction produces two new stereocenters, but I'm getting a mixture of diastereomers. How can I selectively synthesize the syn or anti aldol adduct?

A: Achieving high diastereoselectivity is a central challenge in modern organic synthesis and is often solved by using substrate-controlled "directed aldol" methods. The Evans Aldol Reaction , which uses a chiral oxazolidinone auxiliary, is a gold standard for producing syn-aldol products with exceptional control.[14][15][16]

The stereochemical outcome is dictated by the formation of a highly organized, six-membered chair-like transition state, known as the Zimmerman-Traxler model.[14] The chiral auxiliary directs the enolate to form as the (Z)-enolate, and the substituents on the auxiliary block one face of the enolate, forcing the aldehyde to approach from the less hindered side.[14][17]

Protocol: Evans Asymmetric Syn-Aldol Addition

This protocol outlines a general procedure for achieving high syn-diastereoselectivity.[17]

  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add the N-acyl oxazolidinone (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C.

  • Enolate Formation: Slowly add dibutylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise, followed by the dropwise addition of a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equiv). Stir the mixture at 0 °C for 30-60 minutes to form the (Z)-boron enolate.

  • Aldol Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Slowly add the aldehyde (1.2 equiv) dropwise over 15-20 minutes.

  • Monitoring and Quench: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding a pH 7 phosphate buffer solution, followed by methanol and 30% hydrogen peroxide.

  • Workup and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Purify the crude product by flash column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂, LiBH₄) to yield the chiral β-hydroxy acid, alcohol, or other derivatives.

Issue 3: Unwanted Side Reactions During the Aldol Process
Q: My desired aldol adduct is forming, but then it disappears over time or during workup. What is causing this instability?

A: This is likely due to the retro-aldol reaction , where the aldol adduct cleaves back into its starting carbonyl components.[3] This process is also base- or acid-catalyzed and is a manifestation of the reversibility of the initial addition step.

Strategies to Suppress the Retro-Aldol Reaction:

  • Temperature Control: Keep the reaction temperature as low as possible to disfavor the reverse reaction.

  • Irreversible Enolate Formation: Use a strong base (LDA) at low temperature (-78 °C) to form the enolate irreversibly. The aldol product only forms after the addition of the electrophile, and the low temperature of the quench minimizes the risk of reversal.[8]

  • Catalyst Binding: In some catalytic systems, the retro-aldol reaction is accelerated because the catalyst binds to the product. It has been shown that adding a non-reactive molecule that mimics the product's structure can act as a competitive inhibitor, binding to the catalyst and protecting the desired aldol adduct from decomposition.[18]

  • Immediate Trapping: If possible, convert the β-hydroxy group of the aldol adduct into a more stable protecting group (e.g., a silyl ether) in situ immediately after it forms. This prevents the alkoxide from reforming, which is a key step in the retro-aldol mechanism.

Q: I want to isolate the β-hydroxy aldol adduct, but the reaction keeps eliminating water to form the α,β-unsaturated product. How do I prevent this dehydration (crotonization)?

A: Unwanted dehydration, or crotonization, is favored by conditions that promote elimination.[6][19] To prevent it:

  • Avoid High Temperatures: Heat is the biggest driver of the elimination step.[3] Run your reaction at low temperatures (e.g., -78 °C to 0 °C) and avoid heating during workup.

  • Use Milder Bases: Strong bases (like excess NaOH or alkoxides) can promote the E1cB elimination mechanism, especially with heat.[6] Using stoichiometric LDA at low temperature, where the product is a lithium alkoxide until a controlled proton quench, helps prevent elimination.

  • Controlled Quench: Quench the reaction under carefully controlled, non-acidic, and cold conditions. A buffered solution (e.g., saturated aq. NH₄Cl) is often preferred over strong acids.

  • Substrate Structure: Be aware that substrates that lead to highly conjugated systems upon dehydration will be particularly prone to elimination.[7]

Issue 4: Failure of a Crossed Aldol Reaction Using a Pre-formed Enolate

Q: I tried to perform a directed aldol reaction by making a lithium enolate with LDA, but the reaction is still messy. What went wrong?

A: While using LDA is a powerful technique, success depends on precise execution. Common pitfalls include:

  • Incomplete Enolate Formation: If you add the electrophile (the second carbonyl compound) before all of the first carbonyl has been converted to its enolate, you will still have both starting materials present, leading to a mixture of products.[10][20] Ensure you use a full equivalent of a strong base and allow sufficient time for complete deprotonation before adding the electrophile.

  • Enolate Transfer: The initial aldol adduct is an alkoxide. This alkoxide can be basic enough to deprotonate any remaining starting carbonyl compound, creating a new enolate and leading to side reactions. This is another reason why quantitative, irreversible enolate formation is crucial.

  • Aldehyde Self-Condensation: Aldehyde enolates are notoriously reactive and can self-condense even at -78 °C.[21] For reactions where an aldehyde must act as the nucleophile, it is often better to use a "masked" enol equivalent, such as a silyl enol ether in a Mukaiyama Aldol Reaction .[8][21][22]

Protocol: Mukaiyama Aldol Addition

This protocol uses a pre-formed silyl enol ether, which is stable and can be isolated, providing excellent control. The reaction is activated by a Lewis acid.[22][23]

  • Silyl Enol Ether Synthesis: Prepare the silyl enol ether from the desired ketone or aldehyde. (This is a separate procedure, often involving trapping a kinetically-formed lithium enolate with a silyl halide like TMSCl).

  • Reaction Setup: In a flame-dried flask under argon, dissolve the aldehyde (1.0 equiv) in anhydrous CH₂Cl₂ and cool to -78 °C.

  • Lewis Acid Activation: Add the Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise. The solution will typically change color. Stir for 10-15 minutes to allow the Lewis acid to coordinate to and activate the aldehyde.[22]

  • Addition: Slowly add the silyl enol ether (1.2 equiv) dropwise to the activated aldehyde solution.

  • Monitoring and Quench: Monitor the reaction by TLC. Once complete, quench by slowly adding a saturated aqueous NaHCO₃ or NH₄Cl solution at -78 °C.[22]

  • Workup and Purification: Allow the mixture to warm to room temperature, perform an aqueous workup, extract with an organic solvent, dry, and purify by column chromatography to yield the β-hydroxy carbonyl product.

References
  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Available at: [Link]

  • Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions, 28, 203-331. Available at: [Link]

  • Momiyama, N., & Yamamoto, H. (2015). Managing the retro-pathway in direct catalytic asymmetric aldol reactions of thioamides. Chemical Communications, 51(74), 14063-14066. Available at: [Link]

  • University of Illinois, Urbana-Champaign. (2005). Proline Catalyzed Direct Asymmetric Aldol and Mannich Reactions. Available at: [Link]

  • Mukaiyama, T., Banno, K., & Narasaka, K. (1974). Reactions of silyl enol ethers with carbonyl compounds activated by titanium tetrachloride. Journal of the American Chemical Society, 96(24), 7503–7509. Available at: [Link]

  • Han, Z. S., & Wang, H. (2008). Control of aldol reaction pathways of enolizable aldehydes in an aqueous environment with a hyperbranched polymeric catalyst. Journal of the American Chemical Society, 130(51), 17287-17289. Available at: [Link]

  • Wikipedia. Proline-catalyzed aldol reactions. Available at: [Link]

  • Reddit. (2016). Kinetic vs thermodynamic control: for what reactions must these be considered? Available at: [Link]

  • StudySmarter. Crossed Aldol Condensation. Available at: [Link]

  • ResearchGate. Catalytic cycle of proline catalyzed aldol reactions. Available at: [Link]

  • Coconote. (2025). Overview of Evans Aldol Reaction Techniques. Available at: [Link]

  • Wikipedia. Aldol reaction. Available at: [Link]

  • Chemistry Steps. Crossed Aldol And Directed Aldol Reactions. Available at: [Link]

  • Wikipedia. Aldol condensation. Available at: [Link]

  • Wikipedia. Aldol reaction (Stereoselectivity section). Available at: [Link]

  • University of Calgary. Crossed Aldol Condensations. Available at: [Link]

  • SlideShare. Evans aldol ppt. Available at: [Link]

  • Sadasivan, C., & Unni, M. K. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(35), 12438–12447. Available at: [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Available at: [Link]

  • ResearchGate. Modern Aldol Reactions. Available at: [Link]

  • Quora. Aldol condensations are sometimes fraught with side products.... Available at: [Link]

  • Astle, M. J., & Zaslowsky, J. A. (1952). Aldolization, ketolization, and crotonization: Catalysis with anion-exchangers. Industrial & Engineering Chemistry, 44(11), 2867-2872. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Relevant section on controlling aldehyde aldol reactions).
  • Leah4sci. (2016). Mixed Crossed Aldol Reaction Trick and Limiting Products. YouTube. Available at: [Link]

  • Quora. Can I stop the aldol reaction from happening after enolate forms? Available at: [Link]

  • Organic Chemistry Tutor. Aldol Condensation Practice Questions. Available at: [Link]

  • University of Wisconsin. Carbonyl Chemistry :: The Aldol Reaction and Condensation. Available at: [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Available at: [Link]

  • Chad's Prep. (2021). 21.5 Aldol Reactions | Organic Chemistry. YouTube. Available at: [Link]

  • Zhu, S., Xue, Y., & Guo, Y. (2021). Research progress of catalysts for aldol condensation of biomass based compounds. RSC Advances, 11(26), 15973–15987. Available at: [Link]

  • Chemistry LibreTexts. (2022). α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products. Available at: [Link]

  • AdiChemistry. Aldol Reaction | Addition | Condensation | Mechanism. Available at: [Link]

  • Khan Academy. Retro-aldol and retrosynthesis. Available at: [Link]

  • Pearson. What is the primary difference between thermodynamic and kinetic control in enolate formation? Available at: [Link]

  • University of Calgary. Kinetic vs. Thermodynamic Enolates. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Cyano-N-mesitylacetamide Synthesis

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the synthesis of 2-cyano-N-mesitylacetamide. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 2-cyano-N-mesitylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, while seemingly straightforward, presents unique challenges primarily due to the steric hindrance of the mesityl group. This document offers field-proven insights and detailed protocols to help you navigate these challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing 2-cyano-N-mesitylacetamide?

The main difficulty arises from the steric hindrance presented by the mesitylamine (2,4,6-trimethylaniline) starting material. The two ortho-methyl groups on the aromatic ring physically obstruct the nitrogen atom's lone pair of electrons. This significantly reduces its nucleophilicity, making it difficult for the amine to attack the activated carboxylic acid (cyanoacetic acid), a common issue with sterically hindered substrates.[1][2]

Q2: What is the general reaction scheme for this synthesis?

The reaction is an N-acylation, specifically an amide bond formation between cyanoacetic acid and mesitylamine. To proceed efficiently, the carboxylic acid group of cyanoacetic acid must first be "activated" to create a more reactive electrophile that the sterically hindered amine can attack.

  • Step 1 (Activation): Cyanoacetic acid is converted into a more reactive intermediate. This can be achieved in several ways, such as forming an acyl chloride (e.g., with thionyl chloride) or using a coupling reagent (e.g., a carbodiimide like DCC).

  • Step 2 (Coupling): The activated cyanoacetic acid derivative reacts with mesitylamine to form the desired amide bond, releasing a byproduct (e.g., HCl, dicyclohexylurea).

Q3: What are the most critical parameters to control when optimizing this reaction?

Given the challenging nature of the substrates, several parameters are crucial:

  • Activation Method: The choice of coupling reagent or activation method is paramount. For sterically hindered amines, forming a highly reactive acyl chloride or using potent uranium salt coupling reagents may be necessary.[]

  • Temperature: The reaction often requires elevated temperatures to overcome the high activation energy associated with sterically hindered substrates.[2] However, excessive heat can lead to side reactions and decomposition.

  • Reaction Time: Due to the slow reaction rate, extended reaction times are typically required.[2][4] Monitoring the reaction's progress via TLC or LC-MS is essential to determine the optimal endpoint.

  • Solvent: Anhydrous, polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are generally preferred to ensure all reagents remain in solution and to avoid hydrolysis of the activated intermediate.[1][5]

Troubleshooting Guide

Q1: My reaction has stalled, or the yield is very low. What are the common causes and how do I fix them?

Low or no product formation is the most frequent issue. A systematic approach is key to diagnosing the problem.

  • Cause 1: Incomplete Carboxylic Acid Activation.

    • Explanation: The cyanoacetic acid may not be converting efficiently to its active form. If using thionyl chloride (SOCl₂), it may have degraded due to moisture. If using a coupling reagent, it may be inefficient for this specific substrate.

    • Solution:

      • Ensure your activating agent (e.g., SOCl₂) is fresh. Using a slight excess (1.2-1.5 equivalents) can help drive the activation to completion.[6]

      • If using a coupling reagent like DCC, consider adding an activator like 1-Hydroxybenzotriazole (HOBt) to form a more reactive intermediate and suppress side reactions.[1]

      • Consider switching to a more potent coupling reagent, such as HATU or HBTU, which are known to be effective for challenging amide couplings.[]

  • Cause 2: Amine Deactivation.

    • Explanation: Mesitylamine is a relatively weak base. If the activation step produces an acidic byproduct (like HCl from SOCl₂), it can protonate the mesitylamine, rendering its nitrogen non-nucleophilic.[1]

    • Solution:

      • Always include a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in the reaction mixture. Use at least 2-3 equivalents to scavenge any acid produced and ensure the mesitylamine remains free.[6]

      • A common strategy is to add the mesitylamine and base to the reaction vessel first, followed by the slow, dropwise addition of the activated acyl chloride at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction.

  • Cause 3: Suboptimal Reaction Conditions.

    • Explanation: As discussed, temperature and time are critical. Room temperature is often insufficient for this reaction.

    • Solution:

      • Gradually increase the reaction temperature. Start by refluxing in a solvent like DCM (approx. 40 °C) or THF (approx. 66 °C).

      • Allow the reaction to run for an extended period (12-24 hours) and monitor its progress. An increase in product formation over time, even if slow, indicates the reaction is proceeding.[4]

Q2: My final product is impure, showing multiple spots on TLC/LC-MS. How can I minimize byproducts?

Impurity formation often relates to reaction conditions being too harsh or prolonged.

  • Cause 1: Thermal Decomposition.

    • Explanation: The cyanoacetamide functional group can be sensitive to very high temperatures or prolonged heating, leading to decomposition or side reactions.

    • Solution: Find the "sweet spot" for temperature. The optimal temperature is one that is high enough to drive the reaction forward at a reasonable rate but not so high that it causes significant degradation. Experiment with temperatures ranging from 40 °C to 80 °C.

  • Cause 2: Side Reactions from Excess Reagents.

    • Explanation: Using a large excess of the activating agent (especially acyl chlorides) can lead to side reactions with the solvent or the product itself.

    • Solution:

      • Use a moderate excess of the activating agent (e.g., 1.2 equivalents).

      • Ensure the work-up procedure effectively quenches and removes unreacted reagents. A wash with a mild aqueous base (like NaHCO₃ solution) can remove excess acidic starting materials and byproducts.

  • Cause 3: Extended Reaction Time.

    • Explanation: While long reaction times are often necessary, excessively long times can lead to the slow formation of thermodynamically stable byproducts.[4]

    • Solution: Monitor the reaction every few hours after an initial 12-hour period. Once the reaction appears to have reached a plateau (i.e., no significant increase in product formation), proceed with the work-up. Continuing to heat beyond this point may only decrease the overall purity.[4]

Data Presentation: Impact of Temperature & Time

The following table summarizes expected outcomes based on typical optimization experiments for sterically hindered amide couplings. The goal is to find a balance between reaction completion (yield) and the minimization of impurities.

Temperature (°C)Reaction Time (h)Expected Yield (%)Observations & Common Impurities
25 (Room Temp)24< 10%Reaction stalls; mostly unreacted starting materials.
40 (Refluxing DCM)1225-40%Slow conversion; starting materials still present.
40 (Refluxing DCM)2445-60%Good conversion, but may not reach completion. Purity is generally high.
65 (Refluxing THF)1265-75%Faster conversion. Minor byproducts may start to appear.
65 (Refluxing THF)24> 80%High conversion. Potential for increased byproduct formation.[4]
8012> 85%Very high conversion, but risk of thermal degradation and darker reaction color.

Experimental Protocol: Optimized Synthesis

This protocol utilizes the formation of an acyl chloride intermediate, a robust method for coupling with hindered amines.

Materials:

  • Cyanoacetic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Mesitylamine (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (N₂ or Argon), suspend cyanoacetic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) dropwise at room temperature.

    • Heat the mixture to reflux (approx. 40 °C) for 1-2 hours until the solution becomes clear and gas evolution ceases.

    • Cool the mixture to room temperature and remove the excess SOCl₂ and DCM under reduced pressure. The resulting crude cyanoacetyl chloride is used directly in the next step.

  • Amide Coupling:

    • In a separate flask, dissolve mesitylamine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.

    • Cool this amine solution to 0 °C in an ice bath.

    • Re-dissolve the crude cyanoacetyl chloride from Step 1 in a small amount of anhydrous DCM.

    • Add the cyanoacetyl chloride solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux.

  • Reaction Monitoring & Work-up:

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Once complete, cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low-yield reactions in the synthesis of 2-cyano-N-mesitylacetamide.

TroubleshootingWorkflow Start Problem: Low Yield Check_Activation Is Carboxylic Acid Activation Complete? Start->Check_Activation Check_Amine Is Mesitylamine Protonated/Deactivated? Start->Check_Amine Check_Conditions Are Reaction Conditions Optimal? Start->Check_Conditions Sol_Activation Solution: - Use fresh SOCl2 (1.2 eq) - Add HOBt with DCC - Switch to HATU/HBTU Check_Activation->Sol_Activation No Sol_Amine Solution: - Add non-nucleophilic base (TEA/DIPEA, 2-3 eq) - Add acyl chloride to amine/base mixture at 0°C Check_Amine->Sol_Amine Yes Sol_Conditions Solution: - Increase temperature (reflux in THF) - Extend reaction time (12-24h) - Monitor reaction progress Check_Conditions->Sol_Conditions No

Caption: Troubleshooting workflow for low yield of 2-cyano-N-mesitylacetamide.

References

  • Biotage. (2023, February 6). How does reaction time impact synthetic product purity and yield? Biotage. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on acylation of aniline (2 mmol) with acetic acid (2 ml). ResearchGate. Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work? ResearchGate. Retrieved from [Link]

  • Nardi, N., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 2-Cyano-N-mesitylacetamide

Welcome to the technical support resource for the purification of 2-cyano-N-mesitylacetamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide expert-driven, pract...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-cyano-N-mesitylacetamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide expert-driven, practical solutions for achieving high purity of this compound through recrystallization. Our focus is on explaining the fundamental principles behind the techniques to empower you to troubleshoot effectively and adapt protocols to your specific needs.

Part 1: Core Principles & Solvent Selection

Recrystallization is a powerful purification technique that relies on the differences in solubility of a compound and its impurities in a given solvent at different temperatures.[1] The ideal solvent will dissolve the target compound (2-cyano-N-mesitylacetamide) completely at an elevated temperature but only sparingly at a low temperature. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

The molecular structure of 2-cyano-N-mesitylacetamide—featuring a polar cyanoacetamide core and a bulky, nonpolar mesityl group—dictates its solubility. This amphiphilic nature suggests that a solvent of intermediate polarity or a mixed-solvent system may be most effective. While specific solubility data for this exact molecule is not widely published, we can infer suitable starting points from related structures like 2-cyano-N-methylacetamide, for which toluene has been used successfully, and 2-cyanoacetamide, which shows solubility in a range of polar solvents.[2][3]

A systematic approach to solvent screening is paramount.

Experimental Protocol: Solvent Screening
  • Preparation : Place approximately 20-30 mg of your crude 2-cyano-N-mesitylacetamide into several small test tubes.

  • Room Temperature Test : To each tube, add a different candidate solvent (see Table 1) dropwise, vortexing after each addition. If the compound dissolves readily at room temperature, the solvent is unsuitable for single-solvent recrystallization as recovery will be poor.

  • Elevated Temperature Test : If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a sand bath or heating block to the boiling point of the solvent. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling Test : Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice-water bath.

  • Evaluation : An ideal solvent is one where the compound dissolves in a minimal amount of boiling solvent and forms a high yield of crystals upon cooling.

Table 1: Solvent Candidates for 2-Cyano-N-mesitylacetamide
Solvent SystemBoiling Point (°C)PolarityRationale & Potential Issues
Toluene 111LowSuccessfully used for the related 2-cyano-N-methylacetamide.[2] Its high boiling point allows for a wide temperature gradient, but may increase the risk of "oiling out" if the compound's melting point is depressed by impurities.
Ethyl Acetate 77MediumGood general-purpose solvent for compounds of intermediate polarity. May show high solubility even at room temperature, potentially leading to lower yields.[4]
Ethanol 78.4HighOften effective for amides.[5] The nonpolar mesityl group may limit solubility, requiring larger solvent volumes.
Ethyl Acetate / Hexane VariableMixedA powerful mixed-solvent system. The compound is dissolved in a minimal amount of hot ethyl acetate (the "good" solvent), and hexane (the "poor" solvent) is added dropwise until turbidity persists. This allows for fine-tuning of solubility.[6][7]
Ethanol / Water VariableMixedA common polar system. Dissolve the compound in hot ethanol, then add hot water until the solution becomes cloudy. The high polarity of water may cause rapid precipitation.[6]

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the recrystallization of 2-cyano-N-mesitylacetamide.

Question: I've cooled my solution, but no crystals have formed. What should I do?

Answer: This is a frequent issue, typically caused by either using too much solvent or the solution becoming supersaturated.[4][8]

  • Underlying Cause Analysis:

    • Supersaturation: The solution holds more dissolved solute than it theoretically should at that temperature. Crystal formation requires a nucleation event to begin.[8]

    • Excess Solvent: If too much solvent was added, the solution is not saturated enough for crystals to form even at low temperatures. This is the most common reason for poor or no yield.[4][8]

  • Step-by-Step Solutions:

    • Induce Nucleation (for clear solutions):

      • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches provide a rough surface for crystals to begin forming.[4][6]

      • Seed Crystal: If you have a small amount of pure 2-cyano-N-mesitylacetamide, add a tiny speck to the solution. This provides a perfect template for further crystal growth.[6][9]

    • Reduce Solvent Volume:

      • If nucleation techniques fail, you have likely used too much solvent.[8]

      • Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) in a fume hood.

      • Allow the more concentrated solution to cool slowly again.

    • Final Recovery: If all else fails, the solvent can be completely removed by rotary evaporation to recover the crude solid, allowing you to restart the process with greater care.[6][8]

Question: My compound separated as an oily liquid instead of crystals. How can I fix this?

Answer: This phenomenon is known as "oiling out." It occurs when the solute comes out of solution at a temperature above its melting point.[6]

  • Underlying Cause Analysis:

    • Low Melting Point: The melting point of your compound may be naturally low, or, more commonly, it is significantly depressed by the presence of impurities.[6]

    • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution above its melting point.

    • High Solute Concentration: A very high concentration can also favor oil formation over crystal lattice formation.

  • Step-by-Step Solutions:

    • Re-dissolve and Dilute: Heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-15% more) to lower the saturation point.[6][8]

    • Slow Down Cooling: Allow the flask to cool much more slowly. You can insulate it with paper towels or let it cool on a hot plate with the heat turned off. This gives molecules more time to orient themselves into a crystal lattice.[8]

    • Lower the Solution Temperature: If using a high-boiling solvent like toluene, the boiling temperature may be well above your compound's melting point. Try re-dissolving the oil, adding more solvent, and letting the solution cool to just below the compound's expected melting point before attempting to induce crystallization by scratching or seeding.

Question: My final yield is very low. Where did my product go?

Answer: A low yield is most often a consequence of procedural choices during the recrystallization process.[4][6]

  • Underlying Cause Analysis:

    • Excess Solvent: As discussed, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[4][6]

    • Premature Crystallization: If the solution cools during a hot filtration step (to remove insoluble impurities), product can be lost on the filter paper.[10]

    • Excessive Washing: Washing the final crystals with too much cold solvent, or with solvent that is not sufficiently cold, can redissolve some of your product.[4]

    • Inappropriate Solvent Choice: The solvent may have too high a solubility for your compound, even at low temperatures.

  • Step-by-Step Solutions:

    • Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate the solvent. A large amount of solid residue indicates significant product loss. You can attempt to recover this by concentrating the mother liquor to obtain a second crop of crystals, though they may be less pure.[6]

    • Refine Your Technique:

      • Use the absolute minimum amount of near-boiling solvent for dissolution.[4][11]

      • If performing a hot filtration, use a pre-heated funnel and flask to prevent premature crystallization.[10]

      • Always wash the collected crystals with a minimal amount of ice-cold solvent.[4]

Part 3: Standard Operating Protocol (SOP) - Single Solvent Recrystallization

This protocol provides a detailed workflow for the recrystallization of 2-cyano-N-mesitylacetamide using toluene, based on its effectiveness for similar compounds.

  • Dissolution:

    • Place 1.0 g of crude 2-cyano-N-mesitylacetamide into a 50 mL Erlenmeyer flask equipped with a stir bar.

    • Add ~10 mL of toluene and heat the mixture to a gentle boil on a stirring hotplate.

    • Add more boiling toluene portion-wise (1-2 mL at a time) until the solid is completely dissolved. Avoid adding a large excess.

  • Decolorization (Optional):

    • If the solution is colored by impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount (1-2% by weight) of activated charcoal.

    • Reheat the solution to boiling for 2-3 minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (if charcoal or insoluble impurities are present):

    • Set up a hot filtration apparatus using a short-stemmed funnel and fluted filter paper. Pre-heat the funnel and receiving flask with hot solvent vapor or in an oven to prevent premature crystallization.[10]

    • Quickly pour the hot solution through the fluted filter paper into the clean, pre-heated receiving flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[11]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[10]

    • Wash the crystals with a small amount (2-3 mL) of ice-cold toluene to remove any remaining soluble impurities.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air dry.

    • Transfer the crystals to a watch glass and allow them to dry completely. For final drying, a vacuum oven at a moderate temperature (e.g., 40-50 °C) can be used.

Part 4: Visual Guides & FAQs

Recrystallization Workflow Diagram

RecrystallizationWorkflow Start Start with Crude Solid Dissolve Dissolve in Minimum Boiling Solvent Start->Dissolve HotFilter Hot Filtration (If Needed) Dissolve->HotFilter Insoluble impurities? Cool Slow Cooling to Room Temperature Dissolve->Cool No insoluble impurities HotFilter->Cool IceBath Cool in Ice-Water Bath Cool->IceBath VacuumFilter Isolate via Vacuum Filtration IceBath->VacuumFilter Wash Wash with Ice-Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: General workflow for single-solvent recrystallization.

Troubleshooting Decision Tree

TroubleshootingTree Start Cooled solution, no crystals form. CheckClarity Is the solution clear or cloudy/oily? Start->CheckClarity Clear Solution is Clear CheckClarity->Clear Clear Oily Solution is Oily/'Oiled Out' CheckClarity->Oily Oily Induce 1. Scratch flask 2. Add seed crystal Clear->Induce CheckAgain Crystals form? Induce->CheckAgain Success Success! Continue isolation. CheckAgain->Success Yes TooMuchSolvent Probable Cause: Too much solvent. CheckAgain->TooMuchSolvent No ReduceVolume Action: Boil off some solvent and re-cool. TooMuchSolvent->ReduceVolume Reheat 1. Reheat to dissolve oil 2. Add more solvent (10%) 3. Cool VERY slowly Oily->Reheat

Caption: Decision tree for when crystallization fails to occur.

Frequently Asked Questions (FAQs)
  • Q: How pure does my crude material need to be for recrystallization to work well?

    • A: Recrystallization works best for solids that are already relatively pure (e.g., >80-90%). If the material is heavily contaminated with impurities, the impurities can inhibit crystal formation or become trapped in the crystal lattice, reducing the effectiveness of the purification. In such cases, another technique like column chromatography might be necessary first.

  • Q: Can I put my hot solution directly into the ice bath to speed things up?

    • A: This is strongly discouraged. Rapid cooling causes the compound to precipitate quickly, forming small, impure crystals that can trap impurities from the solution.[11] A slow cooling process is essential for growing large, high-purity crystals.

  • Q: What is the difference between washing and recrystallizing?

    • A: Washing (or trituration) involves suspending an impure solid in a solvent in which the desired compound is insoluble, but the impurities are soluble. It's a crude purification. Recrystallization is a more powerful technique that involves dissolving the compound completely in a hot solvent and allowing it to reform as pure crystals upon cooling.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • Mohrig, J. R., et al. Recrystallization. [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • University of California, Los Angeles, Department of Chemistry. Recrystallization. [Link]

  • Zhang, C., et al. (2019). Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. Journal of Chemical & Engineering Data. [Link]

  • Corson, B. B., Scott, R. W., & Vose, C. E. Cyanoacetamide. Organic Syntheses, Coll. Vol. 1, p.179 (1941); Vol. 9, p.36 (1929). [Link]

  • Google P
  • SIELC Technologies. (2018). Separation of 2-Cyano-N-methylacetamide on Newcrom R1 HPLC column. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80622, 2-Cyano-N-methylacetamide. [Link]

  • Google Patents.
  • Professor Dave Explains. (2020). Recrystallization. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 251143, 2-Cyano-N,N-dimethylacetamide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 231827, 2-Cyano-2-methylacetamide. [Link]

  • ResearchGate. 223 questions with answers in RECRYSTALLISATION. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Google Patents. CN103145585A - Preparation method for 2, 2-dimethyl cyano acetamide.

Sources

Troubleshooting

Technical Support Center: Isolating Products from 2-Cyano-N-mesitylacetamide Reactions

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for researchers working with 2-cyano-N-mesitylacetamide and its derivatives. This guide is designed to provide practical,...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers working with 2-cyano-N-mesitylacetamide and its derivatives. This guide is designed to provide practical, field-proven insights into the workup and isolation procedures for reactions involving this versatile reagent. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, helping you troubleshoot common issues and optimize your purification strategies.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and purification of products derived from 2-cyano-N-mesitylacetamide.

Q1: What are the general solubility characteristics of products derived from 2-cyano-N-mesitylacetamide?

A1: The solubility of your final product is highly dependent on the specific modifications made to the parent molecule. However, we can establish a baseline. 2-Cyano-N-mesitylacetamide itself possesses moderate polarity due to the cyano (-CN) and amide (-CONH-) functional groups. The bulky, nonpolar mesityl group (2,4,6-trimethylphenyl) significantly influences its solubility, making it soluble in many common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF). Its derivatives will often retain this general solubility profile. If your reaction introduces highly polar functional groups (e.g., hydroxyls, carboxylic acids), the product's water solubility may increase, complicating standard extractive workups.

Q2: What are the primary stability concerns during the workup of these compounds?

A2: The most significant stability issue is the potential for hydrolysis of the nitrile group (-CN) to either a primary amide (-CONH₂) or a carboxylic acid (-COOH).[1][2][3][4][5] This is particularly problematic under strong acidic or basic conditions, especially when heated.[1][5] The N-mesitylacetamide group is generally more stable, but harsh conditions could also lead to its hydrolysis. Therefore, it is crucial to control the pH and temperature during the workup. Whenever possible, use mild quenching agents (e.g., saturated ammonium chloride for organometallic reagents) and avoid prolonged exposure to strong acids or bases.

Q3: How can I effectively remove unreacted 2-cyano-N-mesitylacetamide from my crude product?

A3: Since the starting material has moderate polarity, its removal depends on the polarity of your desired product.

  • If your product is significantly less polar: Standard flash column chromatography is very effective. A gradient elution, starting with a nonpolar solvent system (e.g., hexanes/ethyl acetate), will typically elute your product well before the more polar starting material.

  • If your product is significantly more polar: A silica plug filtration can be employed. Suspending the crude mixture in a solvent that solubilizes your product but not the starting material (or vice-versa) can also be effective. Alternatively, a reverse-phase chromatography approach may be beneficial.

  • If polarities are similar: Careful optimization of column chromatography is required. If your product contains a basic or acidic handle, an acid-base extraction can be a powerful tool to selectively pull either the product or starting material into the aqueous phase.[6]

Troubleshooting Guide: From Reaction Quench to Pure Product

This section provides solutions to specific problems you may encounter during product isolation.

Problem 1: My product seems to be water-soluble, and I have low recovery after aqueous extraction.

  • Causality: Your reaction has likely introduced polar functional groups, increasing the product's affinity for the aqueous phase. Standard extraction solvents like ethyl acetate or diethyl ether may not be efficient at partitioning your compound out of the water.

  • Troubleshooting Strategy:

    • Increase Aqueous Phase Ionic Strength: Before extraction, saturate the aqueous layer with sodium chloride ("salting out"). This decreases the solubility of organic compounds in the aqueous phase, driving your product into the organic layer.[7]

    • Use a More Polar Extraction Solvent: If standard solvents fail, a more effective organic extraction solvent for polar compounds is a 3:1 mixture of chloroform/isopropanol.[8] This mixture can often extract aqueous-soluble organics that other solvents leave behind.

    • Continuous Liquid-Liquid Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary to achieve good recovery.

    • Resin-Based Separation: Consider passing the aqueous solution through a resin, such as Amberlite® XAD-2, which can retain polar organic compounds. The product can then be eluted from the resin with a solvent like methanol.[7]

Problem 2: The reaction was performed in a high-boiling polar solvent (DMF/DMSO), and I can't get rid of it.

  • Causality: Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are miscible with both water and many organic solvents. During a standard workup, they can partition between layers and act as phase-transfer agents, pulling your desired product back into the aqueous layer, leading to time-consuming multiple washes and back-extractions.[9][10]

  • Troubleshooting Strategy:

    • Optimized Liquid-Liquid Partitioning: A highly efficient method involves a series of extractions designed to systematically wash the polar solvent away.[9] This minimizes product loss and reduces waste. See Protocol 2 for a detailed methodology. The core principle is to use multiple fresh portions of water to wash the organic layer, with each aqueous wash moving sequentially through fresh portions of the organic solvent.[9]

Workflow: Workup for Reactions in Polar Aprotic Solvents

cluster_prep Initial Quench & Dilution cluster_extraction Sequential Extraction Funnels cluster_process Extraction Process quench 1. Quench Reaction (e.g., with water or sat. NH4Cl) dilute 2. Dilute with Large Volume of Water & Extraction Solvent (e.g., Ether) quench->dilute funnel1 Funnel #1: Reaction Mixture + Ether dilute->funnel1 shake1 Shake & Settle #1 funnel1->shake1 combine_org Combine All Organic Layers funnel1->combine_org funnel2 Funnel #2: Fresh Ether shake2 Shake & Settle #2 funnel2->shake2 funnel2->combine_org funnel3 Funnel #3: Fresh Ether funnel3->combine_org transfer_aq1 Transfer Aqueous Layer (contains most of the DMF/DMSO) shake1->transfer_aq1 wash1 Add Fresh Water to #1 shake1->wash1 Organic Layer Remains transfer_aq1->funnel2 shake2->funnel3 Transfer Aqueous Layer wash1->funnel2 Transfer 2nd Aqueous Wash dry_evap Dry (e.g., MgSO4), Filter, and Evaporate combine_org->dry_evap product Crude Product dry_evap->product

Caption: Sequential extraction workflow for removing polar aprotic solvents.

Problem 3: My product oiled out or crashed out of solution too quickly during recrystallization.

  • Causality: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, often due to impurities or a solvent system in which it is too soluble. Rapid "crashing" prevents the formation of a pure crystal lattice and traps impurities.[11]

  • Troubleshooting Strategy:

    • Slow Down Cooling: Do not place the hot solution directly in an ice bath. Allow it to cool slowly to room temperature first, then move it to a refrigerator, and finally to a freezer. Insulating the flask (e.g., with paper towels) can also help.[11]

    • Adjust Solvent System: If the product oils out, it is too soluble. Re-heat the solution and add a small amount of the "insoluble" solvent (the anti-solvent) until the solution becomes slightly cloudy, then add a drop of the "soluble" solvent to clarify it before cooling again.[12] If it crashes out too quickly, you may have used too little solvent. Add a small amount (1-2 mL) of the hot "soluble" solvent and repeat the cooling process.[11]

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Problem 4: My NMR spectrum shows an unexpected carboxylic acid impurity.

  • Causality: This is a classic sign of nitrile hydrolysis.[1][2] This side reaction can be catalyzed by either acid or base used during the reaction or workup. The reaction proceeds first to a primary amide and then to the carboxylic acid.[3][4]

  • Troubleshooting Strategy:

    • Prevention: During the workup, maintain a neutral or near-neutral pH. Use buffered aqueous solutions if necessary. Avoid heating the reaction mixture for extended periods during workup if acid or base is present.

    • Removal: The carboxylic acid impurity can be easily removed with a basic wash. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The acidic impurity will be deprotonated to its carboxylate salt and partition into the aqueous layer. Be sure to then wash the organic layer with brine to remove residual water before drying and evaporating.

Decision Tree: Selecting a Workup Strategy

start Reaction Complete solvent High-Boiling Polar Solvent (DMF, DMSO)? start->solvent product_state Is Product a Solid at Room Temp? solvent->product_state No (e.g., THF, DCM) protocol2 Protocol 2: Sequential Extraction Workup solvent->protocol2 Yes product_sol Is Product Water Soluble? product_state->product_sol No (Liquid/Oil) filtration Direct Filtration & Wash product_state->filtration Yes acid_base Does Product Have Acidic/Basic Handle? product_sol->acid_base No salt_out Salt Out & Extract with Polar Solvent (e.g., 3:1 CHCl3/IPA) product_sol->salt_out Yes protocol1 Protocol 1: Standard Aqueous Workup acid_base->protocol1 No acid_base_ext Acid/Base Extraction acid_base->acid_base_ext Yes chromatography Proceed to Chromatography protocol1->chromatography filtration->chromatography If impure

Caption: Decision-making flowchart for choosing an appropriate workup procedure.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup and Extraction

This protocol is suitable for reactions in common organic solvents like THF, DCM, or EtOAc where the product is not water-soluble.

  • Quench: Cool the reaction mixture in an ice bath. Slowly add a quenching solution (e.g., deionized water, saturated aq. NH₄Cl, or dilute acid/base as appropriate) with vigorous stirring.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible (like THF), dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely. Drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Deionized water (to remove water-soluble salts).

    • Saturated aqueous sodium bicarbonate (if an acidic impurity needs to be removed).

    • Saturated aqueous sodium chloride (brine) to initiate the drying process.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), swirl, and let it stand for 5-10 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[10]

Protocol 2: Workup for Reactions in Polar Aprotic Solvents (DMF/DMSO)

This method is adapted from the University of Rochester's protocol for efficiently removing DMF or DMSO.[9]

  • Setup: Arrange one large and three smaller separatory funnels in a rack.

  • Initial Dilution: Quench the reaction and dilute it with a generous amount of water. Pour the entire mixture into the large funnel (#1). Rinse the reaction flask with an equal volume of an extraction solvent (e.g., diethyl ether or ethyl acetate) and add it to funnel #1.

  • Solvent Distribution: Add a smaller portion of fresh ether to each of the other funnels (#2, #3, #4).

  • First Extraction: Shake funnel #1 and allow the layers to settle. The lower aqueous layer, containing the bulk of the DMF/DMSO, is drained into funnel #2.

  • Sequential Wash:

    • Add a fresh portion of water to funnel #1, shake, and let it settle.

    • Simultaneously, shake funnel #2 and let it settle.

    • Drain the aqueous layer from funnel #1 into funnel #2.

    • Drain the aqueous layer from funnel #2 into funnel #3.

    • Repeat this process, moving the aqueous layer sequentially through all the funnels. Each pass with fresh water removes more of the residual polar solvent from the organic layers.

  • Combine and Dry: After 3-4 washes, combine all the organic layers. Dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

Protocol 3: General Recrystallization Procedure

This protocol provides a systematic approach to purifying a solid crude product.

  • Solvent Selection: Choose a solvent system. An ideal single solvent dissolves the compound when hot but not when cold. A common two-solvent system consists of a "soluble" solvent and an "insoluble" (or "anti-solvent") in which the compound is poorly soluble.[12] (See Table 1).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "soluble" solvent (or the single solvent) and heat the mixture (e.g., on a hot plate) with stirring until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (or if using charcoal to decolorize), perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Two Solvents: To the hot solution, add the "insoluble" solvent dropwise until the solution remains persistently cloudy. Add a few drops of the "soluble" solvent to clarify the solution. Remove from heat and cool slowly.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield. Collect the crystals by suction filtration, washing them with a small amount of ice-cold solvent (the "insoluble" solvent in a two-solvent system).

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Table 1: Common Solvent Systems for Recrystallization [12]

Solvent System (Soluble/Insoluble)Compound Polarity SuitabilityNotes
Ethanol/WaterPolar to moderately polarExcellent for compounds with hydrogen-bonding capabilities.
Acetone/HexanesModerately polarA versatile system for a wide range of compounds.
Ethyl Acetate/HexanesNonpolar to moderately polarA common and effective choice.
Dichloromethane/HexanesNonpolar to moderately polarGood for less polar compounds; DCM is volatile.
Toluene/HexanesNonpolarEffective for aromatic and nonpolar compounds.
References
  • University of Rochester, Department of Chemistry. Extraction Protocol for Polar Solvents. [Link]

  • ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution?[Link]

  • University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Chem Help ASAP. (2021). reaction work-up, liquid-liquid extraction, & product isolation. YouTube. [Link]

  • LCGC International. Liquid-Liquid Extraction of Polar Organic Compounds. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • Merlic Group, UCLA. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Organic Syntheses. Cyanoacetamide. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Google P
  • PubChem, NIH. 2-Cyano-N-methylacetamide. [Link]

  • Google Patents.
  • Chemguide. hydrolysis of nitriles. [Link]

  • BYJU'S. Acidic Hydrolysis of Nitriles. [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • ResearchGate. (2025). 2-Cyanoacetamide | Request PDF. [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]

  • Organic Chemistry Portal. Nitrile to Acid - Common Conditions. [Link]

  • Organic Syntheses. Procedure for 2-Amino-6-methylbenzenethiol. [Link]

  • Google Patents. CN103145585A - Preparation method for 2, 2-dimethyl cyano acetamide.
  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

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Reference Data & Comparative Studies

Validation

2-cyano-N-mesitylacetamide vs. other active methylene compounds in synthesis

An In-Depth Comparative Guide to the Synthesis and Application of 2-Cyano-N-mesitylacetamide versus Traditional Active Methylene Compounds In the landscape of organic synthesis, active methylene compounds are indispensab...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis and Application of 2-Cyano-N-mesitylacetamide versus Traditional Active Methylene Compounds

In the landscape of organic synthesis, active methylene compounds are indispensable building blocks for carbon-carbon bond formation, enabling the construction of a vast array of carbocyclic and heterocyclic structures.[1][2] These compounds, characterized by a methylene group (-CH₂) flanked by two electron-withdrawing groups, exhibit heightened acidity, facilitating their deprotonation and subsequent nucleophilic attack. While classic reagents like malononitrile and ethyl cyanoacetate have long been staples in the synthetic chemist's toolbox, the strategic introduction of sterically demanding substituents can unlock novel reactivity and selectivity. This guide provides a detailed comparison of 2-cyano-N-mesitylacetamide with its more traditional counterparts, offering experimental insights into its unique performance in key synthetic transformations.

Understanding the Players: A Structural and Electronic Overview

The reactivity of an active methylene compound is a delicate balance of the electronic effects of its activating groups and the steric environment around the reactive center.

  • 2-Cyano-N-mesitylacetamide : This compound features a powerful electron-withdrawing cyano group and an N-substituted acetamide. The defining characteristic is the bulky mesityl (2,4,6-trimethylphenyl) group attached to the amide nitrogen. This group imparts significant steric hindrance, which can control reaction pathways, influence product crystallinity, and modulate solubility.

  • Malononitrile : With two cyano groups, malononitrile is one of the most reactive common active methylene compounds.[3] Its high acidity allows for reactions under very mild basic conditions, but it can also be prone to polymerization and undesired side reactions.

  • Ethyl Cyanoacetate : A workhorse in synthesis, it balances the reactivity of a cyano group with a less strongly withdrawing ester group. It is less acidic than malononitrile, offering a more moderate reactivity profile.

  • Diethyl Malonate : Containing two ester groups, it is significantly less acidic than its cyano-substituted analogs. Its carbanion is a softer nucleophile, and it is a cornerstone of the classic malonic ester synthesis for producing carboxylic acids.

Comparative Properties of Key Active Methylene Compounds
CompoundStructureKey FeaturespKa (in DMSO)Steric HindrancePrimary Applications
2-Cyano-N-mesitylacetamide NC-CH₂-C(=O)NH-MesitylHigh steric bulk from the mesityl group; moderate acidity.~13-14 (Est.)HighRegio- and stereoselective synthesis, building blocks for complex heterocycles.
Malononitrile NC-CH₂-CNHigh acidity; two strong electron-withdrawing groups; symmetrical.11.2LowSynthesis of pyridines, pyrazoles, and other nitrogen-rich heterocycles.[3]
Ethyl Cyanoacetate NC-CH₂-COOEtAsymmetrical; moderate acidity; versatile reactivity.13.1LowKnoevenagel condensations, Gewald reactions, synthesis of coumarins and pyridones.
Diethyl Malonate EtOOC-CH₂-COOEtLower acidity; soft nucleophile; symmetrical.16.4LowMalonic ester synthesis, synthesis of barbiturates and other heterocycles.

Synthesis of 2-Cyano-N-mesitylacetamide

The preparation of N-substituted cyanoacetamides is typically straightforward, involving the amidation of an alkyl cyanoacetate. The bulky mesitylamine requires slightly more forcing conditions than a less hindered amine to ensure efficient reaction.

Experimental Protocol: Synthesis of 2-Cyano-N-mesitylacetamide

Diagram: Synthesis Workflow

reagents Ethyl Cyanoacetate + Mesitylamine reaction Heat / Reflux (e.g., Toluene) reagents->reaction 1. Mix workup Cool & Precipitate reaction->workup 2. React purification Recrystallization (e.g., Ethanol) workup->purification 3. Isolate Crude product 2-Cyano-N-mesitylacetamide purification->product 4. Purify

Caption: Workflow for the synthesis of 2-cyano-N-mesitylacetamide.

  • Materials :

    • Ethyl cyanoacetate (1.0 eq)

    • Mesitylamine (2,4,6-trimethylaniline) (1.1 eq)

    • Toluene or Xylene (as solvent)

    • Ethanol (for recrystallization)

  • Procedure :

    • To a round-bottom flask equipped with a reflux condenser, add ethyl cyanoacetate, mesitylamine, and toluene.

    • Heat the mixture to reflux (approx. 110-140 °C depending on the solvent) for 12-24 hours. The progress can be monitored by TLC, observing the consumption of the starting materials.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude solid residue is then purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.

  • Rationale : The reaction is a nucleophilic acyl substitution where the amino group of mesitylamine attacks the ester carbonyl of ethyl cyanoacetate, leading to the elimination of ethanol. Heating is required to overcome the activation energy, which is slightly elevated due to the steric bulk of the mesitylamine nucleophile.

Performance in Key Synthetic Transformations

The true utility of a building block is demonstrated in its performance in widely used chemical reactions. Here, we compare 2-cyano-N-mesitylacetamide against its peers in three cornerstone transformations.

A. The Knoevenagel Condensation

This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form a new C=C bond.[4]

Diagram: General Knoevenagel Condensation Mechanism

cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration Active Methylene Active Methylene Carbanion Carbanion Active Methylene->Carbanion + Base - H-Base⁺ Aldehyde/Ketone Aldehyde/Ketone Carbanion->Aldehyde/Ketone Alkoxide Intermediate Alkoxide Intermediate Aldehyde/Ketone->Alkoxide Intermediate Final Product Final Product Alkoxide Intermediate->Final Product - H₂O

Caption: The three key stages of the Knoevenagel condensation.

Comparative Analysis : In a typical Knoevenagel condensation with an aromatic aldehyde (e.g., benzaldehyde), all listed active methylene compounds perform well. However, the nature of the product and the reaction kinetics differ.

  • Malononitrile and Ethyl Cyanoacetate : These react rapidly under mild conditions (e.g., piperidine catalysis in ethanol) to give high yields of the corresponding benzylidene derivatives.[5] The low steric hindrance allows for easy approach to the carbonyl carbon.

  • 2-Cyano-N-mesitylacetamide : The reaction rate may be slightly slower due to the steric shielding of the nucleophilic carbanion by the bulky mesityl group. This can be advantageous, as it often leads to cleaner reactions with fewer side products. The bulky group can also influence the stereochemistry (E/Z ratio) of the resulting alkene, sometimes favoring the formation of a single isomer.

Comparative Experimental Data: Knoevenagel Condensation with 4-Chlorobenzaldehyde

Active Methylene CompoundBase / SolventTime (h)Yield (%)Reference
MalononitrilePiperidine / EtOH195[6]
Ethyl CyanoacetatePiperidine / EtOH292[5]
2-Cyano-N-mesitylacetamide Piperidine / EtOH488Hypothetical/Typical*

*Yields for 2-cyano-N-mesitylacetamide are representative based on reactions with similar N-substituted cyanoacetamides and reflect potentially slower kinetics due to steric effects.

B. The Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multi-component method for synthesizing polysubstituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[7][8][9]

Comparative Analysis : The choice of the nitrile component directly dictates the substituent at the 3-position of the resulting thiophene ring.

  • Malononitrile : Yields a 2-amino-3-cyanothiophene. The cyano group is a versatile handle for further transformations.

  • Ethyl Cyanoacetate : Produces a 2-amino-3-ethoxycarbonylthiophene, where the ester can be hydrolyzed, reduced, or converted to an amide.

  • 2-Cyano-N-mesitylacetamide : This is where its unique value becomes apparent. It directly installs a bulky N-mesitylcarboxamide group at the 3-position. This is a significant advantage for applications in medicinal chemistry, where such bulky groups can be used to probe steric pockets in enzyme active sites or to improve pharmacokinetic properties.

Diagram: Comparative Gewald Reaction Products

cluster_0 Starting Nitrile cluster_1 3-Substituent on Thiophene Product start Cyclohexanone + Sulfur + Base m1 Malononitrile m2 Ethyl Cyanoacetate m3 2-Cyano-N-mesitylacetamide p1 -CN m1->p1 yields p2 -COOEt m2->p2 yields p3 -C(=O)NH-Mesityl m3->p3 yields

Caption: The starting nitrile dictates the 3-substituent in the Gewald reaction.

Experimental Protocol: Gewald Synthesis with 2-Cyano-N-mesitylacetamide
  • Materials :

    • Cyclohexanone (1.0 eq)

    • 2-Cyano-N-mesitylacetamide (1.0 eq)

    • Elemental Sulfur (1.1 eq)

    • Morpholine or Diethylamine (catalytic, ~0.2 eq)

    • Ethanol

  • Procedure :

    • In a round-bottom flask, combine cyclohexanone, 2-cyano-N-mesitylacetamide, elemental sulfur, and ethanol.

    • Add the basic catalyst (e.g., morpholine) dropwise with stirring.

    • Gently heat the mixture to 50-60 °C and stir for 2-3 hours. The reaction is often accompanied by the evolution of H₂S (perform in a fume hood).

    • Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath.

    • The solid product that precipitates is collected by vacuum filtration, washed with cold ethanol, and dried.

  • Rationale : The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the thiophene.[7] The use of 2-cyano-N-mesitylacetamide directly constructs a complex amide-functionalized thiophene in a single, atom-economical step.[10][11]

C. Synthesis of Pyridine and Pyridone Derivatives

Active methylene compounds are crucial for constructing the pyridine ring, a privileged scaffold in pharmaceuticals. While the classic Hantzsch synthesis uses β-ketoesters,[12][13] cyano-activated methylene compounds are used to synthesize highly functionalized 3-cyano-2-pyridones.

Comparative Analysis : The reaction of an α,β-unsaturated carbonyl compound (formed in situ from a Knoevenagel condensation) with a cyano-activated methylene compound leads to a Michael addition, followed by cyclization and tautomerization/oxidation to yield the pyridone.

  • Malononitrile : Often used in combination with another active methylene compound or a β-keto compound to build the pyridine ring, typically yielding products with amino and cyano substituents.

  • Cyanoacetamide : A common precursor for 3-cyano-2-pyridones.[14]

  • 2-Cyano-N-mesitylacetamide : Its use in such syntheses results in an N-substituted pyridone where the mesityl group is attached to the pyridone nitrogen. This prevents N-H related reactivity (e.g., hydrogen bonding, deprotonation) and introduces a fixed, sterically demanding group, which can be critical for biological activity.

Conclusion: Choosing the Right Tool for the Job

While malononitrile and ethyl cyanoacetate remain powerful and versatile reagents for general synthesis, 2-cyano-N-mesitylacetamide emerges as a specialized tool for situations demanding steric control and the direct installation of complex functionality.

  • Choose traditional active methylene compounds (Malononitrile, Ethyl Cyanoacetate) for high-yield, rapid synthesis of standard scaffolds where steric factors are not a primary concern.

  • Choose 2-Cyano-N-mesitylacetamide when the goal is to:

    • Influence regioselectivity or stereoselectivity through steric hindrance.

    • Improve the crystallinity or modify the solubility of products.

    • Directly synthesize complex heterocyclic amides for applications in medicinal chemistry and materials science, saving synthetic steps.

The judicious selection of the active methylene component, based on a clear understanding of its inherent electronic and steric properties, is paramount to achieving the desired synthetic outcome with efficiency and elegance.

References

  • ResearchGate. (2025). The Aldol Reactions of Active Methylene Compounds.
  • Hantzsch pyridine synthesis. Wikipedia.
  • Scribd. Active Methylene Compounds and Named Reactions-1. Available at: [Link]

  • Purkh. (2020). Utilities of Active Methylene Compounds and Heterocycles Bearing Active Methyl or having an Active Methine in the Formation of Nitrogenous Heterocycles Having oxygen or sulfur atom. To Chemistry Journal, 7. Available at: [Link]

  • NIH. (1999). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. PMC. Available at: [Link]

  • eGyanKosh. ACTIVE METHYLENE COMPOUNDS. Available at: [Link]

  • Gewald reaction. Wikipedia. Available at: [Link]

  • Scribd. Hantzsch Pyridine Synthesis | PDF. Available at: [Link]

  • ResearchGate. Hantzsch pyridine synthesis | Request PDF. Available at: [Link]

  • Organic Chemistry Portal. Gewald Reaction. Available at: [Link]

  • Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]

  • ResearchGate. Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The.... Available at: [Link]

  • ResearchGate. (2014). 2‐Cyanoacetamide in the Synthesis of Heterocyclic Compounds: Synthesis of New Polysubstituted Pyrazole, Pyridine and Pyrimidine Derivatives. Available at: [Link]

  • ResearchGate. Knoevenagel condensation reaction of 2-cyano-N-(thiazol-2-yl)acetamide.... Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Available at: [Link]

  • Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2022). (PDF) Synthesis, and Synthetic Applications of Cyanoacetamides. Available at: [Link]

  • NIH. (2021). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. PMC. Available at: [Link]

  • Der Pharma Chemica. (2013). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available at: [Link]

  • ResearchGate. (2020). Synthesis, and synthetic applications of cyanoacetamides. Available at: [Link]

  • TÜBİTAK Academic Journals. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Available at: [Link]

  • ResearchGate. (2014). Reaction of Malononitrile and Ethyl Cyanoacetate: a Novel Synthesis of Polyfunctional Pyridine Derivatives. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (2000). Kinetics and mechanism of the condensation reaction of symmetrical and unsymmetrical 1,3-diketones with cyanoacetamide in the synthesis of 4,6-disubstituted-3-cyano-2-pyridones. Available at: [Link]

  • ResearchGate. Synthesis of cyanoacetamide derivatives 2aed | Download Table. Available at: [Link]

  • NIH. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. Available at: [Link]

  • ResearchGate. (2015). (PDF) The Chemistry of Malononitrile and its derivatives. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Catalysts in Friedländer Quinoline Synthesis: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Relevance of the Friedländer Synthesis First reported in 1882 by Paul Friedländer, the acid- or base-catalyzed condensation of a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Friedländer Synthesis

First reported in 1882 by Paul Friedländer, the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group remains a cornerstone of heterocyclic chemistry for the synthesis of quinolines.[1][2] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The continuous evolution of the Friedländer synthesis, particularly through the development of novel catalytic systems, has enhanced its efficiency, scope, and environmental compatibility. This guide provides a comparative analysis of various catalytic approaches to the Friedländer quinoline synthesis, offering experimental data and mechanistic insights to aid researchers in selecting the optimal catalyst for their specific needs.

The Mechanistic Crossroads: Acid- and Base-Catalyzed Pathways

The Friedländer synthesis can proceed through two primary mechanistic pathways, largely dictated by the nature of the catalyst.[1][2]

  • The Aldol-Condensation Pathway: This route, often favored under basic conditions, begins with an aldol condensation between the two carbonyl-containing starting materials. The resulting α,β-unsaturated aldehyde or ketone then undergoes a Michael-type addition of the amino group, followed by cyclization and dehydration to yield the quinoline product.

  • The Schiff Base Pathway: Under acidic conditions, the reaction often initiates with the formation of a Schiff base (imine) between the 2-aminoaryl aldehyde or ketone and the other carbonyl component. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final quinoline.

The choice of catalyst not only influences the predominant mechanistic pathway but also significantly impacts reaction rates, yields, and, in the case of unsymmetrical ketones, regioselectivity.

Friedlander_Mechanism cluster_aldol Aldol-Condensation Pathway (Base-Catalyzed) cluster_schiff Schiff Base Pathway (Acid-Catalyzed) A1 2-Aminoaryl Ketone + α-Methylene Ketone A2 Aldol Adduct A1->A2 Aldol Condensation A3 α,β-Unsaturated Ketone A2->A3 Dehydration A4 Cyclized Intermediate A3->A4 Intramolecular Michael Addition Q Quinoline Product A4->Q Dehydration S1 2-Aminoaryl Ketone + α-Methylene Ketone S2 Schiff Base (Imine) S1->S2 Imine Formation S3 Cyclized Intermediate S2->S3 Intramolecular Aldol-type Reaction S3->Q Dehydration

Figure 1: A simplified diagram illustrating the two primary mechanistic pathways in the Friedländer quinoline synthesis.

A Comparative Analysis of Catalytic Systems

The ideal catalyst for a Friedländer synthesis should offer high yields, short reaction times, mild reaction conditions, and, for industrial applications, reusability and cost-effectiveness. Here, we compare the performance of several major classes of catalysts.

Classical Brønsted and Lewis Acids: The Workhorses of Synthesis

Traditional acid catalysts, including Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid, and Lewis acids such as zinc chloride and aluminum chloride, have been widely employed in the Friedländer synthesis.[1] They are generally effective and readily available.

Performance Insights:

  • Brønsted Acids (e.g., p-TsOH): These are often used in stoichiometric amounts or as catalysts under thermal conditions. While effective, they can require high temperatures and long reaction times. Solvent-free conditions, sometimes with microwave irradiation, have been shown to improve their efficiency.

  • Lewis Acids (e.g., In(OTf)₃, Sc(OTf)₃): Lewis acids can be highly effective, even in catalytic amounts, by activating the carbonyl group towards nucleophilic attack. Some metal triflates have demonstrated excellent yields under mild conditions.[3] However, many traditional Lewis acids are sensitive to moisture and can be difficult to handle. The use of stoichiometric amounts can also lead to significant waste streams.

Table 1: Performance of Selected Acid Catalysts

CatalystCatalyst LoadingTemperature (°C)Reaction TimeYield (%)SolventReference
p-TsOHCatalytic100-1201-5 h85-95Solvent-free[4]
In(OTf)₃5 mol%800.5-2 h75-92Solvent-free[3]
Sc(OTf)₃CatalyticRT1-3 h88-96Water[5]
Gd(OTf)₃Catalytic6015 min>90[Bmim][PF6][6]
Heterogeneous Catalysts: The Rise of Reusability and Green Chemistry

To address the separation and recycling challenges associated with homogeneous catalysts, a variety of heterogeneous systems have been developed. These include polymer-supported catalysts and inorganic solid acids.

Performance Insights:

  • Polymer-Supported Catalysts (e.g., Amberlyst-15): These sulfonic acid-functionalized polystyrene resins offer the advantages of easy separation by filtration and potential for reuse.[7][8] Their catalytic activity can be comparable to their homogeneous counterparts, although mass transfer limitations can sometimes necessitate longer reaction times or higher temperatures.

  • Inorganic Solid Acids (e.g., Zeolites, Silica-Supported Acids): Materials like zeolites and silica-supported sulfuric or phosphoric acid provide a high surface area and tunable acidity. They are robust, thermally stable, and easily separable, making them attractive for industrial applications.

Heterogeneous_Catalysis_Workflow Reactants Reactants + Heterogeneous Catalyst Reaction Reaction Vessel (Heating/Stirring) Reactants->Reaction Filtration Filtration Reaction->Filtration Product Product in Solution Filtration->Product Catalyst Recovered Catalyst Filtration->Catalyst Evaporation Solvent Evaporation Product->Evaporation Reuse Catalyst Reuse Catalyst->Reuse Purified_Product Purified Product Evaporation->Purified_Product

Figure 2: A generalized workflow for a reaction using a recoverable heterogeneous catalyst.

Nanocatalysts: The Frontier of Efficiency and Mild Conditions

Nanoparticles, owing to their high surface-area-to-volume ratio and unique electronic properties, have emerged as highly efficient catalysts for the Friedländer synthesis.[9] This class includes metal oxides and functionalized magnetic nanoparticles.

Performance Insights:

  • Metal Oxide Nanoparticles (e.g., CuO, ZnO, Fe₃O₄): These materials can act as recyclable Lewis acid catalysts, often under solvent-free conditions. Their high surface area provides a greater number of active sites, leading to enhanced reaction rates.

  • Functionalized Magnetic Nanoparticles (e.g., Fe₃O₄@SiO₂-SO₃H): The magnetic core of these catalysts allows for their facile separation from the reaction mixture using an external magnet.[10][11] The functionalized silica shell can be tailored to provide either acidic or basic catalytic sites, offering versatility. These catalysts often exhibit excellent reusability with minimal loss of activity.

Table 2: Performance of Selected Heterogeneous and Nanocatalysts

CatalystCatalyst LoadingTemperature (°C)Reaction TimeYield (%)SolventReusabilityReference
Amberlyst-15-Reflux-GoodEthanol3 cycles[7]
Fe₃O₄@SiO₂/ZnCl₂-10015-45 min85-96Solvent-freeSeveral times[12]
CuO NPs5 mol%6030-60 min88-95Solvent-free-[9]
Fe₃O₄@SiO₂-SO₃H-12010-30 min90-98Solvent-free5 cycles[10]

Experimental Protocols: A Practical Guide

To provide a tangible comparison, the following are representative, step-by-step protocols for the Friedländer synthesis using catalysts from different classes.

Protocol 1: p-Toluenesulfonic Acid (Brønsted Acid) Catalyzed Synthesis

This protocol is a generalized procedure based on methodologies reported for p-TsOH-catalyzed Friedländer reactions.[4]

Materials:

  • 2-Aminoaryl ketone (1 mmol)

  • α-Methylene carbonyl compound (1.2 mmol)

  • p-Toluenesulfonic acid monohydrate (0.2 mmol)

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and p-toluenesulfonic acid.

  • Heat the mixture at 100-120 °C under solvent-free conditions with stirring for the required time (typically 1-5 hours).

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Indium(III) Triflate (Lewis Acid) Catalyzed Synthesis

This protocol is a generalized procedure based on methodologies reported for In(OTf)₃-catalyzed Friedländer reactions.[3]

Materials:

  • 2-Aminoaryl ketone (1 mmol)

  • α-Methylene carbonyl compound (1.2 mmol)

  • Indium(III) triflate (In(OTf)₃) (0.05 mmol, 5 mol%)

Procedure:

  • To a mixture of the 2-aminoaryl ketone and the α-methylene carbonyl compound in a round-bottom flask, add In(OTf)₃.

  • Stir the reaction mixture at 80 °C under solvent-free conditions for the specified duration (typically 0.5-2 hours).

  • Monitor the reaction progress using TLC.

  • After completion, cool the mixture and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Magnetically Recoverable Nanocatalyst (Fe₃O₄@SiO₂-SO₃H) Catalyzed Synthesis

This protocol is a generalized procedure based on methodologies reported for syntheses using functionalized magnetic nanocatalysts.[10]

Materials:

  • 2-Aminoaryl ketone (1 mmol)

  • α-Methylene carbonyl compound (1.2 mmol)

  • Fe₃O₄@SiO₂-SO₃H nanocatalyst (e.g., 20 mg)

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the Fe₃O₄@SiO₂-SO₃H nanocatalyst.

  • Heat the mixture at 120 °C under solvent-free conditions with stirring for the required time (typically 10-30 minutes).

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture and add ethanol to dissolve the product.

  • Place a strong magnet against the side of the flask to immobilize the nanocatalyst.

  • Decant the ethanolic solution containing the product.

  • Wash the catalyst with ethanol and decant the washings.

  • Combine the ethanolic solution and washings, and remove the solvent under reduced pressure.

  • The crude product can be further purified if necessary. The recovered catalyst can be washed with an appropriate solvent, dried, and reused.

Mechanistic Deep Dive: Visualizing Catalytic Cycles

Understanding the catalytic cycle provides valuable insights into the role of the catalyst and can aid in optimizing reaction conditions.

Lewis Acid Catalysis

In a Lewis acid-catalyzed Friedländer synthesis, the catalyst coordinates to the carbonyl oxygen of the α-methylene ketone, enhancing its electrophilicity and promoting the enolization required for the initial condensation with the 2-aminoaryl ketone.

Lewis_Acid_Cycle Catalyst Lewis Acid (LA) Activated_S2 Activated Ketone-LA Complex Catalyst->Activated_S2 + Substrate 2 Substrate1 2-Aminoaryl Ketone Intermediate1 Schiff Base Intermediate Substrate1->Intermediate1 + Activated S2 Substrate2 α-Methylene Ketone Activated_S2->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Quinoline Intermediate2->Product Dehydration - H₂O Product->Catalyst Catalyst Regeneration

Figure 3: A simplified catalytic cycle for a Lewis acid-catalyzed Friedländer synthesis.

Nanocatalyst Surface Catalysis

For a solid-supported acid nanocatalyst like Fe₃O₄@SiO₂-SO₃H, the reaction is believed to occur on the surface. The sulfonic acid groups protonate the carbonyl oxygen of the α-methylene ketone, activating it for nucleophilic attack by the amino group of the 2-aminoaryl ketone. The high local concentration of acid sites on the nanoparticle surface can lead to a significant rate enhancement.

Nanocatalyst_Surface cluster_surface Nanoparticle Surface AcidSite SO₃H Group ActivatedComplex Adsorbed & Activated Reactants AcidSite->ActivatedComplex Protonation Reactant1 2-Aminoaryl Ketone Reactant1->ActivatedComplex Adsorption Reactant2 α-Methylene Ketone Reactant2->ActivatedComplex Product Quinoline Product ActivatedComplex->Product Surface Reaction & Cyclization Desorption Product Desorbs Product->Desorption Desorption

Figure 4: A conceptual representation of a surface-catalyzed Friedländer reaction on an acid-functionalized nanoparticle.

Conclusion: Selecting the Right Tool for the Job

The Friedländer quinoline synthesis is a versatile and powerful tool, and the choice of catalyst is paramount to its success.

  • For rapid, small-scale synthesis and methods development, modern Lewis acids like metal triflates can offer excellent yields under mild conditions.

  • For large-scale synthesis and applications where catalyst cost and reusability are critical, heterogeneous catalysts such as Amberlyst-15 or silica-supported acids are attractive options.

  • For achieving high efficiency under green conditions, nanocatalysts, particularly magnetically separable ones, represent the cutting edge, combining high activity with ease of recovery and reuse.

By understanding the comparative advantages and mechanistic nuances of each catalyst class, researchers can make informed decisions to optimize their synthetic strategies for producing valuable quinoline derivatives.

References

  • Comparison of efficiency of various catalysts in the Fried- lander annulation of quinoline synthesis. ResearchGate. [Link]

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. [Link]

  • p-TOLUENESULFONIC ANHYDRIDE. Organic Syntheses. [Link]

  • ChemInform Abstract: An Alternative Quinoline Synthesis by via Friedlaender Reaction Catalyzed by Yb(OTf)3. ResearchGate. [Link]

  • Preparation of p-toluenesulfonic acid. Robert-Bosch-Schule Ulm. [Link]

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  • Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. Journal of Chemical Sciences. [Link]

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  • Advances in polymer based Friedlander quinoline synthesis. Semantic Scholar. [Link]

  • Amberlyst-15: an efficient and reusable catalyst for the Friedel–Crafts reactions of activated arenes and heteroarenes with α-amido sulfones. ResearchGate. [Link]

  • ZnCl2 supported on Fe3O4@SiO2 core–shell nanocatalyst for the synthesis of quinolines via Friedländer synthesis under. Sci-Hub. [Link]

  • Advances in polymer based Friedlander quinoline synthesis. ResearchGate. [Link]

  • Fe3O4@SiO2-Ag Nanocatalyst: a Recyclable Catalyst for the Synthesis of New Derivatives. Nanomaterials Chemistry. [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. PMC. [Link]

  • ZnCl 2 supported on Fe 3 O 4 @SiO 2 core-shell nanocatalyst for the synthesis of quinolines via Friedländer synthesis under solvent-free condition: Synthesis of quinolines by Fe3O4@SiO2/ZnCl2. ResearchGate. [Link]

  • p-Toluenesulfonic acid-catalyzed synthesis of polysubstituted quinolines via Friedländer reaction under ball-milling conditions at room temperature and theoretical study on the mechanism using a density functional theory method. ResearchGate. [Link]

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  • CuO Nanoparticles as an Efficient and Reusable Catalyst for the One-pot Friedlander Quinoline Synthesis. ResearchGate. [Link]

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  • Fe3O4@SiO2@Mel-Rh-Cu: A High-Performance, Green Catalyst for Efficient Xanthene Synthesis and Its Application for Magnetic Solid Phase Extraction of Diazinon Followed by Its Determination through HPLC-UV. Chemical Methodologies. [Link]

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Validation

A Senior Application Scientist's Guide to Structural Validation of 2-cyano-N-mesitylacetamide

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unequivocal structural validation of newly synthesized small molecules is a corner...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unequivocal structural validation of newly synthesized small molecules is a cornerstone of scientific rigor and regulatory compliance. The biological activity of a compound is intrinsically linked to its three-dimensional structure; therefore, any ambiguity can lead to misinterpretation of results and costly delays in the drug discovery pipeline. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques for the structural elucidation of 2-cyano-N-mesitylacetamide, a compound representative of a class of molecules with significant potential in medicinal chemistry.

This document moves beyond a simple recitation of methods. As a senior application scientist, my objective is to provide a narrative grounded in practical experience, explaining not just how to perform the analysis, but why specific techniques are chosen, how they complement one another, and how to interpret the resulting data with confidence. Every step is designed to be a self-validating system, ensuring the integrity of your results.

The Strategic Importance of Orthogonal Spectroscopic Analysis

No single analytical technique is sufficient to definitively prove the structure of a novel compound. A robust structural validation strategy relies on the application of orthogonal methods—techniques that probe different physical properties of the molecule. For 2-cyano-N-mesitylacetamide, the combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provides a comprehensive and interlocking dataset that confirms molecular formula, functional groups, and atomic connectivity.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of individual atoms. For 2-cyano-N-mesitylacetamide, both ¹H and ¹³C NMR are indispensable.

Causality Behind Experimental Choices in NMR

The choice of solvent is critical. A deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is used because deuterium (²H) resonates at a much different frequency than protons (¹H), rendering the solvent invisible in the ¹H NMR spectrum.[2] The small residual proton signals from the solvent can also serve as a convenient internal reference. The concentration of the sample is also a key parameter; typically 5-25 mg of the compound in 0.6 mL of solvent is sufficient for ¹H NMR, while a higher concentration (50-100 mg) may be needed for the less sensitive ¹³C nucleus.[3]

Predicted ¹H NMR Spectrum of 2-cyano-N-mesitylacetamide

Based on known chemical shift values for similar structures, the following proton signals are expected:

  • Amide N-H: A broad singlet, typically in the range of δ 7.5-9.5 ppm. The exact shift is sensitive to concentration and solvent.

  • Aromatic C-H (Mesityl): A singlet at approximately δ 6.8-7.0 ppm, integrating to 2 protons. The high symmetry of the mesityl group makes these two protons chemically equivalent.

  • Methylene (-CH₂-): A singlet around δ 3.6-4.0 ppm, integrating to 2 protons. This signal corresponds to the methylene group between the cyano and carbonyl groups.

  • Methyl (-CH₃) (Mesityl): Two singlets. One integrating to 6 protons (the two ortho methyl groups) around δ 2.2-2.3 ppm, and one integrating to 3 protons (the para methyl group) at a slightly different chemical shift in the same region.

Predicted ¹³C NMR Spectrum of 2-cyano-N-mesitylacetamide

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments:

  • Carbonyl (C=O): In the range of δ 160-170 ppm.

  • Aromatic Carbons (Mesityl): Typically four signals between δ 125-140 ppm.

  • Nitrile (C≡N): A characteristically sharp signal around δ 115-120 ppm.[4]

  • Methylene (-CH₂-): In the δ 25-35 ppm range.

  • Methyl Carbons (Mesityl): Signals for the ortho and para methyl groups will appear in the upfield region, around δ 18-22 ppm.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of specific functional groups.[5] It is an essential first-pass analysis to confirm that the key chemical transformations have occurred during the synthesis.

Causality Behind Experimental Choices in FT-IR

For a solid sample like 2-cyano-N-mesitylacetamide, the KBr pellet method is a common and reliable sample preparation technique.[6] A small amount of the finely ground sample is mixed with dry potassium bromide powder and pressed into a transparent pellet. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).[7] Alternatively, the Attenuated Total Reflectance (ATR) method allows for direct analysis of the solid powder with minimal sample preparation.[8]

Key Diagnostic Peaks for 2-cyano-N-mesitylacetamide

The FT-IR spectrum will provide a unique "fingerprint" for the molecule, with several key absorption bands confirming its structure:

  • N-H Stretch: A sharp to moderately broad peak in the region of 3300-3500 cm⁻¹, characteristic of a secondary amide.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

  • C≡N Stretch (Nitrile): An intense and sharp absorption in the 2240-2260 cm⁻¹ region.[2] This is a highly diagnostic peak.

  • C=O Stretch (Amide I band): A very strong and sharp absorption between 1640-1670 cm⁻¹.[4]

  • N-H Bend (Amide II band): A strong peak in the 1510-1570 cm⁻¹ range.

  • Aromatic C=C Stretches: Medium intensity peaks around 1600 and 1475 cm⁻¹.

III. High-Resolution Mass Spectrometry (HRMS): Unambiguous Molecular Formula Determination

While NMR and IR spectroscopy define the molecular structure and functional groups, HRMS provides the exact molecular weight and, consequently, the elemental composition.[9] This is a critical piece of data for confirming the identity of a new compound.

Causality Behind Experimental Choices in HRMS

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 2-cyano-N-mesitylacetamide, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[10] The sample must be dissolved in a high-purity solvent such as methanol or acetonitrile. The high resolving power of a time-of-flight (TOF) or Orbitrap mass analyzer allows for the determination of the mass-to-charge ratio (m/z) to several decimal places, which is crucial for calculating the molecular formula.[9]

For 2-cyano-N-mesitylacetamide (C₁₂H₁₄N₂O), the expected exact mass of the neutral molecule is 202.1106 Da. The protonated molecule [M+H]⁺ would have an exact mass of 203.1184 Da. An HRMS measurement within 5 ppm of this value provides strong evidence for the proposed molecular formula.

Fragmentation Analysis

While ESI is a soft ionization method, some fragmentation can occur. A study on N-monosubstituted cyanoacetamides suggests that common fragmentation pathways involve the fission of the carbon-carbon bonds adjacent to the carbonyl group or the nitrogen atom.[11] This can provide further structural confirmation. For 2-cyano-N-mesitylacetamide, potential fragmentation could involve the loss of the mesityl group or cleavage of the amide bond.

Comparative Analysis of Spectroscopic Techniques

Technique Information Provided Strengths Limitations Role in Validation
¹H & ¹³C NMR Detailed carbon-hydrogen framework, connectivity, stereochemistry.[1]Unparalleled structural detail.Requires soluble sample, relatively large sample amount for ¹³C, can be complex to interpret.Primary Structure Elucidation: Provides the definitive molecular blueprint.
FT-IR Presence/absence of key functional groups.[5]Rapid, non-destructive, small sample amount needed, works on solids and liquids.Provides limited information on the overall molecular skeleton.Functional Group Confirmation: Quickly verifies the success of chemical reactions.
HRMS Exact molecular weight and elemental composition.[9]Extremely sensitive, provides unambiguous molecular formula.Provides little to no information on connectivity or stereochemistry.Molecular Formula Confirmation: Essential for verifying the elemental makeup of the compound.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh 10-20 mg of 2-cyano-N-mesitylacetamide into a clean, dry vial.[12]

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.

    • Gently agitate the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup & Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) will be necessary.

    • Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction. Calibrate the spectrum using the TMS signal at 0.00 ppm.

Protocol 2: FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Place approximately 1-2 mg of 2-cyano-N-mesitylacetamide and 100-200 mg of dry, spectroscopic grade KBr powder into an agate mortar.[6]

    • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the mixture to a pellet-forming die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • The final spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a stock solution of 2-cyano-N-mesitylacetamide at a concentration of 1 mg/mL in HPLC-grade methanol or acetonitrile.

    • Create a dilute working solution (e.g., 10 µg/mL) by diluting the stock solution with the same solvent. The solvent should be pre-mixed with 0.1% formic acid to promote protonation for positive ion mode analysis.[13]

    • Ensure the final solution is free of any particulate matter.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

    • Utilize an internal or external calibrant to ensure high mass accuracy (typically <5 ppm).

    • Analyze the resulting spectrum for the [M+H]⁺ ion and compare the measured exact mass to the theoretical exact mass.

Visualization of the Validation Workflow

The following diagram illustrates the integrated workflow for the comprehensive structural validation of 2-cyano-N-mesitylacetamide.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Final Validation Synth Synthesized Product: 2-cyano-N-mesitylacetamide NMR NMR Spectroscopy (¹H & ¹³C) Synth->NMR Sample FTIR FT-IR Spectroscopy Synth->FTIR Sample HRMS HRMS Synth->HRMS Sample NMR_data Connectivity & C-H Framework NMR->NMR_data Provides FTIR_data Functional Groups (C≡N, C=O, N-H) FTIR->FTIR_data Provides HRMS_data Molecular Formula (C₁₂H₁₄N₂O) HRMS->HRMS_data Provides Validation Structurally Validated Compound NMR_data->Validation Orthogonal Confirmation FTIR_data->Validation Orthogonal Confirmation HRMS_data->Validation Orthogonal Confirmation

Sources

Comparative

A Senior Application Scientist's Guide to Quinoline Synthesis: Comparing Yields of Classic and Modern Methods

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of pharmaceuticals, agroc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of pharmaceuticals, agrochemicals, and functional materials. The efficient synthesis of substituted quinolines is, therefore, a critical endeavor in both academic and industrial research. This guide provides an in-depth comparison of the yields of various quinoline synthesis methods, from the foundational classical reactions to contemporary transition-metal-catalyzed approaches. We will delve into the mechanistic underpinnings of each method, providing a rationale for the observed yields and offering practical, field-proven insights to guide your synthetic strategy.

The Enduring Relevance of Classical Quinoline Syntheses

For over a century, a set of named reactions has formed the bedrock of quinoline synthesis. These methods, while sometimes requiring harsh conditions, are still widely employed due to their use of readily available starting materials and their ability to generate a diverse range of quinoline derivatives.

The Skraup Synthesis: A Classic Route to Unsubstituted and Substituted Quinolines

The Skraup synthesis is a powerful method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[1] The reaction is notoriously exothermic and requires careful control.[1]

Mechanism and Rationale for Yield:

The reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. The aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and dehydration to form a 1,2-dihydroquinoline. The final step is the oxidation of the dihydroquinoline to the aromatic quinoline. The choice of oxidizing agent and the presence of moderators can significantly impact the yield and safety of the reaction.[1] For instance, using arsenic acid as the oxidizing agent can result in a less violent reaction.[2]

Experimental Protocol: Synthesis of Quinoline from Aniline (Skraup Synthesis)

  • Materials: Aniline, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate heptahydrate, sodium hydroxide, diethyl ether.

  • Procedure:

    • In a fume hood, combine aniline (0.25 mol), glycerol (0.7 mol), and nitrobenzene (0.2 mol) in a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

    • Add ferrous sulfate heptahydrate (5 g) as a moderator.

    • Slowly and with vigorous stirring, add concentrated sulfuric acid (100 mL). The mixture will become hot.

    • Heat the mixture to initiate the reaction, which will become vigorous. Control the reaction by intermittent cooling if necessary.

    • After the initial vigorous reaction subsides, heat the mixture under reflux for 3 hours.

    • Allow the mixture to cool and then dilute with water.

    • Make the solution alkaline with a concentrated sodium hydroxide solution.

    • Perform steam distillation to isolate the quinoline and unreacted nitrobenzene.

    • Separate the organic layer and wash it with dilute hydrochloric acid to extract the quinoline as its salt.

    • Treat the acidic solution with a concentrated sodium hydroxide solution to liberate the quinoline.

    • Extract the quinoline with diethyl ether, dry the ethereal solution over anhydrous sodium sulfate, and remove the ether by distillation.

    • Purify the crude quinoline by distillation.

The Doebner-von Miller Reaction: A Versatile Approach to Substituted Quinolines

The Doebner-von Miller reaction is a highly adaptable method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[3] This reaction can be catalyzed by both Brønsted and Lewis acids.[3]

Mechanism and Rationale for Yield:

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate. A widely accepted pathway involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by a series of steps including cyclization, dehydration, and oxidation to yield the final quinoline product. A proposed fragmentation-recombination mechanism can also explain the formation of certain products.[3] The yield is highly dependent on the substrates, catalyst, and reaction conditions, with tar formation being a common side reaction due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[4]

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine) (Doebner-von Miller Reaction)

  • Materials: Aniline, crotonaldehyde, concentrated hydrochloric acid, zinc chloride, sodium hydroxide, diethyl ether.

  • Procedure:

    • In a round-bottom flask, dissolve aniline (0.5 mol) in concentrated hydrochloric acid (100 mL) and water (200 mL).

    • Add zinc chloride (0.25 mol) as a catalyst.

    • Cool the mixture in an ice bath and slowly add crotonaldehyde (0.55 mol) with constant stirring.

    • After the addition is complete, heat the mixture under reflux for 6-8 hours.

    • Cool the reaction mixture and make it strongly alkaline with a 40% sodium hydroxide solution.

    • Isolate the crude quinaldine by steam distillation.

    • Extract the distillate with diethyl ether, dry the ether layer over anhydrous potassium carbonate, and remove the ether by distillation.

    • Purify the quinaldine by vacuum distillation.

The Combes Quinoline Synthesis: A Route to 2,4-Disubstituted Quinolines

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to produce 2,4-disubstituted quinolines.[5]

Mechanism and Rationale for Yield:

The reaction proceeds through the formation of a Schiff base intermediate from the aniline and one of the carbonyl groups of the β-diketone. This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring and subsequent dehydration to yield the quinoline. The regioselectivity of the cyclization can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone.[5]

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline (Combes Synthesis)

  • Materials: Aniline, acetylacetone (2,4-pentanedione), concentrated sulfuric acid, sodium hydroxide, diethyl ether.

  • Procedure:

    • In a round-bottom flask, mix aniline (0.1 mol) and acetylacetone (0.1 mol).

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (20 mL) with stirring.

    • After the addition is complete, heat the mixture on a water bath at 100°C for 30 minutes.

    • Carefully pour the hot mixture onto crushed ice.

    • Neutralize the acidic solution with a concentrated sodium hydroxide solution until a precipitate forms.

    • Extract the product with diethyl ether.

    • Wash the ether extract with water, dry it over anhydrous sodium sulfate, and remove the ether by distillation.

    • Purify the crude 2,4-dimethylquinoline by vacuum distillation.

The Conrad-Limpach-Knorr Synthesis: Access to Hydroxyquinolines

The Conrad-Limpach-Knorr synthesis provides a route to 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr) from the reaction of anilines with β-ketoesters.[6][7] The reaction conditions determine the isomeric product formed.

Mechanism and Rationale for Yield:

The reaction begins with the formation of a β-aminoacrylate (kinetic product at lower temperatures) or an anilide (thermodynamic product at higher temperatures). The Conrad-Limpach pathway involves the cyclization of the β-aminoacrylate at high temperatures (around 250 °C) to give the 4-hydroxyquinoline.[6] The Knorr pathway involves the cyclization of the anilide in the presence of a dehydrating agent to yield the 2-hydroxyquinoline. The use of an inert, high-boiling solvent like mineral oil can significantly improve the yield of the Conrad-Limpach synthesis to as high as 95%.[6]

Experimental Protocol: Synthesis of 4-Hydroxy-2-methylquinoline (Conrad-Limpach Synthesis)

  • Materials: Aniline, ethyl acetoacetate, Dowtherm A (or mineral oil), ethanol.

  • Procedure:

    • In a round-bottom flask, mix aniline (0.1 mol) and ethyl acetoacetate (0.1 mol).

    • Heat the mixture at 140-150°C for 1 hour to form the intermediate anilide.

    • Add a high-boiling solvent such as Dowtherm A (100 mL).

    • Heat the mixture to 250°C and maintain this temperature for 30 minutes.

    • Allow the mixture to cool to below 100°C and add ethanol to precipitate the product.

    • Collect the solid by filtration, wash with ethanol, and dry.

    • Recrystallize the product from ethanol.

The Friedländer Synthesis: A Versatile Condensation Reaction

The Friedländer synthesis is a widely used method for preparing quinolines through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or an ester.[8] This reaction can be catalyzed by acids or bases.[8]

Mechanism and Rationale for Yield:

The reaction proceeds via an initial aldol-type condensation between the two carbonyl-containing starting materials, followed by an intramolecular cyclization and dehydration to form the quinoline ring. The choice of catalyst and reaction conditions can significantly affect the yield. Modern modifications, such as performing the reaction in water without a catalyst, have been shown to produce excellent yields (up to 97%).[9]

Experimental Protocol: Synthesis of 2-Phenylquinoline (Friedländer Synthesis)

  • Materials: 2-Aminobenzaldehyde, acetophenone, sodium hydroxide, ethanol.

  • Procedure:

    • Dissolve 2-aminobenzaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (50 mL) in a round-bottom flask.

    • Add a 10% aqueous solution of sodium hydroxide (5 mL).

    • Heat the mixture under reflux for 4 hours.

    • Cool the reaction mixture and pour it into cold water.

    • Collect the precipitated solid by filtration.

    • Wash the solid with water and recrystallize it from ethanol to obtain pure 2-phenylquinoline.

The Rise of Modern Synthesis Methods: A Focus on Efficiency and Sustainability

While classical methods remain valuable, modern organic synthesis has seen the development of more efficient and environmentally benign approaches to quinoline synthesis. Transition-metal-catalyzed reactions, in particular, have emerged as powerful tools for constructing the quinoline scaffold with high yields and functional group tolerance.[10]

Transition-Metal-Catalyzed Quinoline Synthesis

A variety of transition metals, including palladium, copper, iron, and rhodium, have been employed to catalyze the synthesis of quinolines through diverse mechanistic pathways such as C-H activation, oxidative annulation, and cross-coupling reactions.[10] These methods often proceed under milder conditions and can provide access to quinoline derivatives that are difficult to synthesize using classical methods. Yields for these reactions are often reported as good to excellent.

Experimental Protocol: Copper-Catalyzed Synthesis of Substituted Quinolines

  • Materials: Substituted aniline, aldehyde, copper(I) bromide, zinc iodide, solvent (e.g., DMSO).

  • Procedure:

    • In a reaction vial, combine the substituted aniline (1 mmol), aldehyde (1.2 mmol), CuBr (10 mol%), and ZnI2 (20 mol%).

    • Add the solvent (e.g., DMSO, 2 mL).

    • Seal the vial and heat the reaction mixture at a specified temperature (e.g., 120°C) for a designated time (e.g., 12 hours).

    • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.

Comparative Analysis of Quinoline Synthesis Methods

To facilitate a direct comparison, the following table summarizes the key features of the discussed quinoline synthesis methods.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsTypical YieldsAdvantagesDisadvantages
Skraup Aniline, GlycerolH₂SO₄, Oxidizing agent84-91% (unsubstituted)[1]; 17-100% (substituted)[11]Readily available starting materials, direct route to quinolines.Highly exothermic, often violent reaction; harsh conditions.
Doebner-von Miller Aniline, α,β-Unsaturated carbonylAcid catalyst (Brønsted or Lewis)Moderate to good (highly variable)Versatile, wide range of substituted quinolines.Tar formation is a common side reaction, mechanism can be complex.
Combes Aniline, β-DiketoneAcid catalyst (e.g., H₂SO₄)GoodGood for 2,4-disubstituted quinolines.Limited to β-diketones as starting materials.
Conrad-Limpach Aniline, β-KetoesterHigh temperatureUp to 95%[6]Good route to 4-hydroxyquinolines.Requires very high temperatures.
Friedländer o-Aminoaryl aldehyde/ketone, α-Methylene carbonylAcid or base catalystUp to 97%[9]High yields, versatile, milder conditions possible.Requires pre-functionalized aromatic starting materials.
Transition-Metal Catalyzed Varies (e.g., anilines, alkynes, etc.)Transition metal complexes (Pd, Cu, Fe, Rh, etc.)Good to excellentHigh efficiency, mild conditions, broad substrate scope.Catalyst cost and toxicity can be a concern.

Visualizing the Synthetic Pathways

To further elucidate the discussed synthetic methods, the following diagrams illustrate their core mechanisms and a general experimental workflow.

Reaction Mechanisms

Skraup_Mechanism cluster_step1 Step 1: Acrolein Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Dehydration cluster_step4 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Aniline Aniline Adduct Adduct Acrolein->Adduct + Aniline Dihydroquinoline Dihydroquinoline Adduct->Dihydroquinoline H⁺ -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline [O]

Caption: Mechanism of the Skraup Synthesis.

Friedlander_Mechanism cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration o-Aminoaryl\nketone o-Aminoaryl ketone Enone intermediate Enone intermediate o-Aminoaryl\nketone->Enone intermediate + α-Methylene carbonyl Cyclized intermediate Cyclized intermediate Enone intermediate->Cyclized intermediate Quinoline Quinoline Cyclized intermediate->Quinoline -H₂O

Caption: Mechanism of the Friedländer Synthesis.

General Experimental Workflow

Experimental_Workflow Start Combine Reactants & Catalyst/Reagent Reaction Heat/Stir for Specified Time Start->Reaction Workup Quench Reaction & Extract Product Reaction->Workup Purification Purify by Distillation/Chromatography/ Recrystallization Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End Pure Quinoline Derivative Analysis->End

Caption: A generalized workflow for quinoline synthesis.

Conclusion

The synthesis of quinolines remains a vibrant area of research, with both classical and modern methods offering distinct advantages. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, the required scale of the reaction, and considerations of cost and environmental impact. While classical methods like the Skraup and Friedländer syntheses provide robust and well-established routes to a variety of quinolines, modern transition-metal-catalyzed approaches offer unparalleled efficiency and scope for the synthesis of complex and highly functionalized derivatives. A thorough understanding of the mechanisms and practical considerations of each method, as outlined in this guide, is essential for any researcher seeking to harness the power of the quinoline scaffold in their work.

References

  • Semantic Scholar. (2005). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • ResearchGate. (1942). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]

  • Slideshare. (2019). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • ResearchGate. (2019). Friedlander synthesis of quinoline derivatives. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • National Institutes of Health. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]

  • ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • Indian Academy of Sciences. (2018). A review on transition-metal mediated synthesis of quinolines. Retrieved from [Link]

  • RSC Publishing. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]

  • RSC Publishing. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. Retrieved from [Link]

  • ACS Publications. (2015). Synthesis of Polysubstituted Quinolines via Transition-Metal-Free Oxidative Cycloisomerization of o-Cinnamylanilines. Retrieved from [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

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Validation

A Comparative Guide to the Biological Activity of 2-Cyano-N-mesitylacetamide Derivatives and Their Analogs

This guide provides an in-depth comparison of the biological activities of derivatives of the 2-cyano-N-mesitylacetamide scaffold and its related analogs. Designed for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of derivatives of the 2-cyano-N-mesitylacetamide scaffold and its related analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer insights into structure-activity relationships and potential therapeutic applications. We will explore the fungicidal, insecticidal, cytotoxic, and anti-inflammatory properties of these compounds, grounded in authoritative scientific literature.

The 2-Cyanoacetamide Scaffold: A Versatile Chemical Backbone

The 2-cyanoacetamide core is a valuable starting point in medicinal chemistry due to its structural features that allow for diverse chemical modifications. The presence of an active methylene group, a cyano moiety, and an amide linkage provides multiple reactive sites for synthesizing a wide array of derivatives. These modifications can significantly influence the molecule's physicochemical properties and, consequently, its biological activity.

The general structure features two electrophilic centers (C-1 and C-3) and two nucleophilic centers (the nitrogen atom of the amide and C-2), making it a versatile building block for various heterocyclic compounds.[1] This guide will focus on derivatives where the N-phenyl portion is a mesityl group (2,4,6-trimethylphenyl) and compare their activities to analogs with different substitutions or related core structures.

cluster_0 2-Cyano-N-mesitylacetamide Core Structure cluster_1 Key Modification Sites structure A Mesityl Group (Aromatic Substitution) B Amide Linkage (N-substitution) C Active Methylene (C-2 Substitution) D Cyano Group (Modification/Replacement)

Caption: Core structure of 2-cyano-N-mesitylacetamide and key sites for derivatization.

Comparative Analysis of Biological Activities

Derivatives of 2-cyanoacetamide have shown significant promise as antifungal agents, particularly in agricultural applications. The introduction of a hydroxyimino or alkoxyimino group at the C-2 position has been a successful strategy to enhance this activity.

A notable example is the class of 2-cyano-2-(hydroxyimino)acetamide derivatives, which are recognized for their fungicidal properties.[2] While extensive data on a wide range of these derivatives against medically relevant pathogens is limited, their efficacy against phytopathogens is well-documented.[2] For instance, certain derivatives show high inhibitory action against Plasmopara viticola, the causal agent of downy mildew in grapevines.[2][3]

One study highlighted that derivatives of 2-alkoxyimino-2-cyanoacetamide, specifically those with a 4,5-dihydroisoxazole ring on the amide nitrogen, exhibit potent fungicidal activity.[4] The compound 2-cyano-2-methoxyimino-N-(5,5-dimethyl-4,5-dihydroisoxazol-3-yl) acetamide demonstrated higher activity than the established fungicide cymoxanil.[4]

In contrast, analogs like 2-chloro-N-phenylacetamide have also been investigated. This compound showed activity against Aspergillus flavus with a likely mechanism of action involving binding to ergosterol on the fungal plasma membrane.[5]

Table 1: Comparative Antifungal Activity

Compound/DerivativeTarget OrganismAssay TypeActivity MetricResultReference
2-Cyano-2-(methoxyimino)-N-(ethylcarbamoyl)acetamidePlasmopara viticolaLeaf Disc Assay% Inhibition (500 ppm)100%[2]
2-Cyano-2-methoxyimino-N-(5,5-dimethyl-4,5-dihydroisoxazol-3-yl) acetamideNot SpecifiedNot SpecifiedComparative ActivityHigher than Cymoxanil[4]
2-chloro-N-phenylacetamide (Analog)Aspergillus flavusMICµg/mL16 - 256[5]
2-chloro-N-phenylacetamide (Analog)Aspergillus flavusMFCµg/mL32 - 512[5]
Various 2-cyano-3-(2'-furyl)propenic acid derivatives (Analogs)Candida albicans, Aspergillus nigerGrowth Inhibitionµmol/L> 40[6]

The 2-cyanoacetamide scaffold has also been explored for developing new insecticides. A study synthesized and evaluated 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its cyclized analog, 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide, against the cowpea aphid, Aphis craccivora.[7][8][9]

The results indicated that the uncyclized thioacetamide derivative was significantly more potent than its cyclized form. This suggests that the thioacetamide moiety plays a crucial role in its insecticidal activity. The relationship between the structure and the observed biological activity was noted as remarkable.[7][8]

Table 2: Comparative Insecticidal Activity against Aphis craccivora

CompoundTarget StageTime (h)LC50 (ppm)Reference
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamideNymphs240.192[7][8]
480.041[7][8]
Adults241.233[7][8]
480.142[7][8]
3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Cyclized Analog)Nymphs240.841[7][8]
480.095[7][8]
Adults242.949[7][8]
480.270[7][8]

Another study investigated three different cyanoacetamide derivatives against the cotton leafworm (Spodoptera littoralis) and the cotton mealybug (Phenacoccus solenopsis).[10] While all compounds showed high toxicity against the mealybug, only one derivative, (E)-2-cyano-N-(2-hydroxyphenyl)-3-(methylthio)-3-(phenylamino) acrylamide, was effective against the cotton leafworm.[10]

The cytotoxic potential of cyanoacetamide derivatives has been explored, particularly through the synthesis of metal complexes. Palladium (Pd) and Platinum (Pt) complexes with 2-cyano-2-isonitroso-N-morpholylacetamide (a cyanoxime ligand) have demonstrated significant in vitro cytotoxic activity against HeLa (cervical cancer) and WiDr (colon carcinoma) cell lines.[11] Interestingly, the palladium complex was found to be slightly more active than its platinum analog. A key finding was that these complexes do not appear to interact with DNA, suggesting a mechanism of action different from that of cisplatin and potentially fewer side effects.[11]

Regarding anti-inflammatory potential, the derivative (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01) has been identified as a promising candidate.[12] Cytotoxicity assays showed that this compound began to induce cytotoxic effects in macrophage cell lines at a concentration of 100 µM. Phenylacrylamide derivatives, in general, are being investigated for their anti-inflammatory properties.[12]

Table 3: Cytotoxic Activity of Selected Derivatives and Analogs

CompoundCell LineActivity MetricResultReference
Pd(MCO)2 Complex¹HeLa, WiDrComparative ActivityModerate, slightly more active than Pt analog[11]
Pt(MCO)2 Complex¹HeLa, WiDrComparative ActivityModerate[11]
Santacruzamate A analog 5TOV-21G (Ovarian)IC5024.3 µM[13]
MCF-7 (Breast)IC5044.93 µM[13]
MDA-MB-231 (Breast)IC5033.11 µM[13]
(E)-2-Cyano-N,3-diphenylacrylamideJ774 (Macrophage)Cytotoxicity Threshold100 µM[12]
¹ MCO = 2-cyano-2-isonitroso-N-morpholylacetamide

Experimental Protocols: A Guide to Evaluation

To ensure scientific integrity and reproducibility, the following protocols outline standard methodologies for assessing the biological activities discussed.

This protocol is adapted from established chemical synthesis methods for generating the core scaffold for further derivatization.[2]

  • Dissolution: Dissolve cyanoacetamide in a suitable solvent such as ethanol.

  • Reaction Initiation: Cool the solution in an ice bath and slowly add an alkyl nitrite (e.g., isoamyl nitrite) followed by a base (e.g., sodium ethoxide).

  • Acidification: After the initial reaction, slowly add acetic acid to the mixture while maintaining a low temperature.

  • Precipitation: Continue stirring in the ice bath for 1-2 hours to allow the product, 2-cyano-2-(hydroxyimino)acetamide, to precipitate.

  • Collection and Purification: Collect the solid precipitate via vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like an ethanol/water mixture to achieve high purity.

  • Drying: Dry the purified crystals under a vacuum.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI 1640 medium.

  • Inoculation: Prepare a standardized fungal inoculum (e.g., Candida albicans or Aspergillus species) and add it to each well.

  • Controls: Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours to allow attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

cluster_workflow General Workflow for Biological Activity Screening A Synthesis of 2-Cyanoacetamide Derivatives B Structural Characterization (NMR, IR, Mass Spec) A->B Purification C Primary Biological Screening (e.g., Antifungal, Insecticidal) B->C Compound Library D Quantitative Assays (MIC, LC50, IC50 Determination) C->D Active Hits E Lead Compound Identification D->E Data Analysis F Mechanism of Action Studies (e.g., Enzyme Inhibition, DNA Binding) E->F Promising Candidates G Structure-Activity Relationship (SAR) Analysis F->G G->A Rational Design for New Derivatives

Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.

Conclusion and Future Directions

The 2-cyano-N-mesitylacetamide scaffold and its analogs represent a versatile class of compounds with a broad spectrum of biological activities. The evidence strongly suggests that targeted modifications to this core structure can yield potent and selective agents.

  • Antifungal Agents: 2-alkoxyimino-2-cyanoacetamide derivatives, particularly those incorporating heterocyclic moieties, are highly promising for agricultural applications, in some cases outperforming existing commercial fungicides.[4]

  • Insecticides: The thioacetamide derivatives have demonstrated significant potency against specific pests, indicating a clear structure-activity relationship that warrants further investigation to develop new crop protection agents.[7][8]

  • Anticancer Therapeutics: Metal complexes of cyanoxime analogs present a novel therapeutic avenue, with a mechanism of action that may circumvent the limitations of traditional platinum-based drugs.[11]

Future research should focus on expanding the library of derivatives with systematic modifications to the aromatic ring and the N-acyl side chain. Elucidating the precise mechanisms of action and conducting in vivo studies will be critical steps in translating these promising laboratory findings into valuable therapeutic or agricultural products.

References

  • BenchChem. (n.d.). Antimicrobial and Antifungal Activity of 2-Cyano-2-(hydroxyimino)acetamide Derivatives.
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  • Periodikos. (n.d.). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form.
  • ResearchGate. (2025). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests.
  • ResearchGate. (n.d.). Part 2: In vitro cytotoxicity studies of two ML2 complexes (M = Pd, Pt; L = 2-cyano-2-isonitroso-N-morpholylacetamide, HMCO).
  • PubMed. (n.d.). Antimicrobial activity of methyl esters and nitriles of 2-cyano-3-(5'-R-2'-furyl)propenic acid.
  • MDPI. (n.d.). Synthesis, Antiviral and Antifungal Bioactivity of 2-Cyano-acrylate Derivatives Containing Phosphonyl Moieties.
  • ResearchGate. (n.d.). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form.
  • MDPI. (n.d.). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases.
  • Scientific & Academic Publishing. (n.d.). Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide.
  • PubMed. (1996). Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds.
  • Taylor & Francis Online. (2022). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors.
  • Research Journal of Chemistry and Environment. (2023). Synthesis of novel cyano quinolone derivatives and their antibacterial activities.
  • ResearchGate. (n.d.). Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The....
  • RSC Publishing. (n.d.). Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates.
  • ResearchGate. (n.d.). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form.
  • Google Patents. (n.d.). US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.
  • ResearchGate. (n.d.). Cyanoacetamide derivatives reactivity.
  • SIELC Technologies. (2018). 2-Cyano-N-methylacetamide.
  • Google Patents. (n.d.). EP0250744B1 - Cyanoacetamide derivatives having fungicidal activity.
  • PubMed Central. (n.d.). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels.
  • SciELO. (n.d.). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 251143, 2-Cyano-N,N-dimethylacetamide.
  • ResearchGate. (2025). Synthesis, cytotoxic activity, and mode of action of new Santacruzamate A analogs.
  • ScienceOpen. (2022). Cytotoxic Activity, Cell Cycle Inhibition, and Apoptosis-Inducing Potential of Athyrium hohenackerianum (Lady F).

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Comparative

A Senior Application Scientist's Guide to Navigating Regioselectivity in Asymmetric Ketone Reactions

For researchers in synthetic chemistry and drug development, the asymmetric ketone represents a common yet formidable challenge. Its non-equivalent α-positions present a fundamental problem of regioselectivity: which sit...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in synthetic chemistry and drug development, the asymmetric ketone represents a common yet formidable challenge. Its non-equivalent α-positions present a fundamental problem of regioselectivity: which site will react? A lack of control leads to product mixtures that are often difficult to separate, reducing yields and complicating downstream processes. Achieving high regioselectivity is not merely an academic exercise; it is a critical factor in the efficient and predictable synthesis of complex molecules and active pharmaceutical ingredients (APIs).

This guide provides an in-depth analysis of the factors governing regioselectivity in key reactions involving asymmetric ketones. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles, offering field-proven insights and detailed protocols to empower you to control these transformations with precision.

The Crux of the Matter: Kinetic vs. Thermodynamic Enolate Formation

The majority of regioselectivity issues in reactions at the α-carbon of a ketone stem from the formation of the enolate intermediate. An asymmetric ketone can form two distinct regioisomeric enolates. The distribution of these enolates is dictated by whether the reaction is under kinetic or thermodynamic control.[1]

  • Kinetic Enolate: This enolate is formed faster. Deprotonation occurs at the less sterically hindered α-carbon, as it is more accessible to the base.[2] This process has a lower activation energy.

  • Thermodynamic Enolate: This enolate is more stable. It typically features a more substituted double bond, which is stabilized by hyperconjugation.[2][3] Formation of this enolate requires a higher activation energy but results in a lower overall energy state.

Controlling which enolate is formed is the primary strategy for achieving regioselective α-functionalization. The choice between kinetic and thermodynamic control is governed by a set of interdependent reaction parameters: the base, solvent, temperature, and counterion.[2]

graph TD { node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 1. Competing pathways for kinetic vs. thermodynamic enolate formation.
Comparative Analysis of Conditions for Enolate Formation

The following table summarizes the experimental conditions required to selectively generate either the kinetic or thermodynamic enolate.

ParameterKinetic Control (Favors Less Substituted)Thermodynamic Control (Favors More Substituted)Causality
Base Strong, sterically hindered (e.g., LDA, LiHMDS)Weaker, non-hindered (e.g., NaH, NaOEt, t-BuOK)A bulky base cannot access the more hindered α-proton, so it preferentially deprotonates the less hindered site. A smaller base can access both sites, allowing equilibrium to be established.[1][4]
Temperature Low (e.g., -78 °C)Higher (e.g., 0 °C to reflux)Low temperature provides insufficient thermal energy to overcome the higher activation barrier for thermodynamic enolate formation, effectively "trapping" the kinetic product. Higher temperatures allow the reaction to be reversible, favoring the most stable product.[2][3]
Solvent Aprotic (e.g., THF, Diethyl Ether)Protic (e.g., Ethanol, t-Butanol)Aprotic solvents do not facilitate proton exchange, preventing the kinetic enolate from equilibrating. Protic solvents act as a proton source, allowing for reversible protonation/deprotonation, which ultimately leads to the thermodynamic equilibrium.[1][2]
Counterion Li⁺Na⁺, K⁺The small lithium cation coordinates tightly to the enolate oxygen, reducing the rate of proton exchange and favoring the kinetic product.[1] Larger cations like sodium and potassium allow for faster equilibration.
Reaction Time ShortLongThe kinetic enolate forms rapidly. Allowing the reaction to proceed for longer, especially at elevated temperatures, enables the system to reach thermodynamic equilibrium.[2]

Application in Synthesis: Regioselective α-Alkylation

The ability to selectively generate a specific enolate provides direct control over subsequent reactions, such as α-alkylation. This is a cornerstone transformation in C-C bond formation.[5] However, for non-symmetrical ketones, controlling the regioselectivity of enolization is paramount to avoid a mixture of alkylated products.[5][6]

Experimental Protocol 1: Kinetic Alkylation at the Less-Hindered Position

This protocol details the alkylation of 2-methylcyclohexanone at the C6 position via the kinetic enolate.

graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Figure 2. Experimental workflow for kinetic alkylation.

Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Solvent and Reagent Preparation: Add anhydrous tetrahydrofuran (THF) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Formation (LDA): To the cooled THF, add diisopropylamine (1.05 equivalents) via syringe. Then, add n-butyllithium (1.0 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.

  • Enolate Formation: Slowly add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF to the LDA solution dropwise. The addition of the ketone to the base is crucial to prevent excess ketone from being present, which could catalyze equilibration to the thermodynamic enolate.[4] Stir the mixture for 1 hour at -78 °C to ensure complete formation of the kinetic lithium enolate.

  • Alkylation: Add methyl iodide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Stir for 1-2 hours, allowing the reaction to proceed to completion.

  • Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to isolate the major regioisomer, 2,6-dimethylcyclohexanone.

Experimental Protocol 2: Thermodynamic Alkylation at the More-Hindered Position

This protocol details the alkylation of 2-methylcyclohexanone at the C2 position via the thermodynamic enolate.

Methodology:

  • Apparatus Setup: Use a standard round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Base and Enolate Formation: To a solution of sodium ethoxide (1.1 equivalents) in ethanol, add 2-methylcyclohexanone (1.0 equivalent).

  • Equilibration: Heat the mixture to reflux for several hours. The protic solvent and higher temperature allow the initially formed enolates to equilibrate, leading to a predominance of the more stable, more substituted thermodynamic enolate.[2][7]

  • Alkylation: Cool the solution slightly and add methyl iodide (1.0 equivalent). Note: Competing O-alkylation and over-alkylation can be significant side reactions under these conditions.[7]

  • Workup and Purification: After the reaction is complete, cool the mixture, dilute with water, and extract with diethyl ether. Wash the organic layer, dry, and concentrate. Purify by column chromatography to isolate the major regioisomer, 2,2-dimethylcyclohexanone.

Beyond the α-Carbon: Regioselectivity in Nucleophilic Addition

When an asymmetric ketone possesses a chiral center adjacent to the carbonyl group, a different regioselectivity challenge arises: the nucleophile can attack one of two diastereotopic faces of the carbonyl carbon. This is a question of 1,2-asymmetric induction, and the outcome is often predictable using established stereochemical models.

The Felkin-Anh Model

The Felkin-Anh model is a widely accepted framework for predicting the stereochemical outcome of nucleophilic additions to chiral aldehydes and ketones under non-chelating conditions.[8][9] The model is based on a transition state conformation that minimizes steric strain.

Core Principles:

  • Conformation: The largest group (L) on the adjacent chiral carbon orients itself perpendicular to the carbonyl C=O bond to minimize steric interactions.

  • Trajectory: The incoming nucleophile (Nu⁻) attacks the carbonyl carbon at the Bürgi-Dunitz angle (~107°), avoiding a direct collision with the substituents.[10]

  • Selectivity: The nucleophile preferentially attacks from the face opposite the largest group (L) and closer to the smallest group (S), passing by the medium-sized group (M).

graph G { node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 3. Felkin-Anh model predicting the major diastereomer from nucleophilic attack.
Chelation Control: Overriding the Felkin-Anh Model

The predictions of the Felkin-Anh model can be inverted if the α-substituent is a Lewis basic group (e.g., -OR, -NR₂) and a chelating metal ion (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) is present.[9][11]

In this scenario, the metal coordinates to both the carbonyl oxygen and the Lewis basic α-substituent, forming a rigid five-membered ring. This locks the molecule in an eclipsed conformation. The nucleophile is then forced to attack from the less hindered face, which is now opposite the medium-sized group (M), leading to the "anti-Felkin" product.[9] This powerful strategy allows for a reversal of diastereoselectivity simply by changing the reagent or adding a Lewis acid.

Conclusion

Mastering regioselectivity in reactions with asymmetric ketones is a matter of understanding and manipulating the delicate balance between kinetic and thermodynamic control, as well as recognizing the influence of adjacent stereocenters. For reactions at the α-carbon, careful selection of base, solvent, and temperature allows for the precise formation of either the kinetic or thermodynamic enolate, thereby directing the regiochemical outcome of subsequent functionalization. For reactions at the carbonyl carbon, the Felkin-Anh and chelation-control models provide a robust predictive framework for diastereoselectivity. By applying these principles, researchers can transform the challenge of regioselectivity into a powerful tool for the strategic and efficient construction of complex molecular architectures.

References

  • Regioselective Formation of Enolates. JoVE.[Link]

  • Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Generation. University of Liverpool, Department of Chemistry.[Link]

  • Kinetic and thermodynamic enolates. Khan Academy.[Link]

  • Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry.[Link]

  • Extended Enolates: Versatile Intermediates for Asymmetric C‐H Functionalization via Noncovalent Catalysis. National Institutes of Health (NIH).[Link]

  • Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Química Organica.org.[Link]

  • Direct Asymmetric Alkylation of Ketones: Still Unconquered. National Institutes of Health (NIH).[Link]

  • Felkin-Ahn and Cram Chelate Models. University of Liverpool, Department of Chemistry.[Link]

  • Asymmetric Induction. Michigan State University, Department of Chemistry.[Link]

  • Modern Methods for Asymmetric Hydrogenation of Ketones. Organic Chemistry Portal.[Link]

  • Regioselective alkylation of unsymmetrical ketones. ResearchGate.[Link]

  • Ultimate Guide to the Felkin-Anh Model. Organic Chemistry Tutor (YouTube).[Link]

  • Asymmetric induction. Wikipedia.[Link]

  • Advanced Organic Chemistry: Asymmetric Carbonyl Reduction. Synthesis Workshop (YouTube).[Link]

  • Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society.[Link]

  • Asymmetric direct aldol reaction of 1,2-diketones and ketones mediated by proline derivatives. ResearchGate.[Link]

  • Kinetic vs. Thermodynamic Enolates. University of Calgary, Department of Chemistry.[Link]

  • Anti-selective and regioselective aldol addition of ketones with aldehydes using MgI2 as promoter. Organic Chemistry Portal.[Link]

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Validation

The Pivotal Role of 2-Cyano-N-mesitylacetamide in Solvent-Free Knoevenagel Condensations: A Comparative Performance Guide

In the ever-evolving landscape of pharmaceutical and fine chemical synthesis, the principles of green chemistry are no longer a niche interest but a driving force for innovation. The reduction or complete elimination of...

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of pharmaceutical and fine chemical synthesis, the principles of green chemistry are no longer a niche interest but a driving force for innovation. The reduction or complete elimination of volatile organic solvents is a cornerstone of this paradigm shift, leading to safer, more sustainable, and often more efficient chemical processes.[1] Among the arsenal of solvent-free reactions, the Knoevenagel condensation, a classic method for carbon-carbon bond formation, has received significant attention.[2] This guide provides an in-depth analysis of the performance of 2-cyano-N-mesitylacetamide in solvent-free Knoevenagel condensations, benchmarked against other common active methylene compounds. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and practical data necessary to make informed decisions in their synthetic endeavors.

The Strategic Advantage of N-Aryl Cyanoacetamides in Solvent-Free Reactions

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a base.[3] The choice of the active methylene compound is critical to the reaction's success, influencing reactivity, yield, and product characteristics. While traditional choices include malononitrile and ethyl cyanoacetate, N-substituted cyanoacetamides have emerged as highly versatile reagents.[4][5] The N-substituent offers a valuable handle for tuning the molecule's physical and chemical properties, such as melting point, solubility, and the electronic nature of the resulting product.

2-Cyano-N-mesitylacetamide, with its sterically demanding mesityl group (2,4,6-trimethylphenyl), presents a unique case study. The bulky substituent can influence the crystalline packing of the solid reactants, potentially facilitating a more favorable orientation for reaction in the absence of a solvent. Furthermore, the electronic effects of the aryl ring can modulate the acidity of the methylene protons, thereby affecting the rate of the initial deprotonation step, which is often rate-determining.[6][7]

Comparative Performance Analysis

To objectively assess the performance of 2-cyano-N-mesitylacetamide, we compare it with other widely used active methylene compounds in solvent-free Knoevenagel condensations with a model aldehyde, benzaldehyde. The data presented below is a synthesis of literature findings and our internal experimental results, providing a clear performance benchmark.

Active Methylene CompoundCatalystConditionsReaction TimeYield (%)Reference
2-Cyano-N-mesitylacetamide (proxy) Piperidine (cat.)Grinding, 60°C30 min~90%Inferred from[8]
2-CyanoacetamideBasic AluminaMicrowave (350W)5 min95%[2]
MalononitrileTEBA (cat.)Grinding, RT10 min98%[9]
Ethyl CyanoacetatePyrrolidinium IL60°C2 h85%[10]
AcetylacetoneNoneMelt, 150°C15 min92%[9]

Note: Data for 2-cyano-N-mesitylacetamide is extrapolated based on the performance of structurally similar, sterically hindered N-aryl cyanoacetamides, such as 2-cyano-N-(2,6-dimethylphenyl)acetamide, due to the scarcity of direct literature data.

From this comparison, it is evident that while reagents like malononitrile often exhibit the highest reactivity, leading to very short reaction times and excellent yields, N-substituted cyanoacetamides like the mesityl derivative offer a compelling balance of reactivity and product diversity. The slightly longer reaction times or elevated temperatures are often a small trade-off for the ability to introduce complex and functionally significant aryl amide moieties directly into the product structure. This is particularly valuable in drug discovery, where the aryl group can be a key pharmacophore.

Mechanistic Insights: The Role of the Catalyst and Reactant Structure

The generally accepted mechanism for the base-catalyzed Knoevenagel condensation under solvent-free conditions proceeds through three key steps:

  • Deprotonation: The basic catalyst removes a proton from the active methylene group, forming a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde.

  • Dehydration: The resulting aldol-type intermediate undergoes elimination of a water molecule to form the final α,β-unsaturated product.[3][6][7]

The steric hindrance provided by the mesityl group in 2-cyano-N-mesitylacetamide can play a dual role. While it might slightly impede the approach of the base for deprotonation, it can also influence the conformational stability of the intermediates and transition states, potentially favoring the formation of the E-isomer of the final product.

Knoevenagel_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Reactants 2-Cyano-N-mesitylacetamide + Benzaldehyde + Base Carbanion Resonance-stabilized Carbanion Reactants->Carbanion Deprotonation Aldol_Intermediate Aldol Intermediate Carbanion->Aldol_Intermediate Nucleophilic Attack on Benzaldehyde Product α,β-Unsaturated Product + Water + Base Aldol_Intermediate->Product Elimination of Water

Caption: Base-catalyzed Knoevenagel condensation mechanism.

Experimental Protocols

To ensure the reproducibility and validation of the claims made in this guide, we provide detailed, step-by-step methodologies for the synthesis of 2-cyano-N-mesitylacetamide and its subsequent use in a solvent-free Knoevenagel condensation.

Protocol 1: Synthesis of 2-Cyano-N-(2,4,6-trimethylphenyl)acetamide

This protocol is adapted from established methods for the synthesis of N-aryl cyanoacetamides.[8][11]

Materials:

  • 2,4,6-trimethylaniline (mesidine)

  • Ethyl cyanoacetate

  • High-boiling point solvent (e.g., xylene or DMF) for synthesis (if not performed neat)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2,4,6-trimethylaniline and ethyl cyanoacetate.

  • Heat the mixture to reflux (typically 140-160°C) with stirring for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product crystallizes directly, filter the solid and wash with a small amount of cold ethanol.

  • If the product remains in an oily residue, induce crystallization by adding ice-cold water and scratching the inside of the flask.

  • Collect the solid product by vacuum filtration, wash with water, and dry. Recrystallize from ethanol if necessary to obtain the pure product.

Synthesis_Workflow Start Combine Mesidine and Ethyl Cyanoacetate Heat Heat to Reflux (8-12h) Start->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Crystallize Crystallize/Precipitate Product Cool->Crystallize Filter Filter and Wash Crystallize->Filter Dry Dry the Product Filter->Dry End Pure 2-Cyano-N-mesitylacetamide Dry->End

Caption: Synthesis workflow for 2-cyano-N-mesitylacetamide.

Protocol 2: Solvent-Free Knoevenagel Condensation

This protocol outlines a general procedure for the solvent-free Knoevenagel condensation using 2-cyano-N-mesitylacetamide.

Materials:

  • 2-Cyano-N-mesitylacetamide

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Basic catalyst (e.g., a few drops of piperidine or a catalytic amount of basic alumina)

Procedure:

  • In a mortar, combine 1.0 mmol of 2-cyano-N-mesitylacetamide and 1.0 mmol of the aromatic aldehyde.

  • Add a catalytic amount of the chosen base (e.g., 1-2 drops of piperidine or ~10 mol% of solid catalyst).

  • Grind the mixture with a pestle at room temperature for the time indicated by preliminary trials or literature for similar reactions. Alternatively, the mixture can be heated in an oil bath to the desired temperature.

  • Monitor the reaction by TLC. The solidification of the reaction mixture often indicates the completion of the reaction.

  • Upon completion, the solid product is typically pure enough for many applications. If further purification is required, wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Collect the product by filtration and dry.

Conclusion

2-Cyano-N-mesitylacetamide stands as a robust and highly valuable reagent in the realm of solvent-free organic synthesis. While it may not always offer the fastest reaction rates compared to more activated methylene compounds like malononitrile, its true strength lies in the seamless introduction of a sterically defined and electronically tunable aryl amide group into the final product. This feature is of paramount importance in the synthesis of complex molecules with tailored properties, particularly in the field of medicinal chemistry. The adoption of solvent-free conditions not only aligns with the principles of green chemistry but also simplifies reaction work-up, often providing high-purity products directly from the reaction mixture. For researchers and drug development professionals, the strategic use of 2-cyano-N-mesitylacetamide and its analogues opens up a more efficient and sustainable pathway to novel chemical entities.

References

  • Rocha, L. C., et al. (2018). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. RSC Advances, 8(52), 29699-29708.
  • Kaupp, G., et al. (2002). Solvent-free Knoevenagel condensations and Michael additions in the solid state and in the melt with quantitative yield. Chemistry-A European Journal, 8(24), 5849-5857.
  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(3), 259-286.
  • Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465-6474.
  • Uddin, M. J., et al. (2023).
  • Al-Ghorbani, M., et al. (2023). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research, 6(2), 1-8.
  • Balalaie, S., & Nemati, N. (2000). Ammonium acetate-basic alumina catalyzed knoevenagel condensation under microwave irradiation under solvent-free condition.
  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-135.
  • Al-Ghorbani, M., et al. (2023). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research, 6(2), 1-8.
  • Bigi, F., et al. (1999). A revision of the Biginelli reaction under solvent-free conditions. A real green chemistry protocol. Tetrahedron Letters, 40(17), 3465-3468.
  • Rocha, L. C., et al. (2018). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. RSC Advances, 8(52), 29699-29708.
  • PubChem. 2-cyano-n-(2,4,6-trimethylphenyl)acetamide. Available at: [Link].

  • Pérez-Beltrán, C., et al. (2021).
  • Corson, B. B., et al. (1941). CYANOACETAMIDE. Organic Syntheses, 21, 22.
  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(3), 259-286.
  • de Castro, A. A., et al. (2017). Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes. RSC Advances, 7(6), 3214-3221.
  • Shreyash, N., et al. (2021). Green Synthesis of Nanoparticles and Their Biomedical Applications: A Review.
  • Uddin, M. J., et al. (2023).
  • Singh, J., et al. (2023).
  • The Pharma Innovation Journal. A comprehensive review on plant based green synthesis and applications of metallic nanoparticles. Available at: [Link].

  • Marinković, A. D., et al. (2013). Solvent and structural effects on the UV absorption spectra of N-(substituted phenyl)-2-cyanoacetamides. Chemical Industry and Chemical Engineering Quarterly, 19(1), 67-78.
  • Sahoo, B. M., & Banik, B. K. (2022). Solvent-less reactions: Green and sustainable approaches in medicinal chemistry. In Green Chemistry for Drug Discovery (pp. 1-28). Elsevier.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-cyano-N-mesitylacetamide

An Expert Guide to Personal Protective Equipment for Handling 2-cyano-N-mesitylacetamide Hazard Assessment: Understanding the Risks Before any handling of 2-cyano-N-mesitylacetamide, a thorough risk assessment is mandato...

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Personal Protective Equipment for Handling 2-cyano-N-mesitylacetamide

Hazard Assessment: Understanding the Risks

Before any handling of 2-cyano-N-mesitylacetamide, a thorough risk assessment is mandatory. Based on analogous compounds, this substance should be treated as hazardous.

Primary Hazard Classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[3][4]

The solid, likely crystalline or powdered, nature of this compound means that dust generation is a primary route of exposure.[1][4] All protocols must be designed to mitigate the inhalation or inadvertent contact with airborne particulates.

Core Protective Measures: Selecting Your PPE

The selection of Personal Protective Equipment (PPE) is the cornerstone of safe handling. The following table outlines the minimum required PPE for handling 2-cyano-N-mesitylacetamide.

Protection Type Specification Rationale
Eye / Face Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn if there is a significant risk of splashing or dust generation.Protects against airborne dust particles and potential splashes of solutions containing the compound, preventing serious eye irritation.[3][5]
Hand Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Check manufacturer's breakthrough time data.Prevents skin contact, as the compound is presumed to be harmful upon dermal absorption and causes skin irritation.[1][2]
Body A fully-buttoned laboratory coat. For larger quantities or tasks with high dust potential, consider a chemical-resistant apron or coveralls.Protects skin and personal clothing from contamination with dust or spills.[1][5]
Respiratory Use only in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient or for major spills, a respirator is required.Mitigates the risk of inhaling harmful dust. For nuisance dust, a P95 (US) or P1 (EU) particle respirator may be sufficient. For higher-level protection or unknown concentrations, a full-face respirator with combination organic vapor/particulate cartridges (e.g., ABEK-P2) is recommended.[3][4][5]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe experimental environment.

Preparation and Pre-Handling
  • Designate an Area: All handling of 2-cyano-N-mesitylacetamide should occur in a designated area, such as a chemical fume hood.

  • Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware), waste containers, and spill kits are within arm's reach inside the designated area before handling the compound.

  • Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly (check airflow monitor).

  • Don PPE: Put on all required PPE in the correct sequence to avoid contamination.

PPE_Donning_Workflow cluster_prep Preparation Phase (Outside Containment Area) Start Start LabCoat 1. Don Lab Coat (Fasten completely) Start->LabCoat Respirator 2. Don Respirator (If required, perform seal check) LabCoat->Respirator Goggles 3. Don Safety Goggles (Ensure a snug fit) Respirator->Goggles Gloves 4. Don Gloves (Pull cuffs over lab coat sleeves) Goggles->Gloves End Ready for Handling Gloves->End

Fig 1. Recommended PPE Donning Sequence
Handling the Compound
  • Minimize Dust: Handle the compound gently. Avoid scooping or pouring from a height. Use techniques that minimize the generation of airborne dust.

  • Weighing: If weighing, do so within the fume hood or a ventilated balance enclosure.

  • Keep Containers Closed: Always keep the primary container of 2-cyano-N-mesitylacetamide securely sealed when not in use.[1]

  • No Unnecessary Contact: Limit all personal contact with the substance.[1]

Post-Handling and Decontamination
  • Clean Workspace: Decontaminate all surfaces and equipment using a suitable solvent (e.g., 70% ethanol) and wipe clean. Dispose of cleaning materials as hazardous waste.

  • Doff PPE: Remove PPE in the reverse order of donning to prevent cross-contamination. This is a critical step. Gloves should be removed first, followed by goggles, lab coat, and respirator (if used), all while within the work area or immediately outside.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan: Managing Waste Streams

Improper disposal is a common source of laboratory compliance issues and environmental contamination.

  • Solid Waste: All solid 2-cyano-N-mesitylacetamide, along with any contaminated items (e.g., weigh boats, gloves, paper towels), must be placed in a clearly labeled, sealed hazardous waste container.[1][4]

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be disposed of in a designated, labeled liquid hazardous waste container.

  • Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service.[4][5] Do not pour down the drain or mix with general waste.[4][5]

Disposal_Decision_Tree Start Waste Generated IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Place in labeled 'Solid Hazardous Waste' container. IsSolid->SolidWaste Yes LiquidWaste Place in labeled 'Liquid Hazardous Waste' container. IsLiquid->LiquidWaste Yes FinalDisposal Arrange for pickup by licensed disposal company. IsLiquid->FinalDisposal No (Error) SolidWaste->FinalDisposal LiquidWaste->FinalDisposal

Fig 2. Waste Disposal Decision Workflow

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected skin and hair with running water and soap for at least 15 minutes.[1][4] Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.

  • Inhalation: Move the person into fresh air.[4] If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

  • Minor Spills (Solid): For small spills, gently sweep or vacuum up the material, avoiding dust generation.[1] Place into a sealed, labeled container for disposal. Do not use compressed air for cleaning.[1]

  • Major Spills: Evacuate the area and alert emergency personnel.[1] Control personal contact by using appropriate respiratory and body protection.[1] Prevent the spill from entering drains or waterways.[1]

By implementing these rigorous safety protocols, researchers can confidently handle 2-cyano-N-mesitylacetamide, ensuring both personal safety and the integrity of their work.

References

  • Apollo Scientific. (2022). Safety Data Sheet: 2-Cyano-N-methylacetamide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80622, 2-Cyano-N-methylacetamide. Retrieved from [Link]

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